Cyclohexane-1,4-dicarbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKLKVRIQGSSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342945 | |
| Record name | Cyclohexane-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33424-83-8 | |
| Record name | Cyclohexane-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclohexane-1,4-dicarbaldehyde: Properties, Synthesis, and Applications
Introduction
Cyclohexane-1,4-dicarbaldehyde (CHDA) is a bifunctional organic compound featuring a cyclohexane ring substituted with two aldehyde groups at the 1 and 4 positions.[1] This symmetrical dialdehyde is a versatile building block in modern organic synthesis, primarily due to the high reactivity of its aldehyde functionalities.[2] These groups are susceptible to nucleophilic addition, making CHDA an ideal precursor for a diverse range of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.[2] Its significance extends to materials science, where it serves as a monomer in polymerization reactions, and to pharmaceutical development, where its derivatives have been investigated for various therapeutic applications.[2][3]
A critical feature of this compound is its stereoisomerism. The relative orientation of the two aldehyde groups gives rise to cis and trans isomers, whose distinct three-dimensional structures profoundly influence their physical properties, reactivity, and suitability for specific applications. This guide provides a comprehensive technical overview of the fundamental properties, synthesis, and key applications of both cis and trans-cyclohexane-1,4-dicarbaldehyde, tailored for researchers, scientists, and professionals in drug development.
Stereochemistry: The Decisive Factor
The non-planar, chair-like conformation of the cyclohexane ring dictates that the two aldehyde substituents in this compound can exist in two distinct spatial arrangements:
-
cis-isomer: Both aldehyde groups are on the same face of the cyclohexane ring. In the most stable chair conformation, one aldehyde group will be in an axial position and the other in an equatorial position.
-
trans-isomer: The aldehyde groups are on opposite faces of the ring. The most stable conformation for the trans-isomer has both aldehyde groups in equatorial positions, which minimizes steric hindrance.
This stereochemical difference is not trivial; it has significant consequences for the molecule's properties. The trans-isomer is generally more stable and its extended conformation can enhance reactivity in polymerization reactions.[2][4] The separation and selective synthesis of these isomers are crucial for controlling the architecture and properties of resulting materials, such as polymers.[2][4] For instance, in polyesters derived from related cyclohexane monomers, a high trans-isomer content leads to semi-crystalline materials with superior thermal properties, while a higher cis-isomer content results in amorphous polymers.[4][5]
Synthesis and Purification
Several synthetic routes have been established for this compound, including the oxidation of the corresponding diol (1,4-cyclohexanedimethanol), hydroformylation, and high-temperature pyrolysis.[2][3][6] The oxidation of 1,4-cyclohexanedimethanol (CHDM) is an efficient method often catalyzed by enzymes or chemical oxidants.[3] Another common laboratory and industrial preparation involves the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.[6][7][8]
Detailed Experimental Protocol: Synthesis via Oxidation of 1,4-Cyclohexanedimethanol
This protocol is based on an engineered alcohol oxidase method, which offers a biocatalytic route to CHDA.[3]
Objective: To synthesize this compound (CHDA) from 1,4-cyclohexanedimethanol (CHDM) using a whole-cell catalyst.
Materials:
-
E. coli cells engineered with a variant alcohol oxidase (e.g., W4 variant S101A/H351V/N378S/Q329N).[3]
-
1,4-Cyclohexanedimethanol (CHDM)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Catalase
-
3 L Fermenter
Procedure:
-
Prepare a 1 L solution of air-saturated potassium phosphate buffer (100 mM, pH 8.0).
-
Suspend 30 g·L⁻¹ (wet weight) of the engineered E. coli whole-cell catalyst in the buffer.
-
Add 1,4-cyclohexanedimethanol (CHDM) to a final concentration of 0.5 M (72 g·L⁻¹).
-
Add DMSO to a final concentration of 5% (v/v) to aid substrate solubility.
-
Add catalase to a final concentration of 0.1 g·L⁻¹ to decompose the hydrogen peroxide byproduct.
-
Transfer the reaction mixture to a 3 L fermenter and stir at 30 °C.
-
Monitor the reaction progress by taking aliquots (e.g., 500 µL) at regular intervals.
-
The concentration of CHDA can be determined by Gas Chromatography (GC) analysis.[3]
Validation: The identity and purity of the synthesized CHDA should be confirmed using spectroscopic methods such as NMR and IR, comparing the obtained spectra with reference data.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are influenced by its isomeric form. The data presented below is a compilation from various sources.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1][9] |
| Appearance | Colorless to light yellow liquid | [10] |
| Melting Point | 16-18 °C | [10] |
| Boiling Point | 78-81 °C at 0.1 Torr | [10] |
| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [10] |
| Storage Temperature | -20°C, under nitrogen | [10] |
Spectroscopic Data
Spectroscopic analysis is essential for identifying and distinguishing between the cis and trans isomers.
| Technique | Isomer | Observed Signals and Interpretation |
| ¹³C NMR | Mixture | Spectral data is available and can be used for structural confirmation.[11] |
| ¹H NMR | Mixture | Complex multiplets for the cyclohexane ring protons and a characteristic signal for the aldehyde protons (-CHO). |
| FTIR | Mixture | A strong absorption band characteristic of the C=O stretch in aldehydes, typically around 1720-1740 cm⁻¹. |
| Mass Spec (GC-MS) | Mixture | The molecular ion peak (M⁺) would be expected at m/z = 140. |
Reactivity and Chemical Transformations
The two aldehyde groups in this compound are the centers of its reactivity. They readily undergo nucleophilic addition and condensation reactions, making CHDA a valuable bifunctional building block.[2]
Key reactions include:
-
Oxidation: The aldehyde groups can be oxidized to carboxylic acids, yielding cyclohexane-1,4-dicarboxylic acid.
-
Reduction: Reduction of the aldehydes, for example via a Tollens reaction or catalytic hydrogenation, produces 1,4-cyclohexanedimethanol.[6][7]
-
Condensation: CHDA reacts with primary amines to form imines (Schiff bases). When reacted with diamines, it can form macrocyclic structures or polymers.[2] This reactivity is fundamental to its use in polymer chemistry.
Caption: Key chemical transformations of this compound.
Applications in Research and Development
The unique bifunctional and stereoisomeric nature of this compound makes it a valuable molecule in several fields.
Polymer and Materials Science
CHDA serves as a monomer or cross-linking agent in the synthesis of polymers. Its reaction with diamines or other difunctional molecules leads to the formation of polyimines or other condensation polymers.[2] The stereochemistry of the CHDA monomer is critical in defining the final properties of the polymer, such as crystallinity and thermal stability.[4] For example, the more linear and rigid trans-isomer tends to produce polymers with higher melting points and greater mechanical strength compared to the kinked structure of the cis-isomer.[4][5] It is also used to create thermotropic liquid crystals for optical displays.[3]
Organic Synthesis
As a symmetrical dialdehyde, CHDA is an important starting material for synthesizing complex cyclic and polycyclic structures. Its ability to undergo intramolecular and intermolecular condensation reactions is leveraged to build intricate molecular architectures.[2]
Pharmaceutical and Agrochemical Development
In drug discovery, CHDA and its derivatives are explored as intermediates for synthesizing active pharmaceutical ingredients (APIs).[2] Derivatives have been investigated for potential anti-inflammatory properties.[2] Furthermore, its bifunctional nature makes it a candidate for use as a chemical linker, for example, in antibody-drug conjugates (ADCs), where a stable linker is required to connect a cytotoxic drug to an antibody.
Caption: Biocatalytic synthesis workflow for this compound.
Handling and Safety
This compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen) at low temperatures (-20°C) to prevent oxidation and degradation.[10] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a fundamentally important bifunctional building block whose utility is greatly influenced by its stereochemistry. The distinct properties of the cis and trans isomers allow for the tailored synthesis of polymers and complex molecules with specific desired characteristics. With well-established synthetic routes and a broad spectrum of reactivity, CHDA continues to be a valuable tool for researchers and scientists in organic chemistry, materials science, and drug development. A thorough understanding of its properties and handling requirements is essential for its effective and safe application in the laboratory and beyond.
References
-
Beam, C. F., & Bailey, W. J. (1971). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic, 2730. DOI: 10.1039/J39710002730. Available from: [Link]
-
PubChem. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
SciSpace. (1970). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Available from: [Link]
-
PubChem. Cyclohexene-1,4-dicarbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
Royal Society of Chemistry. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Available from: [Link]
-
Wang, J., et al. (2022). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. Bioresources and Bioprocessing, 9(1), 70. Available from: [Link]
-
SpectraBase. This compound. Available from: [Link]
-
Filo. Consider the following reaction. Cyclohexane-1, 4-dicarbaldehyde. Available from: [Link]
-
ScienceDirect. Poly(ethylene terephthalate) copolymers containing 1,4-cyclohexane dicarboxylate units. Available from: [Link]
-
ResearchGate. (2012). Eco-friendly Poly(butylene 1,4-cyclohexanedicarboxylate): Relationships Between Stereochemistry and Crystallization Behavior. Available from: [Link]
-
Wikipedia. 1,4-Cyclohexanedicarboxylic acid. Available from: [Link]
-
PubChem. Cyclohexane-1,3-dicarbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Journal of Organic Chemistry, 70(26), 10726-31. Available from: [Link]
-
NIST WebBook. 1,4-Cyclohexanedicarboxylic acid, trans-. Available from: [Link]
-
ResearchGate. (2000). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). Available from: [Link]
Sources
- 1. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol (1971) | Charles F. Beam | 2 Citations [scispace.com]
- 8. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. 1,4-Cyclohexanedicarbaldehyde | 33424-83-8 [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
Introduction: The Strategic Value of Stereoisomeric Cyclohexane-1,4-dicarbaldehydes
An In-depth Technical Guide on the Synthesis of cis/trans Isomers of Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This compound, in its cis and trans isomeric forms, represents a class of highly valuable bifunctional building blocks in modern organic synthesis. The rigid cyclohexane core, combined with the reactivity of two aldehyde groups, provides a versatile scaffold for the construction of complex molecular architectures, including pharmaceuticals, advanced polymers, and molecular sensors. The stereochemical relationship of the two formyl groups—either on the same side (cis) or opposite sides (trans) of the cyclohexane ring—profoundly influences the three-dimensional structure, reactivity, and ultimately, the biological activity or material properties of the resulting derivatives.
This guide provides a comprehensive overview of robust and stereocontrolled methods for the synthesis of both cis- and trans-cyclohexane-1,4-dicarbaldehyde. The core strategy presented herein is predicated on the stereoselective oxidation of the corresponding, isomerically pure 1,4-cyclohexanedimethanol precursors. We will delve into the rationale behind the chosen synthetic routes, provide detailed, field-proven protocols, and discuss the critical aspects of characterization and conformational analysis that are essential for validating the stereochemical integrity of the final products.
Part 1: Synthesis and Isolation of Isomerically Pure 1,4-Cyclohexanedimethanol Precursors
The cornerstone of a successful stereoselective synthesis of the target dicarbaldehydes is the availability of the corresponding cis and trans diol precursors in high isomeric purity. The most common route to these diols is the hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate, which typically yields a mixture of isomers. The disparity in their physical properties, however, allows for an effective separation.
Synthesis of a cis/trans Mixture of 1,4-Cyclohexanedimethanol
The hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate is a well-established industrial process that can be adapted for laboratory scale. The reaction typically produces a thermodynamic mixture of the cis and trans isomers, with the more stable trans isomer predominating.
Reaction Causality: The hydrogenation of the ester groups to primary alcohols is a robust transformation, often catalyzed by copper chromite under high pressure and temperature. The equilibrium between the cis and trans isomers is established under these conditions, favoring the diequatorial arrangement of the hydroxymethyl groups in the trans product.
Experimental Protocol: Hydrogenation of Dimethyl 1,4-Cyclohexanedicarboxylate
-
Reactor Setup: A high-pressure autoclave is charged with dimethyl 1,4-cyclohexanedicarboxylate and a copper-chromium-oxide catalyst.
-
Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to approximately 5000 psi. The mixture is heated to around 250 °C with stirring.
-
Monitoring and Work-up: The reaction is monitored by observing the cessation of hydrogen uptake. Upon completion, the reactor is cooled, and the pressure is carefully released. The crude product mixture is filtered to remove the catalyst.
-
Isomer Ratio: The resulting product is a mixture of cis- and trans-1,4-cyclohexanedimethanol, typically in a ratio of approximately 25:75.[1]
Isolation of trans-1,4-Cyclohexanedimethanol via Fractional Crystallization
The significant difference in the melting points of the cis and trans isomers of 1,4-cyclohexanedimethanol provides a straightforward and efficient method for their separation.
Self-Validating System: The purity of the separated isomers can be readily checked by melting point analysis and NMR spectroscopy. The distinct melting points serve as a reliable indicator of isomeric purity.
| Isomer | Melting Point (°C) |
| cis-1,4-Cyclohexanedimethanol | 43 °C |
| trans-1,4-Cyclohexanedimethanol | 67 °C |
| Data sourced from[1] |
Experimental Protocol: Isolation of the trans-Isomer
-
Initial Cooling: The molten mixture of cis/trans-1,4-cyclohexanedimethanol (e.g., 1.5 kg of a 22:78 cis:trans mixture) is cooled to approximately 40 °C.[1]
-
Seeding: A few seed crystals of pure trans-1,4-cyclohexanedimethanol are added to induce crystallization.
-
Crystallization: The mixture is stirred as the trans isomer crystallizes, which may cause a slight increase in temperature due to the heat of crystallization.
-
Isolation: The resulting slurry of solid trans isomer in liquid cis-rich mother liquor is separated by filtration or centrifugation.
-
Purification: The isolated solid trans-1,4-cyclohexanedimethanol can be further purified by recrystallization to achieve high isomeric purity.
Accessing cis-1,4-Cyclohexanedimethanol
While the trans isomer is more readily isolated, the cis isomer can be obtained from the mother liquor of the crystallization. For higher purity, specific synthetic routes targeting the cis isomer are recommended. One such approach involves the stereoselective reduction of a protected 4-hydroxycyclohexanone derivative, which can be synthesized to favor the cis configuration.[2]
Part 2: Stereoselective Oxidation to cis- and trans-Cyclohexane-1,4-dicarbaldehyde
With the isomerically pure diols in hand, the final step is a mild and selective oxidation of the primary alcohol groups to aldehydes. It is crucial to employ methods that avoid over-oxidation to the corresponding dicarboxylic acids. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are exemplary choices for this transformation.
Method A: Swern Oxidation
The Swern oxidation is a highly reliable and widely used method for the conversion of primary alcohols to aldehydes.[3][4] It operates at low temperatures and under mild conditions, making it compatible with a variety of functional groups.
Mechanistic Insight: The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a reactive electrophilic sulfur species. The alcohol adds to this species, and subsequent deprotonation by a hindered base (triethylamine) leads to an intermediate that collapses to form the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.[3] The low reaction temperature is critical to prevent side reactions.
Experimental Protocol: Swern Oxidation of 1,4-Cyclohexanedimethanol Isomers
This protocol is adapted from the Swern oxidation of 1,2-cyclohexanedimethanol and is applicable to both the cis and trans 1,4-isomers.[5]
-
Activator Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath. To this, add dimethyl sulfoxide (DMSO, 2.1 eq.) followed by the dropwise addition of oxalyl chloride (1.1 eq.). Stir the mixture for 30 minutes at -78 °C.
-
Alcohol Addition: A solution of the respective diol isomer (cis- or trans-1,4-cyclohexanedimethanol, 1.0 eq.) in CH₂Cl₂ is added dropwise to the reaction mixture. The resulting mixture is stirred for 1-2 hours at -78 °C.
-
Base Addition and Aldehyde Formation: Triethylamine (Et₃N, 5.0 eq.) is added dropwise. The reaction mixture is then allowed to warm slowly to room temperature and stirred for an additional 1-2 hours.
-
Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude dicarbaldehyde can be purified by silica gel column chromatography.
Caption: Swern Oxidation Workflow for Dicarbaldehyde Synthesis.
Method B: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation offers a practical and efficient alternative, particularly valued for its neutral reaction conditions and simple work-up.[6][7][8]
Expertise & Experience: DMP is a hypervalent iodine compound that acts as a mild oxidant. Its key advantage is the avoidance of harsh acidic or basic conditions and toxic heavy metals. The reaction is typically fast and clean.[9][10]
Experimental Protocol: DMP Oxidation of 1,4-Cyclohexanedimethanol Isomers
-
Reaction Setup: A solution of the diol isomer (cis- or trans-1,4-cyclohexanedimethanol, 1.0 eq.) in anhydrous CH₂Cl₂ is prepared in a flask under a nitrogen atmosphere.
-
Reagent Addition: Dess-Martin periodinane (2.2-2.5 eq.) is added to the solution in one portion at room temperature.
-
Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: The reaction mixture is diluted with diethyl ether and quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). The mixture is stirred vigorously until the layers are clear.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution, then with brine, dried over Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.
Caption: DMP Oxidation Workflow for Dicarbaldehyde Synthesis.
Part 3: Characterization and Conformational Analysis
Rigorous characterization is essential to confirm the identity and, most importantly, the stereochemistry of the synthesized dicarbaldehydes. NMR spectroscopy is the most powerful tool for this purpose, providing direct insight into the conformational preferences of the cis and trans isomers.
Spectroscopic Analysis
| Technique | trans-Isomer (diequatorial) | cis-Isomer (axial-equatorial) |
| ¹H NMR | Aldehydic proton (CHO) appears as a doublet. The proton at C1/C4 is a triplet of triplets with larger coupling constants due to axial-axial couplings. | Two distinct aldehyde proton signals may be observed at low temperature. The protons at C1/C4 will show complex splitting patterns with smaller coupling constants for the equatorial proton. |
| ¹³C NMR | A single set of signals is expected due to the molecule's symmetry. | A single set of signals at room temperature due to rapid ring flipping. At low temperatures, distinct signals for each carbon may be observed.[11] |
| IR | Strong C=O stretch around 1720-1740 cm⁻¹. Aldehydic C-H stretches around 2820 and 2720 cm⁻¹. | Similar to the trans isomer, with strong C=O and aldehydic C-H stretches. |
| General expected patterns based on conformational analysis. Actual spectra can be found at[12]. |
Conformational Insights
The stereochemistry of the 1,4-disubstituted cyclohexane ring dictates its preferred conformation, which in turn influences its spectroscopic signature and reactivity.
-
trans-Isomer: The thermodynamically most stable conformation for the trans-isomer is the chair form where both formyl groups occupy equatorial positions. This minimizes steric interactions, particularly the unfavorable 1,3-diaxial interactions.[13][14]
-
cis-Isomer: The cis-isomer exists as a rapid equilibrium between two identical chair conformations, where one formyl group is in an axial position and the other is equatorial.[13][15] This results in a time-averaged spectrum at room temperature.
Sources
- 1. US2917549A - Preparation of trans-1,4-cyclohexanedimethanol - Google Patents [patents.google.com]
- 2. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents [patents.google.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dess–Martin Periodinane [sigmaaldrich.cn]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Chemical structure and stereochemistry of Cyclohexane-1,4-dicarbaldehyde
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cyclohexane-1,4-dicarbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CHDA) is a pivotal bifunctional building block in modern organic synthesis. Its utility spans the creation of complex pharmaceuticals, advanced polymers, and liquid crystals.[1][2] The cyclohexane core imparts rigidity and defined three-dimensional structure, while the two aldehyde functionalities offer versatile handles for a myriad of chemical transformations. A comprehensive understanding of its stereochemistry—specifically the interplay between its cis and trans isomers and their corresponding chair conformations—is paramount for controlling reaction outcomes and designing materials with desired properties. This guide provides a detailed exploration of the structural nuances, conformational energetics, and stereochemically-driven reactivity of this compound.
Fundamental Structure and Stereoisomerism
This compound consists of a six-membered cyclohexane ring substituted with two formyl (-CHO) groups at positions 1 and 4. This substitution pattern gives rise to two distinct, non-interconvertible diastereomers: cis-cyclohexane-1,4-dicarbaldehyde and trans-cyclohexane-1,4-dicarbaldehyde.[3]
-
cis-isomer : Both aldehyde groups are on the same face of the cyclohexane ring (both pointing "up" or both "down").
-
trans-isomer : The aldehyde groups are on opposite faces of the ring (one "up" and one "down").
The stereochemical relationship between the two aldehyde groups fundamentally dictates the molecule's overall shape, stability, and chemical behavior.
Conformational Analysis: The Chair Conformation
To alleviate angular and torsional strain, the cyclohexane ring predominantly adopts a non-planar "chair" conformation.[4] In this conformation, the substituents on each carbon can occupy one of two positions:
-
Axial (a) : Perpendicular to the general plane of the ring.
-
Equatorial (e) : Pointing outwards from the equator of the ring.
A crucial phenomenon is the "ring flip," a rapid interconversion between two chair conformations where all axial substituents become equatorial and vice versa. The energetic favorability of a given conformation is largely determined by the steric strain associated with bulky substituents in axial positions, known as 1,3-diaxial interactions.[5]
Conformational Landscape of trans-Cyclohexane-1,4-dicarbaldehyde
The trans isomer can exist in two distinct chair conformations: one with both aldehyde groups in equatorial positions (diequatorial, e,e) and another, after a ring flip, with both in axial positions (diaxial, a,a).[3][4]
-
Diequatorial (e,e) Conformer : This is the most stable conformation. The bulky aldehyde groups reside in the sterically unhindered equatorial positions, avoiding any significant 1,3-diaxial interactions.[4][5]
-
Diaxial (a,a) Conformer : This conformation is highly unstable. Both aldehyde groups occupy axial positions, leading to severe steric repulsion with the axial hydrogen atoms at the C3 and C5 positions.[6]
The energetic penalty for placing an aldehyde group in an axial position is significant, meaning the conformational equilibrium overwhelmingly favors the diequatorial form. Consequently, trans-cyclohexane-1,4-dicarbaldehyde is effectively "locked" in the diequatorial conformation.
Caption: Conformational equilibrium of the trans-isomer.
Conformational Landscape of cis-Cyclohexane-1,4-dicarbaldehyde
For the cis isomer, one substituent must be axial and the other equatorial (a,e). A ring flip converts it to an energetically identical conformation where the positions are swapped (e,a).[3][4]
Unlike the trans isomer, neither conformation can place both bulky groups in the favorable equatorial position. Both conformers of the cis isomer possess the inherent steric strain of one axial aldehyde group. Therefore, the two chair conformations are isoenergetic and exist in an approximately 1:1 ratio at equilibrium.[4]
Caption: Conformational equilibrium of the cis-isomer.
Summary of Relative Stabilities
The most stable conformer of the trans isomer (diequatorial) is significantly more stable than the conformers of the cis isomer (axial-equatorial). This is because the trans isomer can completely avoid the destabilizing 1,3-diaxial interactions that are unavoidable in the cis isomer.
| Isomer | Conformation | Substituent Positions | Key Steric Interactions | Relative Stability |
| Trans | Chair 1 | Diequatorial (e,e) | None | Most Stable |
| Chair 2 | Diaxial (a,a) | Two 1,3-diaxial interactions | Least Stable | |
| Cis | Chair 1 | Axial-Equatorial (a,e) | One 1,3-diaxial interaction | Intermediate |
| Chair 2 | Equatorial-Axial (e,a) | One 1,3-diaxial interaction | Intermediate |
Stereochemistry and Chemical Reactivity
The distinct three-dimensional arrangements of the cis and trans isomers directly influence their reactivity.
-
trans-Isomer : The diequatorial conformation places the aldehyde groups far apart and makes them highly accessible for intermolecular reactions. This makes the trans isomer an ideal substrate for polymerization and cross-linking applications where an extended structure is beneficial.[1]
-
cis-Isomer : The proximity of the two aldehyde groups (one axial, one equatorial) can facilitate intramolecular reactions. For example, it may favor the formation of an intramolecular hemiacetal, which could influence its participation in subsequent intermolecular reactions.[1]
Synthesis and Spectroscopic Characterization
Synthetic Methodologies
This compound is typically synthesized via the oxidation of 1,4-cyclohexanedimethanol (CHDM).[2] While traditional methods use chemical oxidants, modern approaches leverage biocatalysis for a more efficient and sustainable process.[2] Other documented routes include the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.[7][8]
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is adapted from a reported method for the bioconversion of 1,4-cyclohexanedimethanol (CHDM) using an engineered alcohol oxidase (AOX).[2]
1. Catalyst Preparation:
- Cultivate E. coli cells expressing the engineered AOX variant W4 (S101A/H351V/N378S/Q329N) under appropriate conditions.
- Harvest the cells by centrifugation and wash them to obtain a wet whole-cell catalyst.
2. Bioreaction Setup:
- In a 3 L bioreactor, prepare a 1 L working volume of 100 mM air-saturated potassium phosphate buffer (pH 8.0).
- Add 72 g (0.5 M) of 1,4-cyclohexanedimethanol (CHDM) as the substrate.
- Add 5% (v/v) dimethyl sulfoxide (DMSO) as a cosolvent.
- Add 0.1 g/L of catalase to decompose the hydrogen peroxide byproduct.
- Disperse 30 g/L of the wet E. coli whole-cell catalyst into the reaction mixture.
3. Reaction Conditions:
- Maintain the reaction temperature at 30°C.
- Stir the mixture to ensure homogeneity and adequate aeration.
- Monitor the reaction progress over 12 hours by taking aliquots.
4. Product Analysis and Isolation:
Analyze the concentration of the product (CHDA) and the intermediate (4-hydroxymethylcyclohexane-1-carbaldehyde, HMCA) in the reaction mixture using Gas Chromatography (GC).
Upon completion, the product can be extracted from the aqueous phase using an appropriate organic solvent and purified via standard techniques such as distillation or chromatography.
Caption: Workflow for the synthesis and analysis of CHDA.
Spectroscopic Data
Spectroscopic methods are essential for confirming the structure of this compound.
| Spectroscopy | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |
| IR Spectroscopy | ~1700 cm⁻¹ (strong) | C=O stretch of aldehyde[1] |
| ~2820 & ~2720 cm⁻¹ (two bands) | C-H stretch of aldehyde proton[1] | |
| ¹H NMR | δ ≈ 9.5 - 10.0 ppm | Aldehyde proton (-CHO)[9] |
| δ ≈ 1.2 - 2.5 ppm | Cyclohexane ring protons (-CH-, -CH₂-) | |
| ¹³C NMR | δ ≈ 200 - 205 ppm | Carbonyl carbon (C=O)[10] |
| δ ≈ 25 - 50 ppm | Cyclohexane ring carbons |
Distinguishing between cis and trans isomers using NMR can be achieved by detailed analysis of the chemical shifts and coupling constants of the ring protons, particularly the protons at C1 and C4, as their axial or equatorial environments differ significantly between the two isomers.
Applications and Significance
The bifunctional nature of this compound makes it a valuable intermediate for:
-
Pharmaceuticals and Agrochemicals : It serves as a precursor for synthesizing complex heterocyclic compounds and other active ingredients.[1]
-
Materials Science : The rigid cyclohexane core is exploited in the production of polymers, engineering plastics, and thermotropic liquid crystals for display manufacturing.[1][2][11] Its derivatives are also used in polyurethanes and epoxy resins.[11]
-
Organic Synthesis : It is a versatile building block for constructing macrocyclic structures and ligands for coordination chemistry.[1]
Conclusion
This compound is more than a simple dialdehyde; it is a molecule whose utility is deeply rooted in its stereochemistry. The energetic distinction between the stable diequatorial trans isomer and the rapidly flipping cis isomer is a critical design parameter for synthetic chemists and materials scientists. A thorough grasp of its conformational preferences is essential for predicting reactivity, controlling stereochemical outcomes, and ultimately harnessing its full potential in the development of novel molecules and advanced materials.
References
-
Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link]
-
UCalgary. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
SpectraBase. (n.d.). This compound. [Link]
-
PubChem. (n.d.). (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. [Link]
-
Beam, C. F., & Bailey, W. J. (1971). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic, 2730. [Link]
-
Wang, Y., et al. (2022). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. Biotechnology for Biofuels and Bioproducts, 15(1), 84. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde. [Link]
-
YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane. [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link]
-
Beam, C. F., & Bailey, W. J. (1971). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic. [Link]
-
YouTube. (2015). Determining cis/trans on cyclohexanes. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
An In-depth Technical Guide to the Spectroscopic Data of Cyclohexane-1,4-dicarbaldehyde
Introduction
Cyclohexane-1,4-dicarbaldehyde, a bifunctional organic compound with the chemical formula C8H12O2, serves as a versatile building block in various fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] Its structural elucidation and quality control rely heavily on a suite of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into its molecular structure, functional groups, and fragmentation patterns. The presence of two aldehyde groups on a flexible cyclohexane ring introduces the complexity of cis-trans isomerism, which significantly influences the spectroscopic features of the molecule. This guide will also delve into the conformational aspects and their implications on the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure and assessing isomeric purity.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two main regions: the downfield region corresponding to the aldehyde protons and the upfield region of the cyclohexane ring protons.
Expected Chemical Shifts:
| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| Aldehyde Protons (-CHO) | 9.5 - 10.5 | Singlet (or narrow multiplet) |
| Cyclohexane Ring Protons | 1.5 - 2.5 | Complex Multiplets |
-
Aldehyde Protons (9.5 - 10.5 ppm): The protons of the two aldehyde groups are highly deshielded due to the electron-withdrawing nature of the carbonyl group and resonate in the characteristic downfield region for aldehydes.[3] Depending on the isomeric form (cis or trans) and the conformational equilibrium, these protons may appear as a single peak or as two distinct signals.
-
Cyclohexane Ring Protons (1.5 - 2.5 ppm): The eight protons on the cyclohexane ring give rise to a complex series of overlapping multiplets in the upfield region. The exact chemical shifts and coupling patterns are highly dependent on the cis/trans stereochemistry and the chair-boat conformational dynamics of the cyclohexane ring. In the cis isomer, the axial and equatorial protons will have distinct chemical shifts, further complicated by the presence of the aldehyde substituents. The trans isomer, possessing a higher degree of symmetry in its preferred di-equatorial conformation, might exhibit a simpler pattern.
Causality behind Experimental Choices in ¹H NMR:
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound. The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing line broadening due to aggregation. For detailed structural analysis, including the resolution of complex multiplets of the cyclohexane ring, a high-field NMR spectrometer (400 MHz or higher) is recommended.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4][5][6][7]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve the desired signal-to-noise ratio.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected Chemical Shifts:
| Carbon Type | Predicted Chemical Shift (δ) in ppm |
| Carbonyl Carbons (C=O) | 190 - 205 |
| Methine Carbons (CH-CHO) | 45 - 55 |
| Methylene Carbons (-CH₂-) | 25 - 35 |
-
Carbonyl Carbons (190 - 205 ppm): The carbons of the aldehyde groups are highly deshielded and appear in the far downfield region of the spectrum.[8]
-
Methine Carbons (45 - 55 ppm): The two carbons of the cyclohexane ring attached to the aldehyde groups (C1 and C4) are expected in this region.
-
Methylene Carbons (25 - 35 ppm): The remaining four methylene carbons of the cyclohexane ring (C2, C3, C5, and C6) will resonate in this upfield region. The cis and trans isomers are expected to show different numbers of signals for these carbons due to symmetry differences.
Causality behind Experimental Choices in ¹³C NMR:
Proton decoupling is typically employed in ¹³C NMR to simplify the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom. A sufficient relaxation delay is crucial for obtaining accurate quantitative information, especially for quaternary carbons, although none are present in this molecule.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrument Setup:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Select the ¹³C nucleus for observation.
-
Set up a proton-decoupled experiment.
-
Define the spectral width and the number of scans. A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Characteristic IR Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | 2830 - 2695 (often two bands) | Medium |
| C=O | Stretch | 1740 - 1720 | Strong |
| Cyclohexane C-H | Stretch | 2950 - 2850 | Strong |
| Cyclohexane C-H | Bend | 1465 - 1445 | Medium |
-
Aldehyde C-H Stretch (2830 - 2695 cm⁻¹): The presence of one or two medium-intensity bands in this region is a hallmark of an aldehyde and helps to distinguish it from a ketone.[8][9][10]
-
Carbonyl (C=O) Stretch (1740 - 1720 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group in a saturated aliphatic aldehyde.[9][10]
-
Cyclohexane C-H Stretch (2950 - 2850 cm⁻¹): Strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the cyclohexane ring.
-
Cyclohexane C-H Bend (1465 - 1445 cm⁻¹): Medium intensity bands corresponding to the bending (scissoring) vibrations of the methylene groups in the ring are also expected.
Causality behind Experimental Choices in IR Spectroscopy:
Attenuated Total Reflectance (ATR) is a common sampling technique for both liquid and solid samples as it requires minimal sample preparation.[11] A background spectrum of the empty ATR crystal should be taken before analyzing the sample to ensure that atmospheric and instrumental absorptions are subtracted from the sample spectrum.
Experimental Protocol for ATR-FTIR Spectroscopy:
-
Instrument and Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small drop of liquid this compound or a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a common ionization technique.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (140.18 g/mol ).[3] The intensity of this peak may be weak due to the facile fragmentation of the molecule.
-
Key Fragment Ions:
-
Loss of a hydrogen atom (M-1): A peak at m/z 139 resulting from the loss of a hydrogen radical from the aldehyde group.
-
Loss of an aldehyde group (M-29): A significant peak at m/z 111 corresponding to the loss of a CHO radical.[12]
-
Loss of both aldehyde groups (M-58): A peak at m/z 82, representing the cyclohexane ring after losing both aldehyde functionalities.
-
Ring cleavage: Fragmentation of the cyclohexane ring can lead to a series of smaller fragment ions, typically with m/z values corresponding to CnH2n+1, CnH2n, or CnH2n-1 fragments. Common fragments from a cyclohexane ring include ions at m/z 83, 69, 55, and 41.[13]
-
Causality behind Experimental Choices in GC-MS:
Gas Chromatography (GC) is an excellent technique for separating volatile and thermally stable compounds. Coupling GC with MS allows for the analysis of individual components of a mixture, which would be particularly useful for separating and identifying the cis and trans isomers of this compound. A non-polar or medium-polarity capillary column is typically used for such separations. The temperature program of the GC oven is optimized to achieve good separation of the isomers.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC-MS Instrument Setup:
-
GC:
-
Injector temperature: ~250 °C.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Carrier gas: Helium at a constant flow rate.
-
Column: A suitable capillary column (e.g., DB-5ms or HP-5ms).
-
-
MS:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from a low m/z (e.g., 40) to a value above the molecular weight (e.g., 200).
-
Ion source and transfer line temperatures: ~230 °C and ~280 °C, respectively.
-
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system and start the data acquisition.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to identify the compound and its fragments.
-
Compare the obtained mass spectra with a library database for confirmation.
-
Isomerism and Conformational Analysis
This compound exists as cis and trans diastereomers. The spatial arrangement of the two aldehyde groups relative to the cyclohexane ring has a significant impact on the molecule's symmetry and, consequently, its spectroscopic properties.
-
trans Isomer: In its most stable conformation, the trans isomer will have both large aldehyde groups in the equatorial positions to minimize steric hindrance. This results in a molecule with a center of inversion and a higher degree of symmetry.
-
cis Isomer: The cis isomer will have one aldehyde group in an axial position and the other in an equatorial position. This leads to a less symmetrical structure. The cis isomer can also undergo ring flipping, leading to a conformational equilibrium.
These structural differences will manifest in the NMR spectra. For instance, the ¹³C NMR spectrum of the more symmetrical trans isomer is expected to show fewer signals than the cis isomer. In the ¹H NMR, the coupling constants between the protons on the cyclohexane ring will also differ between the two isomers, providing valuable information for stereochemical assignment.
Caption: Conformational possibilities for cis and trans isomers.
Conclusion
The spectroscopic analysis of this compound through NMR, IR, and MS provides a complete picture of its molecular structure. ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework and distinguishing between the cis and trans isomers. IR spectroscopy confirms the presence of the key aldehyde functional groups, while mass spectrometry reveals the molecular weight and characteristic fragmentation patterns. A combined interpretation of these spectroscopic techniques is crucial for the unambiguous identification and quality assessment of this important chemical intermediate.
References
-
PubChem. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. [Link]
-
University of California, Davis. Sample Preparation for NMR. [Link]
-
University of Cambridge. NMR Sample Preparation. [Link]
-
Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]
-
Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]
-
University College London. Sample Preparation. [Link]
-
Journal of the Chemical Society C: Organic. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. [Link]
-
Journal of the American Chemical Society. Cyclic Bifunctional Reagents Enabling a Strain-Release-Driven Formal [3 + 2] Cycloaddition of 2H-Azirines by Cascade Energy Transfer. [Link]
-
University of Calgary. IR: aldehydes. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
ResearchGate. FTIR-ATR spectra of dried aldehyde−amino acid droplets and atmospheric... | Download Scientific Diagram. [Link]
-
Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]
-
ResearchGate. Steady-state absorption spectrum of in cyclohexane measured with a FTIR... [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
National Center for Biotechnology Information. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. [Link]
-
DePauw University. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]
-
LCGC International. Multivariate Design of Experiments for Gas Chromatographic Analysis. [Link]
-
Doc Brown's Chemistry. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis ... [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 6. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. utm.mx [utm.mx]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Pyrolysis Synthesis of Cyclohexane-1,4-dicarbaldehyde: A Senior Application Scientist's In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclohexane-1,4-dicarbaldehyde is a pivotal bifunctional building block in modern organic synthesis, finding applications in pharmaceuticals and materials science. Its preparation via high-temperature pyrolysis offers a direct and efficient route from readily accessible precursors. This guide provides a comprehensive technical overview of the pyrolysis synthesis of this compound, with a focus on the thermal decomposition of 1,4-bis(allyloxymethyl)cyclohexane. We will delve into the underlying reaction mechanism, provide detailed experimental protocols for both precursor synthesis and the pyrolysis reaction, and discuss the characterization of the final product. This document is intended to serve as a practical resource for researchers aiming to implement this synthetic strategy, offering field-proven insights into the causality behind experimental choices to ensure procedural integrity and reproducibility.
Introduction: The Strategic Value of Pyrolytic Synthesis
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a powerful technique in organic synthesis. It allows for the formation of highly reactive intermediates and enables unique molecular rearrangements that are often inaccessible through conventional solution-phase chemistry. Flash Vacuum Pyrolysis (FVP) is a particularly effective variant of this technique, where a precursor is volatilized under high vacuum and passed through a heated tube. The short residence time in the hot zone minimizes secondary decomposition and bimolecular side reactions, leading to cleaner product formation.
The synthesis of this compound through pyrolysis is a prime example of the elegance and efficiency of this method. The target molecule, with its two reactive aldehyde functionalities, is a versatile intermediate for the construction of complex molecular architectures, including macrocycles and polymers. The pyrolytic approach offers a direct conversion from a stable ether precursor, avoiding multi-step sequences that may involve sensitive reagents and generate significant waste.
The Core Synthesis: From Precursor to Product
The cornerstone of this synthetic approach is the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane. This precursor is strategically designed to undergo a clean, intramolecular rearrangement at high temperatures to yield the desired dialdehyde and two molecules of propene.
Precursor Synthesis: 1,4-Bis(allyloxymethyl)cyclohexane
The synthesis of the pyrolysis precursor is a straightforward two-step process starting from the commercially available 1,4-cyclohexanedimethanol.
Step 1: Preparation of the Alkoxide
The synthesis begins with the deprotonation of 1,4-cyclohexanedimethanol using a strong base, typically sodium hydride, in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The use of an anhydrous solvent is critical to prevent quenching of the sodium hydride and to ensure complete formation of the dialkoxide.
Step 2: Williamson Ether Synthesis
The resulting dialkoxide is then subjected to a Williamson ether synthesis by reacting it with an allyl halide, most commonly allyl bromide. The reaction proceeds via an SN2 mechanism, where the alkoxide displaces the bromide to form the desired diallyl ether. The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate.
Experimental Protocol: Synthesis of 1,4-Bis(allyloxymethyl)cyclohexane
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.
-
Reagent Preparation: Sodium hydride (2.2 eq., 60% dispersion in mineral oil) is carefully washed with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil and then suspended in anhydrous THF.
-
Alkoxide Formation: A solution of 1,4-cyclohexanedimethanol (1.0 eq.) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the dialkoxide.
-
Etherification: Allyl bromide (2.5 eq.) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 12-16 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 1,4-bis(allyloxymethyl)cyclohexane as a colorless oil.
Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane
The purified 1,4-bis(allyloxymethyl)cyclohexane is then subjected to flash vacuum pyrolysis to yield this compound. The reaction proceeds at a temperature of 540–545 °C.[1]
Reaction Mechanism: A Concerted Retro-Ene Reaction
The thermal decomposition of 1,4-bis(allyloxymethyl)cyclohexane is proposed to proceed through a concerted, pericyclic retro-ene reaction mechanism.[2][3] This type of reaction involves a six-membered cyclic transition state, leading to the formation of a new C=C double bond, a C-H single bond, and the cleavage of a C-C single bond. In this specific case, for each allyloxymethyl group, the pyrolysis induces a[3][4]-hydrogen shift from the cyclohexane ring to the terminal carbon of the allyl group, with concomitant cleavage of the C-O bond to release propene and form an aldehyde.
Experimental Protocol: Pyrolysis Synthesis of this compound
-
Apparatus Setup: A flash vacuum pyrolysis apparatus is assembled. This typically consists of a horizontal quartz tube packed with quartz wool or rings, heated by a tube furnace. One end of the tube is connected to a sample flask via a stopcock, and the other end is connected to a series of cold traps (typically cooled with liquid nitrogen) and a high-vacuum pump.
-
Pyrolysis: The pyrolysis tube is heated to 540–545 °C under a dynamic vacuum (typically < 0.1 mmHg). The precursor, 1,4-bis(allyloxymethyl)cyclohexane, is slowly vaporized and passed through the hot tube.
-
Product Collection: The pyrolyzed vapor, containing this compound and propene, passes into the cold traps. The this compound condenses in the traps, while the more volatile propene is pumped away.
-
Work-up and Purification: After the pyrolysis is complete, the apparatus is allowed to cool to room temperature, and the vacuum is carefully broken with an inert gas. The contents of the cold traps are rinsed with a suitable solvent (e.g., dichloromethane). The resulting solution is concentrated under reduced pressure. The crude dialdehyde can be purified by distillation under reduced pressure or by chromatography. A common purification method involves the formation of the bisulfite adduct, which can be isolated and then hydrolyzed back to the pure dialdehyde.
Data Presentation and Characterization
Quantitative Data
| Parameter | Value | Reference |
| Pyrolysis Temperature | 540–545 °C | [1] |
| Reported Yield | Not explicitly stated, but described as a "convenient preparation" | [1] |
Product Characterization
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic signal for the aldehyde protons in the region of 9.5-10.0 ppm. The protons on the cyclohexane ring will appear as a complex multiplet in the aliphatic region (1.0-2.5 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a downfield signal for the carbonyl carbons of the aldehyde groups, typically in the range of 200-205 ppm. The carbons of the cyclohexane ring will resonate in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong, characteristic absorption band for the C=O stretching vibration of the aldehyde functional groups, typically around 1720-1740 cm⁻¹. The C-H stretching vibrations of the aldehyde and the cyclohexane ring will also be present.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to determine the purity of the product and to confirm its molecular weight from the mass spectrum.
Visualizations
Reaction Pathway
Caption: Overall synthetic route to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Considerations
High-temperature pyrolysis reactions require stringent safety protocols.
-
High Temperatures: The use of a tube furnace necessitates appropriate shielding and personal protective equipment (PPE), including heat-resistant gloves and safety glasses.
-
Flammable Products: Propene, a byproduct of the reaction, is a flammable gas. The pyrolysis should be conducted in a well-ventilated fume hood, and the vacuum pump exhaust should be properly vented.
-
High Vacuum: The use of a high-vacuum system requires careful inspection of all glassware for cracks or defects to prevent implosion. Cold traps must be handled with care, and the system should be slowly and carefully brought back to atmospheric pressure with an inert gas.
-
Reactive Reagents: Sodium hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere and with appropriate precautions.
Conclusion
The pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane represents an elegant and efficient method for the synthesis of this compound. This in-depth technical guide has provided a comprehensive overview of the synthesis, from the preparation of the precursor to the final purification and characterization of the product. By understanding the underlying retro-ene reaction mechanism and adhering to the detailed experimental protocols and safety precautions outlined, researchers can confidently employ this powerful synthetic strategy in their work. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of reliability and reproducibility for drug development professionals and scientists in the field.
References
-
Beam, C. F., & Bailey, W. J. (1971). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic, 2730. [Link]
-
PubChem. (n.d.). (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]
-
Wikipedia. (2023). Ene reaction. In Wikipedia. Retrieved from [Link]
-
Chuchani, G., & Martin, I. (1979). The thermochemical kinetics of the retro-'ene' reactions of molecules with the general structure (allyl)XYH in the gas phase. Part X. Unimolecular thermal decomposition of diallyl ether. Journal of the Chemical Society, Perkin Transactions 2, (5), 627-630. [Link]
-
Wikipedia. (2023). Flash vacuum pyrolysis. In Wikipedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzocyclobutenone. Retrieved from [Link]
-
Wentrup, C. (2017). Flash Vacuum Pyrolysis: Techniques and Reactions. Angewandte Chemie International Edition, 56(47), 14808-14835. [Link]
-
Pires, M. M., et al. (2015). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. The Journal of Organic Chemistry, 80(12), 6171–6177. [Link]
Sources
Conformational analysis of Cyclohexane-1,4-dicarbaldehyde chair form
An In-Depth Technical Guide to the Conformational Analysis of Cyclohexane-1,4-dicarbaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclohexane ring is a ubiquitous structural motif in chemical and pharmaceutical sciences, serving as a foundational scaffold in numerous natural products and synthetic molecules. Its conformational landscape, dominated by the low-energy chair form, dictates the three-dimensional arrangement of substituents and, consequently, the molecule's reactivity and biological activity. This technical guide provides a comprehensive conformational analysis of the chair form of this compound, a bifunctional molecule with significant applications in organic synthesis.[1] We will explore the distinct conformational preferences of its cis and trans stereoisomers, elucidate the energetic penalties associated with axial versus equatorial substituent placement, and detail the modern spectroscopic and computational methodologies employed for such analyses. This document is intended for researchers, scientists, and drug development professionals who rely on a deep understanding of stereochemistry to inform molecular design and synthesis.
Foundational Principles: The Cyclohexane Chair Conformation
The cyclohexane ring is not a planar hexagon. To achieve ideal tetrahedral bond angles of approximately 109.5° and minimize both angle strain and torsional strain, it adopts a puckered, three-dimensional structure.[2][3] The most stable of these structures is the chair conformation , which is estimated to be adopted by over 99.9% of cyclohexane molecules at room temperature.[3][4]
Key features of the chair conformation include:
-
Two distinct substituent positions : Each carbon atom in the chair has two available positions for substituents (or hydrogen atoms).
-
Axial (a) : These bonds are parallel to the principal C3 axis of the ring, pointing alternately straight up or straight down.
-
Equatorial (e) : These bonds point outwards from the "equator" of the ring, roughly in the plane of the ring.[5]
-
-
Ring Flipping : Cyclohexane rings are conformationally mobile, undergoing a rapid "ring flip" or "chair-flipping" process at room temperature. During this process, a chair conformation converts into an alternate chair conformation. A crucial consequence of the ring flip is that all axial positions become equatorial, and all equatorial positions become axial.[3][4]
For a monosubstituted cyclohexane, these two chair conformers are not equal in energy. The conformer with the substituent in the more spacious equatorial position is generally more stable. This preference is driven by the avoidance of 1,3-diaxial interactions —steric clashes between an axial substituent and the two other axial hydrogen atoms on the same face of the ring.[6]
Stereoisomers of this compound
This compound consists of a cyclohexane ring substituted with two formyl (-CHO) groups at the C1 and C4 positions.[7][8] This substitution pattern gives rise to two distinct stereoisomers: cis and trans.
-
trans-1,4-dicarbaldehyde : The two formyl groups are on opposite faces of the cyclohexane ring.
-
cis-1,4-dicarbaldehyde : The two formyl groups are on the same face of the cyclohexane ring.
The stereochemical relationship between the two substituents fundamentally dictates the conformational possibilities and the overall stability of the molecule.
Conformational Analysis of trans-Cyclohexane-1,4-dicarbaldehyde
The trans isomer can exist in two distinct chair conformations that interconvert via a ring flip.
-
Diequatorial (e,e) Conformer : Both formyl groups occupy equatorial positions.
-
Diaxial (a,a) Conformer : Both formyl groups occupy axial positions.
The energetic landscape is dominated by the diequatorial conformer. In the diaxial form, each axial formyl group experiences two destabilizing 1,3-diaxial interactions with axial hydrogens. These steric repulsions make the diaxial conformer significantly higher in energy.[5][9] Consequently, the conformational equilibrium lies overwhelmingly in favor of the diequatorial form.[4]
Caption: Conformational equilibrium for cis-cyclohexane-1,4-dicarbaldehyde.
Each conformer of the cis isomer has one axial formyl group, contributing approximately 1.38 kcal/mol of steric strain from 1,3-diaxial interactions.
Comparative Stability and Data Summary
By comparing the most stable conformers of each isomer, we can determine the overall thermodynamic preference.
-
Most Stable trans Conformer : Diequatorial (e,e). This conformer has no significant 1,3-diaxial interactions.
-
Most Stable cis Conformer : Axial/Equatorial (a,e). This conformer has one axial formyl group, resulting in steric strain of ~1.38 kcal/mol.
Therefore, the trans-isomer of this compound is more stable than the cis-isomer by approximately 1.38 kcal/mol.
| Isomer | Conformer | Substituent Positions | Key Steric Interactions | Relative Energy (kcal/mol) | Population at Equilibrium |
| trans | Diequatorial | (e,e) | None | 0 (Baseline) | >99% |
| Diaxial | (a,a) | Two 1,3-diaxial (-CHO) | ~ +2.76 | <1% | |
| cis | Axial/Equatorial | (a,e) | One 1,3-diaxial (-CHO) | ~ +1.38 | 50% |
| Equatorial/Axial | (e,a) | One 1,3-diaxial (-CHO) | ~ +1.38 | 50% |
Methodologies for Conformational Analysis
The determination of conformational populations and energy differences is achieved through a synergistic combination of experimental and theoretical techniques. [10]
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the foremost experimental technique for studying conformational equilibria in solution. [10][11]Because the ring flip is rapid at room temperature, NMR spectra typically show time-averaged signals for the interconverting conformers.
Step-by-Step Workflow for NMR-Based Analysis:
-
Sample Preparation : Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, d₆-DMSO) in a standard NMR tube.
-
Acquire Low-Temperature Spectra (Optional but Ideal) : Cool the sample inside the NMR spectrometer to a temperature where the ring flip is slow on the NMR timescale (typically below -80 °C). At this point, separate signals for the axial and equatorial protons of each conformer may be resolved, allowing for direct characterization.
-
Acquire Room-Temperature Spectra : Record high-resolution ¹H NMR spectra at ambient temperature. The observed chemical shifts (δobs) and coupling constants (Jobs) will be weighted averages of the values for the individual conformers.
-
Data Analysis and Calculation :
-
The mole fractions of the two conformers (e.g., Ne for equatorial and Na for axial in a monosubstituted system) can be determined using the following equation, where δe and δa are the intrinsic chemical shifts of a specific proton in the pure equatorial and axial conformers (often obtained from low-temperature spectra or model compounds):
δobs = Neδe + Naδa
Since Ne + Na = 1, the equation can be solved for each mole fraction.
-
Calculate the equilibrium constant, Keq = Ne / Na.
-
Calculate the Gibbs free energy difference using the standard thermodynamic equation:
ΔG° = -RT ln(Keq)
where R is the gas constant and T is the temperature in Kelvin.
-
Caption: Workflow for determining conformational equilibrium using NMR.
Theoretical Protocol: Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the geometries and relative energies of conformers. [10]
-
Structure Generation : Build 3D models of the relevant conformers (e.g., trans-diequatorial, trans-diaxial, cis-axial/equatorial).
-
Geometry Optimization : Perform a geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G* or higher). This process finds the lowest energy structure for each conformer.
-
Frequency Calculation : Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including Gibbs free energies.
-
Energy Comparison : The difference in the calculated Gibbs free energies between conformers provides a theoretical prediction of their relative stability, which can be directly compared with experimental ΔG° values.
Conclusion
The conformational analysis of this compound is a clear illustration of fundamental stereochemical principles. The chair conformation is the dominant form for both cis and trans isomers. The thermodynamic stability is dictated by the minimization of unfavorable 1,3-diaxial interactions, leading to a strong preference for substituents to occupy equatorial positions. Consequently, the trans isomer, which can adopt a strain-free diequatorial (e,e) conformation, is significantly more stable than the cis isomer, which must always have one formyl group in an axial position. A combined approach using high-resolution NMR spectroscopy and computational chemistry provides a robust framework for quantifying these energetic differences, offering critical insights for professionals in chemical synthesis and drug design.
References
-
AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
- Marini, J. L. (1969).
- Brownstein, S., & Miller, R. (1960). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry, 25(1), 131-132.
-
(n.d.). Study of thermodynamic and NMR properties of some cyclohexane derivatives. ResearchGate. Retrieved from [Link]
- Li, W., et al. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 23(9), 2279.
-
Infoplease. (n.d.). formyl group. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from [Link]
-
PubChem. (n.d.). (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. Retrieved from [Link]
- Wang, Y.-Q., & Weng, J.-B. (2009). cis-Cyclohexane-1,4-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1293.
-
Malik, M. A. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). energy of the formyl group. Retrieved from [Link]
-
Filo. (2025). Draw the structure of cyclohexane,1,4-dicarboldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexene-1,4-dicarbaldehyde. Retrieved from [Link]
-
YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane. Retrieved from [Link]
-
Fiveable. (n.d.). Formyl Group Definition. Retrieved from [Link]
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Formyl group. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]
-
Pearson. (n.d.). a. Draw both chair conformations of cis-1,4-dimethylcyclohexane... Retrieved from [Link]
-
YouTube. (2019). How to Draw Cyclohexane Chair Conformations and Ring Flips. Retrieved from [Link]
-
YouTube. (2022). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved from [Link]
-
Khan Academy. (2015). Conformations of cyclohexane. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Retrieved from [Link]
-
Reddit. (2023). There is no rest when the cards are due. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Draw the structure of cyclohexane,1,4-dicarboldehyde | Filo [askfilo.com]
- 9. youtube.com [youtube.com]
- 10. auremn.org.br [auremn.org.br]
- 11. pubs.acs.org [pubs.acs.org]
Cyclohexane-1,4-dicarbaldehyde: A Bifunctional Building Block Forging New Pathways in Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide delves into the core chemical principles and practical applications of Cyclohexane-1,4-dicarbaldehyde, a versatile bifunctional building block. Its unique structural architecture, characterized by a conformationally significant cyclohexane ring flanked by two reactive aldehyde moieties, presents a powerful tool for synthetic chemists. We will explore its stereochemical nuances, diverse reactivity, and strategic applications in the rational design of complex molecules, from advanced polymers to novel pharmaceutical intermediates.
The Structural and Stereochemical Landscape
This compound (C₈H₁₂O₂) is not a simple, linear dialdehyde. Its reactivity is profoundly influenced by the stereochemistry of the cyclohexane ring. The two aldehyde groups can be arranged on the same side (cis) or opposite sides (trans) of the ring's plane, leading to distinct stereoisomers.[1][2][3]
The conformational preference of the cyclohexane ring (chair conformation) further dictates the spatial orientation of the aldehyde groups—axial versus equatorial. This stereoisomerism is a critical determinant of the molecule's reaction pathways.[2][3]
-
Trans-isomer: In its most stable diequatorial chair conformation, the aldehyde groups are positioned far apart, creating an extended, linear-like geometry. This conformation minimizes steric hindrance, making the aldehyde groups highly accessible for intermolecular reactions.[1]
-
Cis-isomer: The aldehyde groups are in closer proximity. In the most stable chair conformation (one axial, one equatorial), the spatial closeness can favor intramolecular reactions or present unique steric environments for intermolecular processes.[1]
The choice of isomer is therefore a primary strategic consideration in synthesis design, as it directly impacts reaction kinetics and product distribution.
dot graph "Stereoisomers_of_Cyclohexane_1_4_dicarbaldehyde" { layout=neato; graph [bgcolor="#FFFFFF", label="Fig. 1: Cis and Trans Isomers", fontcolor="#202124", fontsize=12, pad="0.5"]; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Trans Isomer trans_label [label="trans-Isomer (Diequatorial)", pos="1.5,2.5!"]; trans_C1 [label="C", pos="1.5,1.5!"]; trans_C2 [label="C", pos="0.7,1!"]; trans_C3 [label="C", pos="0.7,0!"]; trans_C4 [label="C", pos="1.5,-0.5!"]; trans_C5 [label="C", pos="2.3,0!"]; trans_C6 [label="C", pos="2.3,1!"]; trans_CHO1 [label="CHO", pos="1.5,2.2!"]; trans_CHO2 [label="CHO", pos="1.5,-1.2!"];
edge [style=bold, color="#4285F4"]; trans_C1 -- trans_C2; trans_C2 -- trans_C3; trans_C3 -- trans_C4; trans_C4 -- trans_C5; trans_C5 -- trans_C6; trans_C6 -- trans_C1; edge [style=solid, color="#EA4335"]; trans_C1 -- trans_CHO1; trans_C4 -- trans_CHO2;
// Cis Isomer cis_label [label="cis-Isomer (Axial-Equatorial)", pos="5.5,2.5!"]; cis_C1 [label="C", pos="5.5,1.5!"]; cis_C2 [label="C", pos="4.7,1!"]; cis_C3 [label="C", pos="4.7,0!"]; cis_C4 [label="C", pos="5.5,-0.5!"]; cis_C5 [label="C", pos="6.3,0!"]; cis_C6 [label="C", pos="6.3,1!"]; cis_CHO1 [label="CHO", pos="5.5,2.2!"]; cis_CHO2 [label="CHO", pos="6.5,-0.5!"];
edge [style=bold, color="#4285F4"]; cis_C1 -- cis_C2; cis_C2 -- cis_C3; cis_C3 -- cis_C4; cis_C4 -- cis_C5; cis_C5 -- cis_C6; cis_C6 -- cis_C1; edge [style=solid, color="#34A853"]; cis_C1 -- cis_CHO1; cis_C4 -- cis_CHO2; }
Caption: Chair conformations of trans and cis isomers.
Table 1: Influence of Stereochemistry on Reactivity
| Isomer | Predominant Conformation | Key Feature | Favored Reactions | Primary Applications |
| trans | Diequatorial | Extended, accessible aldehydes | Intermolecular Condensation | Polymerization, Crosslinking[1] |
| cis | Axial-Equatorial | Proximal aldehyde groups | Intramolecular Reactions | Synthesis of specific cyclic products[1] |
Synthesis of this compound
The synthesis of this dialdehyde can be achieved through several established routes, with the choice often depending on the availability of precursors and the desired stereochemical outcome.
Common Synthetic Pathways:
-
Oxidation of 1,4-Cyclohexanedimethanol (CHDM): This is a direct and efficient method. The diol precursor is oxidized using various agents.[1][4] Enzymatic approaches using alcohol oxidase have been engineered to improve efficiency and yield.[4]
-
Pyrolysis: High-temperature pyrolysis of precursors like 1,4-bis(allyloxymethyl)cyclohexane provides a route to the dialdehyde.[1][5][6][7]
-
Hydroformylation: This method can be used to introduce aldehyde functionalities to appropriate precursors.[4]
The challenge in these syntheses often lies in controlling the stereochemistry and preventing side reactions like over-oxidation to the dicarboxylic acid.[1] Purification by methods such as silica gel column chromatography can be employed to isolate the pure trans-diastereomer.[1]
Caption: General workflow for synthesis and purification.
The Bifunctional Reactivity Profile
The two aldehyde groups serve as versatile handles for a multitude of chemical transformations. Their susceptibility to nucleophilic attack is the cornerstone of the molecule's utility as a building block.[1]
Condensation Reactions
This is the most prominent class of reactions for this compound. It readily reacts with nucleophiles containing primary amino groups (e.g., diamines, hydrazines) to form Schiff bases (imines).
-
Polymerization and Macrocycle Formation: The trans-isomer, with its two opposing reactive sites, is an ideal monomer for polymerization and the synthesis of macrocyclic structures.[1] Reaction with diamines can lead to the formation of complex cyclic systems or linear polymers, depending on reaction conditions.[1]
Oxidation and Reduction
The aldehyde functionalities can be easily modified to expand the synthetic utility.
-
Oxidation: Treatment with oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) converts the dialdehyde to the corresponding Cyclohexane-1,4-dicarboxylic acid.[1]
-
Reduction: Using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields Cyclohexane-1,4-dimethanol, the diol precursor.[1]
Table 2: Key Synthetic Transformations
| Reaction Type | Common Reagents | Major Product |
| Oxidation | KMnO₄, PCC | Cyclohexane-1,4-dicarboxylic acid[1] |
| Reduction | NaBH₄, LiAlH₄ | Cyclohexane-1,4-dimethanol[1] |
| Condensation | Diamines (e.g., ethane-1,2-diamine) | Polyimines or Macrocycles[1] |
| Nucleophilic Addition | HCN (with base catalyst) | Dicyanohydrin derivative |
Limitations: The Aldol Reaction
While possessing α-hydrogens, this compound exhibits significant limitations in aldol reactions.[8][9]
-
Aldol Condensation: The self-condensation reaction is not possible. The α-carbon is tertiary, so after the initial addition, the resulting quaternary center cannot participate in the subsequent water elimination step required for condensation.[8][9]
-
Aldol Addition: The initial aldol addition (acting as the nucleophilic enolate) is also disfavored. This is due to the significant steric hindrance around the tertiary α-carbon, which makes the formation of the required α,α-disubstituted enolate difficult.[8] Intramolecular aldol reactions are generally disfavored due to ring strain in the potential product.[1][9]
Caption: Major synthetic transformations from the dialdehyde.
Applications in Research and Development
The unique bifunctional and stereochemical properties of this compound make it a valuable intermediate in several high-value research domains.
-
Materials Science: It serves as a monomer or crosslinking agent in the production of advanced polymers and resins.[1] The rigid cyclohexane core can impart desirable thermal and mechanical properties to the resulting polymer backbone. Polyesters derived from related cyclohexane monomers like 1,4-cyclohexanedimethanol (CHDM) are known for their durability and stability.[10][11]
-
Pharmaceutical and Agrochemical Synthesis: The dialdehyde is a key intermediate for synthesizing more complex molecules, including various heterocyclic compounds which are prevalent scaffolds in drug discovery.[1][12] Derivatives have been investigated for potential anti-inflammatory properties.[1]
-
Ligand Design: The ability to form stable structures with amines makes it a candidate for designing ligands for coordination chemistry.
Experimental Protocols: A Practical Approach
The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety assessments.
Protocol 1: Synthesis via Oxidation of 1,4-Cyclohexanedimethanol (CHDM)
This protocol is based on the principles of primary alcohol oxidation.[4]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,4-cyclohexanedimethanol (1 eq.) in a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Slowly add an oxidizing agent such as Pyridinium chlorochromate (PCC) (2.2 eq.) to the solution at room temperature. Causality Note: PCC is chosen as it is effective for oxidizing primary alcohols to aldehydes with a lower risk of over-oxidation to carboxylic acids compared to stronger agents like KMnO₄.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound. The trans-isomer typically elutes first.
Protocol 2: Macrocycle Formation via Condensation with a Diamine
This protocol demonstrates the use of the dialdehyde in forming macrocyclic Schiff bases.
-
High Dilution Setup: Set up a two-neck round-bottom flask with a dropping funnel and a condenser in a suitable high-boiling solvent (e.g., toluene). Causality Note: High dilution conditions are critical to favor intramolecular cyclization over intermolecular polymerization.
-
Reagent Preparation: Prepare two separate solutions: one of this compound (trans-isomer, 1 eq.) in toluene and another of a diamine (e.g., 1,2-diaminoethane, 1 eq.) in toluene.
-
Simultaneous Addition: Heat the main reaction flask to reflux. Using the dropping funnels (or syringe pumps for better control), add the two reagent solutions simultaneously and slowly to the refluxing solvent over several hours (e.g., 8-12 hours).
-
Reaction Completion: After the addition is complete, continue to reflux for an additional 2-4 hours to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture to room temperature. The macrocyclic product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Conclusion
This compound stands out as a building block of significant strategic value. Its bifunctionality, coupled with the profound influence of its ring stereochemistry, provides chemists with a versatile platform for molecular construction. The trans-isomer's extended geometry is ideally suited for creating linear polymers and cross-linked materials, while the cis-isomer offers potential for tailored intramolecular transformations. A thorough understanding of its synthesis, stereochemical behavior, and reactivity profile—including its limitations—is essential for leveraging this powerful intermediate in the design of next-generation materials and therapeutics.
References
-
Tu, S., et al. (2017). Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles. The Chemical Record, 17(2), 142-183. doi: 10.1002/tcr.201600042. Available from: [Link]
-
ResearchGate. (2017). Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles. ResearchGate. Retrieved January 6, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials. MDPI. Retrieved January 6, 2026, from [Link]
-
American Chemical Society. (2025). Bifunctional electrophile-nitrile building blocks in iterative cross-condensation synthesis of heterocycles. ACS Fall 2025. Retrieved January 6, 2026, from [Link]
-
Amerigo Scientific. (n.d.). Chemical Building Blocks. Amerigo Scientific. Retrieved January 6, 2026, from [Link]
-
Chemical Forums. (2018). Why this compound does not give aldol condensation?. Chemical Forums. Retrieved January 6, 2026, from [Link]
-
Royal Society of Chemistry. (1971). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic. doi: 10.1039/J39710002730. Available from: [Link]
-
National Institutes of Health. (2022). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. PMC. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. PubChem. Retrieved January 6, 2026, from [Link]
-
Filo. (2025). Consider the following reaction. Cyclohexane-1, 4-dicarbaldehyde. Filo. Retrieved January 6, 2026, from [Link]
-
SciSpace. (1970). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. SciSpace. Retrieved January 6, 2026, from [Link]
-
Organic Reactions. (n.d.). [6 + 4] Cycloaddition Reactions. Organic Reactions. Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. NIH. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2025). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. Retrieved January 6, 2026, from [Link]
-
SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. SlideShare. Retrieved January 6, 2026, from [Link]
-
Royal Society of Chemistry Publishing. (n.d.). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic. Retrieved January 6, 2026, from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol (1971) | Charles F. Beam | 2 Citations [scispace.com]
- 7. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Page loading... [wap.guidechem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the IUPAC Nomenclature of Cyclohexane-1,4-dicarbaldehyde and Its Isomers
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for Cyclohexane-1,4-dicarbaldehyde and its stereoisomers. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the systematic naming conventions for these important chemical entities.
Core Principles of IUPAC Nomenclature for Cyclic Aldehydes
The systematic naming of organic compounds is essential for unambiguous communication in science. The IUPAC has established a set of rules to create a unique and descriptive name for every chemical structure. For aldehydes where the -CHO group is attached to a ring system, a specific suffix is employed.
According to IUPAC Rule C-304.1, the suffix "-carbaldehyde" is appended to the name of the ring system.[1] If multiple aldehyde groups are present, the suffix is modified to "-dicarbaldehyde", "-tricarbaldehyde", and so on.[1] The numbering of the ring carbons begins at the carbon atom attached to the aldehyde group, designated as C1.[2][3]
Nomenclature of this compound
Following the core principles, the base name for a cyclohexane ring bearing two aldehyde groups is cyclohexanedicarbaldehyde . The locants, or numbers, indicating the positions of the aldehyde groups on the ring are placed before the parent name. In this case, the aldehyde groups are at positions 1 and 4, leading to the IUPAC name This compound .[4]
This name, however, does not fully describe the three-dimensional arrangement of the aldehyde groups relative to the cyclohexane ring. For this, stereochemical descriptors are necessary.
Stereoisomerism in 1,4-Disubstituted Cyclohexanes
Disubstituted cyclohexanes, such as this compound, can exist as stereoisomers.[5][6] These are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms. For 1,4-disubstituted cyclohexanes, the relevant stereoisomers are cis and trans isomers.[5][6][7]
-
Cis Isomer: In the cis isomer, both substituents are on the same side of the cyclohexane ring.[7][8]
-
Trans Isomer: In the trans isomer, the substituents are on opposite sides of the ring.[7][8]
These isomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images.[5][6] It is important to note that for 1,4-disubstituted cyclohexanes, neither the cis nor the trans isomer is chiral, as they both possess a plane of symmetry.[5][6]
Complete IUPAC Nomenclature of Isomers
To unambiguously name the stereoisomers of this compound, the prefixes cis- or trans- are added to the beginning of the name.
-
cis-Cyclohexane-1,4-dicarbaldehyde: This name denotes the isomer where both carbaldehyde groups are on the same side of the cyclohexane ring.
-
trans-Cyclohexane-1,4-dicarbaldehyde: This name specifies the isomer where the two carbaldehyde groups are on opposite sides of the ring.
These stereochemical descriptors are crucial for differentiating between the two isomers, which have distinct physical and chemical properties.
Summary of IUPAC Nomenclature
The following table summarizes the IUPAC names for this compound and its isomers:
| Isomer | IUPAC Name | Description |
| Mixture of Isomers | This compound | The general name without stereochemistry specified. |
| cis Isomer | cis-cyclohexane-1,4-dicarbaldehyde | Both carbaldehyde groups are on the same side of the ring. |
| trans Isomer | trans-cyclohexane-1,4-dicarbaldehyde | The carbaldehyde groups are on opposite sides of the ring. |
Visualizing the Isomeric Relationship
The logical relationship between the parent structure and its stereoisomers can be visualized using a diagram.
Caption: Relationship between Cyclohexane and its 1,4-dicarbaldehyde isomers.
Conclusion
The IUPAC nomenclature for this compound and its cis and trans isomers is systematic and descriptive. By following the established rules for naming cyclic aldehydes and incorporating stereochemical prefixes, a unique and unambiguous name can be assigned to each isomer. This precision is paramount for effective communication and reproducibility in scientific research and drug development.
References
- Stereoisomerism in Disubstituted Cyclohexanes. (n.d.).
- Disubstituted Cyclohexanes: cis-trans Isomerism - JoVE. (2023, April 30).
- Naming Aldehydes and Ketones - OpenOChem Learn. (n.d.).
- Stereoisomerism in Disubstituted Cyclohexanes - Chemistry LibreTexts. (2023, January 22).
- Stereochemistry of disubstituted cyclohexane. (n.d.).
- (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem. (n.d.).
- Nomenclature of Aldehydes & Ketones - Chemistry LibreTexts. (2023, January 28).
- Brief Guide to the Nomenclature of Organic Chemistry - IUPAC. (n.d.).
- IUPAC Nomenclature of Aldehydes - JoVE. (2023, April 30).
- Non-Geminal Disubstituted Cyclohexanes - St. Paul's Cathedral Mission College. (n.d.).
- Cyclic Aldehydes Rule C-304 - ACD/Labs. (n.d.).
- IUPAC naming of 1,2-disubstituted cyclohexane derivative - Chemistry Stack Exchange. (2018, January 16).
- Naming Cycloalkanes - Chemistry LibreTexts. (2023, November 1).
- RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. (1976). Pure & App!. Chem., 45, 11–30.
- Naming Aldehydes and Ketones with Practice Problems - Chemistry Steps. (n.d.).
- Naming Cycloalkanes - ChemTalk. (n.d.).
- Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry - Saskoer.ca. (n.d.).
- Disubstituted cyclohexane (video) - Khan Academy. (n.d.).
- Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
- IUPAC Naming of Organic Compounds with Functional Groups - KPU Pressbooks. (n.d.).
- Solved Select the correct IUPAC name for the compound. The | Chegg.com. (2023, October 19).
- IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds | Brilliant Math & Science Wiki. (n.d.).
- Nomenclature of Alkanes and Cycloalkanes - Organic Chemistry Tutor. (n.d.).
- Organic chemistry iupac naming question - Reddit. (2017, June 2).
- Naming Naming Cycloalkanes. (n.d.).
- Solved Select the correct IUPAC name for the compound. | Chegg.com. (2023, August 3).
- 1,4-Cyclohexanedicarbaldehyde | 33424-83-8 - ChemicalBook. (2025, October 14).
- Cyclohexene-1,4-dicarbaldehyde | C8H10O2 | CID 21290190 - PubChem. (n.d.).
- Naming stereoisomers - Chemistry LibreTexts. (2020, July 1).
- An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclohexanones - Benchchem. (n.d.).
- This compound | 33424-83-8 | Benchchem. (n.d.).
- 1,4-Cyclohexanedicarboxylic acid - Wikipedia. (n.d.).
- Cyclohexane-1,3-dicarbaldehyde | C8H12O2 | CID 23496622 - PubChem. (n.d.).
- This compound - Aliphatic Hydrocarbon - Crysdot LLC. (n.d.).
- This compound - SpectraBase. (n.d.).
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Naming Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. idc-online.com [idc-online.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 8. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
Cyclohexane-1,4-dicarbaldehyde: A Technical Guide to Commercial Availability, Synthesis, and Application
Introduction
Cyclohexane-1,4-dicarbaldehyde, a bifunctional aldehyde built upon a cyclohexane core (CAS No. 33424-83-8), is a versatile building block in modern organic synthesis.[1][2] Its two highly reactive aldehyde groups, combined with the stereochemical possibilities of the cyclohexane ring, make it a valuable precursor for a diverse range of complex molecules, from polymers and resins to advanced pharmaceutical intermediates.[1] This guide provides an in-depth overview of its commercial availability, synthesis, key applications, and the critical considerations for its use in research and drug development.
Commercial Availability and Key Suppliers
This compound is readily available from a number of chemical suppliers, typically with a purity of 97% or higher.[3][4][5] It is important for researchers to consult the specific product information and safety data sheets (SDS) provided by the supplier for detailed specifications and handling instructions.
| Supplier | CAS Number | Typical Purity | Notes |
| Sigma-Aldrich (Ambeed, Inc.) | 33424-83-8 | 97% | Marketed for research and development.[5] |
| Apollo Scientific | 33424-83-8 | 97% | Available in various quantities from milligrams to grams.[4] |
| CymitQuimica | 33424-83-8 | 97% | Distributed by Apollo Scientific.[3] |
| Benchchem | 33424-83-8 | Not specified | Marketed as a building block for organic and chemical synthesis.[1] |
| ChemicalBook | 33424-83-8 | 99% (from some suppliers) | A platform with multiple listed suppliers.[6] |
Synthesis and Manufacturing Insights
Understanding the synthetic origins of this compound is crucial for anticipating potential impurities and for process development. The primary industrial synthesis methods include:
-
Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane: This method involves the thermal decomposition of 1,4-bis(allyloxymethyl)cyclohexane at high temperatures (540–545°C) to yield the desired dicarbaldehyde.[7]
-
Oxidation of Alcohol Precursors: A common strategy involves the direct oxidation of the corresponding diol, 1,4-cyclohexanedimethanol.[1]
It is important to note that these synthetic routes can result in a mixture of cis and trans isomers. The specific isomeric ratio of the commercially available product is not always detailed by suppliers and may vary. Researchers should be aware of this potential for isomeric mixtures, as it can influence the stereochemistry of subsequent reactions and the properties of the final products.
Key Applications in Research and Development
The bifunctional nature of this compound makes it a valuable tool in several areas of chemical research:
A Versatile Bifunctional Building Block
The two aldehyde groups are highly susceptible to nucleophilic addition, making the compound an ideal starting point for the synthesis of more complex molecules.[1] This reactivity is leveraged in:
-
Polymer and Materials Science: It is used in the production of polymers and resins.[1] Its ability to form rigid structures makes it a component in the manufacturing of thermotropic liquid crystals for optical displays.[1]
-
Macrocycle Synthesis: It readily participates in intermolecular condensation reactions with diamines to form macrocyclic structures, such as imine- and amine-type macrocycles.[1][8] The trans-isomer's extended conformation can enhance reactivity in polymerization reactions.[1]
Caption: General workflow for macrocycle synthesis using this compound.
Medicinal Chemistry and Drug Development
Derivatives of this compound have been investigated for their therapeutic potential. Notably, its derivatives have been explored for the development of anti-inflammatory agents.[1] The cyclohexane scaffold can serve as a rigid core for presenting pharmacophoric groups in specific spatial orientations, which is a key principle in rational drug design.
Stereoisomerism: A Critical Consideration
This compound exists as cis and trans isomers, which relate to the relative orientation of the two aldehyde groups on the cyclohexane ring.[9]
-
cis isomer: Both aldehyde groups are on the same side of the ring.
-
trans isomer: The aldehyde groups are on opposite sides of the ring.
The stereochemistry of the starting material can significantly impact the structure and properties of the final product. While commercial this compound is often supplied as a mixture of isomers, separation of these isomers can be achieved through techniques such as fractional crystallization, which has been demonstrated for related cyclohexane derivatives like 1,4-cyclohexanedicarboxylic acid.[1] The interconversion between the cis and trans isomers of some 1,4-disubstituted cyclohexanes can be studied using dynamic NMR spectroscopy.[10]
Experimental Protocol: General Procedure for Imine Macrocycle Synthesis
The following is a generalized, self-validating protocol for the synthesis of an imine-based macrocycle via condensation of this compound with a diamine. Researchers should adapt this procedure based on the specific diamine used and the desired scale of the reaction.
Materials:
-
This compound
-
A suitable diamine (e.g., ethane-1,2-diamine)
-
Anhydrous solvent (e.g., methanol or chloroform)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the diamine in the anhydrous solvent.
-
Addition of Dicarbaldehyde: Slowly add a solution of this compound in the same anhydrous solvent to the stirred solution of the diamine at room temperature. The slow addition helps to favor the formation of the macrocyclic product over polymeric side products.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
-
Workup and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired macrocycle.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Quality Control and Analytical Methods
The identity and purity of this compound are typically confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure and can also provide information about the isomeric ratio.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the aldehyde C=O stretch.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.[1]
Safety and Handling
According to safety data sheets, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a commercially accessible and highly valuable bifunctional building block with significant applications in materials science and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and stereochemical properties is essential for its effective use in research and development. By carefully considering the factors outlined in this guide, scientists can leverage the unique chemical properties of this compound to advance their synthetic endeavors.
References
-
Beam, C. F., & Bailey, W. J. (1971). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic, 2730. [Link]
-
Sarkar, S., et al. (2022). Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size. Scientific Reports, 12(1), 4851. [Link]
- Horn, H., et al. (1985). Preparation of trans cyclohexane 1,4-diamine. U.S.
-
Banfi, L., et al. (2018). Concise Synthesis of Macrocycles by Multicomponent Reactions. Molecules, 23(1), 148. [Link]
-
PubChem. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. [Link]
-
Russian Journal of Organic Chemistry. (2010). Reactions of 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde with ethane-1,2-diamine, trans-cyclohexane-1,2-diamine, and N-(2-aminoethyl)ethane-1,2-diamine. [Link]
-
Chemical Science. (2021). An intramolecularly self-templated synthesis of macrocycles: self-filling effects on the formation of prismarenes. [Link]
-
Nature Communications. (2022). Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale. [Link]
- Google Patents. (1975).
-
Organic Syntheses. (1977). Cyclohexanecarboxaldehyde. [Link]
-
PubChem. Cyclohexene-1,4-dicarbaldehyde. [Link]
- Google Patents. (2004). Method for producing trans-1,4-cyclohexane dicarboxylic acid.
-
Molecules. (2021). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. [Link]
-
Molecules. (2021). Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19. [Link]
-
Chemistry Stack Exchange. (2020). How to identify cis and trans forms of cyclohexane. [Link]
-
Journal of the American Chemical Society. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. [Link]
-
Journal of Chemical Education. (2010). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. [Link]
-
Canadian Journal of Chemistry. (2011). Conformational analysis of trans-1,4-dihalocyclohexanes. [Link]
-
YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane. [Link]
-
The Journal of Organic Chemistry. (2002). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 33424-83-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | 33424-83-8 [sigmaaldrich.com]
- 6. 1,4-Cyclohexanedicarbaldehyde | 33424-83-8 [chemicalbook.com]
- 7. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclohexane-1,4-dicarbaldehyde (CAS 33424-83-8): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-1,4-dicarbaldehyde (CAS 33424-83-8), a bifunctional aldehyde built upon a cyclohexane scaffold, is a versatile intermediate in organic synthesis. Its two highly reactive aldehyde groups make it a valuable precursor for a diverse range of chemical structures, including heterocyclic compounds, polymers, and biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, various synthetic methodologies, and its applications in materials science and drug discovery, with a focus on its derivatives exhibiting anti-inflammatory and antimicrobial properties.
Physicochemical and Spectroscopic Properties
This compound is a liquid at room temperature with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol .[1][2] Due to its reactivity, it is often recommended to be stored in a freezer under an inert atmosphere.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 33424-83-8 | [1] |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Physical Form | Liquid | [3] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [3] |
| InChI Key | QWKLKVRIQGSSKF-UHFFFAOYSA-N | [4] |
Spectroscopic analysis is crucial for the characterization of this compound. While detailed spectra are available in databases, a summary of expected signals is provided below.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the aldehyde protons (CHO) at approximately 9-10 ppm. The protons on the cyclohexane ring will appear as a complex multiplet in the aliphatic region (around 1-3 ppm). The exact chemical shifts and coupling patterns will depend on the cis/trans isomeric ratio and the conformational dynamics of the cyclohexane ring.[5]
-
¹³C NMR: The carbon NMR spectrum will show a downfield resonance for the carbonyl carbons of the aldehyde groups (typically in the range of 190-200 ppm). The carbons of the cyclohexane ring will appear in the aliphatic region.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups, typically found around 1720-1740 cm⁻¹.[7]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 140, corresponding to the molecular weight of the compound.[7]
Synthesis of this compound
Several synthetic routes to this compound have been developed, ranging from classical organic reactions to modern biocatalytic methods.
Chemical Synthesis
1. Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane: A convenient laboratory-scale preparation involves the high-temperature pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane at 540–545°C.[8] This reaction proceeds through a retro-ene reaction mechanism.
2. Oxidation of 1,4-Cyclohexanedimethanol: A common and efficient method for the synthesis of this compound is the oxidation of the corresponding diol, 1,4-cyclohexanedimethanol.[1] Various oxidizing agents can be employed for this transformation.
Experimental Protocol: Swern Oxidation of cis-1,2-Cyclohexanedimethanol (as an illustrative example for diol oxidation)
Note: This protocol is for a related isomer and serves as a general guideline. Modifications would be necessary for the 1,4-isomer.
-
Add oxalyl chloride (1.80 mmol) dropwise to a solution of dimethyl sulfoxide (DMSO) (3.68 mmol) in dichloromethane (CH₂Cl₂) (12 mL) at -78°C and stir for 1 hour.
-
Add a solution of cis-1,2-cyclohexanedimethanol (0.693 mmol) in CH₂Cl₂ (4 mL) dropwise and continue stirring for 2 hours at -78°C.
-
Add triethylamine (6.93 mmol) at -78°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work up the reaction by washing with 1 M aqueous HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Mg₂SO₄ and concentrate under reduced pressure to yield the crude dialdehyde.[9]
Biocatalytic Synthesis
A sustainable and highly efficient method for the synthesis of this compound has been developed using an engineered alcohol oxidase. This biocatalytic approach offers mild reaction conditions and high selectivity.
Experimental Protocol: Biocatalytic Synthesis from 1,4-Cyclohexanedimethanol (CHDM)
-
Prepare a 1 mL reaction mixture containing a whole-cell catalyst (30 g·L⁻¹ wet E. coli expressing the engineered alcohol oxidase), CHDM (5 mM), DMSO (5% v/v), catalase (0.1 g·L⁻¹), and air-saturated potassium phosphate buffer (100 mM, pH 8.0).
-
Shake the mixture at 30°C for 12 hours.
-
Extract the reaction mixture with dichloromethane.
-
Centrifuge the mixture at 12,000 × g for 10 minutes.
-
Analyze the organic phase by gas chromatography (GC) to determine the concentration of this compound. [For scale-up to 3 L, the concentrations of reactants are increased, for instance, CHDM to 0.5 M (72 g·L⁻¹).]
Chemical Reactivity and Applications
The two aldehyde functionalities of this compound are the centers of its reactivity, readily undergoing nucleophilic addition and condensation reactions. This makes it a valuable building block in various fields.
Polymer Chemistry
This compound is used in the production of polymers and resins. Its rigid cyclohexane core can impart desirable thermal and mechanical properties to the resulting materials.
Organic Synthesis
As a bifunctional molecule, it is an ideal precursor for the synthesis of a wide range of more complex molecules, including macrocycles and heterocyclic compounds.[1] For instance, it can react with diamines to form Schiff bases, which can be further modified or used as ligands in coordination chemistry.
Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of a Schiff base from this compound.
Applications in Drug Discovery and Development
Derivatives of cyclohexane-containing scaffolds have shown a range of biological activities, making this compound an interesting starting material for the synthesis of potential therapeutic agents.
Antimicrobial Activity
Schiff bases are a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects.[10] Derivatives of this compound, particularly Schiff bases formed with various primary amines, are being investigated for their potential as antibacterial and antifungal agents.[11][12][13]
The antimicrobial efficacy of these derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. For example, zinc complexes of reduced Schiff bases derived from trans-cyclohexane-1,2-diamine and fluorinated benzaldehydes have shown marked antibacterial activity.[11][14] One such complex exhibited a very low MIC of 0.0008 µM against S. aureus and E. coli.[14]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
Anti-inflammatory Activity
Cyclohexane derivatives have also been explored for their anti-inflammatory properties.[8][15][16][17] The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[15] While direct studies on the anti-inflammatory activity of this compound are limited, its derivatives are promising candidates for the development of new anti-inflammatory agents. For instance, cyclic imides bearing a tetrahydrophthalimide moiety (which can be conceptually derived from a cyclohexane precursor) have shown significant anti-inflammatory activity.[15]
Signaling Pathway in Inflammation
Caption: Simplified diagram of the cyclooxygenase (COX) pathway in inflammation, a potential target for cyclohexane-based anti-inflammatory drugs.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[3] It is also a flammable liquid and vapor.
Precautions for Safe Handling:
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Some sources recommend storage under an inert atmosphere (e.g., nitrogen) and at low temperatures (-20°C) to prevent degradation.[3]
Toxicological Information:
Conclusion
This compound is a valuable and reactive intermediate with significant potential in both materials science and medicinal chemistry. Its bifunctional nature allows for the construction of complex molecular architectures, and its derivatives have shown promising biological activities, particularly as antimicrobial and anti-inflammatory agents. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will likely expand the applications of this versatile chemical building block. As with any reactive chemical, proper safety precautions are paramount when handling and using this compound.
References
-
1 H and 13 C NMR spectroscopic data for compounds 1-4 (500 MHz, MeOD). (n.d.). ResearchGate. Retrieved from [Link]
- Beam, C. F., & Bailey, W. J. (1971). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic, 2730.
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, March 14). 1H NMR of cyclohexanecarbaldehyde. Retrieved from [Link]
- Iacopetta, D., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 10(8), 948.
- Bartoš, F., et al. (2023). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. Life, 13(7), 1516.
-
MDPI. (2023). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. Retrieved from [Link]
- Ibrahim, M. N., et al. (2013). Synthesis and Antibacterial Activities of Some Schiff Bases. Journal of Chemical and Pharmaceutical Research, 5(12), 214-219.
- Pan, L., et al. (2013). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 64, 454-461.
- Beauchamp, R. O., Jr, et al. (1992). A critical review of the toxicology of glutaraldehyde. Critical Reviews in Toxicology, 22(3-4), 143-174.
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 696-710.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Tanaka, K., et al. (2021). General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions. ACS Omega, 6(4), 2948-2956.
-
PubChem. (n.d.). (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. Retrieved from [Link]
- Mak, K.-K., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(11), e202200181.
- Singh, J., et al. (2019). Synthesis and anti‐inflammatory activity of diversified heterocyclic systems. Journal of Heterocyclic Chemistry, 56(11), 3045-3056.
- Google Patents. (n.d.). Method for preparation of 1, 4-cyclohexanedimethanol.
- Li, C., et al. (2021).
- Aslam, J., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6147-6175.
- Asghar, M., et al. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4494-4497.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 33424-83-8 [sigmaaldrich.com]
- 4. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity [mdpi.com]
- 15. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 17. Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A critical review of the toxicology of glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cyclohexane-1,4-dicarbaldehyde: A Versatile Cycloaliphatic Building Block for Advanced Polymer Synthesis and Covalent Crosslinking
An Application Note and Protocol Guide for Researchers
Abstract
Cyclohexane-1,4-dicarbaldehyde (CHDA-al) is a bifunctional cycloaliphatic monomer distinguished by its rigid, saturated ring structure and two reactive aldehyde groups. This unique combination makes it a highly valuable building block for the synthesis of advanced polymers with enhanced thermal and mechanical properties. Furthermore, its ability to react efficiently with various functional groups enables its use as a potent crosslinking agent for creating robust and stable polymer networks. This guide provides an in-depth exploration of CHDA-al's applications in polymer chemistry, detailing reaction mechanisms, offering field-proven experimental protocols, and discussing the structure-property relationships that arise from its incorporation into macromolecular architectures. It is intended for researchers in materials science, polymer chemistry, and drug development seeking to leverage the unique attributes of this versatile dialdehyde.
Part 1: The Role of this compound in Polymer Synthesis
The incorporation of cyclic structures into polymer backbones is a well-established strategy for enhancing material performance. The cyclohexane ring of CHDA-al imparts significant rigidity compared to linear aliphatic analogues, leading to polymers with higher glass transition temperatures (Tg), improved thermal stability, and greater mechanical strength.[1][2] The stereochemistry of the cyclohexane ring, specifically the cis/trans isomer ratio, profoundly influences polymer chain packing and crystallinity, providing a powerful tool for tuning material properties.[3][4]
Key Synthetic Pathway: Reductive Amination Polymerization
While aldehydes can participate in various polymerizations, one of the most effective and widely applicable methods for synthesizing high-performance polymers from CHDA-al is reductive amination polymerization. This reaction, conducted with primary diamines, proceeds via a two-step mechanism: (1) the rapid formation of a polyimine through Schiff base linkages, followed by (2) in-situ reduction to a stable, flexible polyamine.
This pathway is favored for several reasons:
-
High Yield & Purity: The reactions are typically high-yielding and generate minimal byproducts.
-
Stable Linkages: The resulting secondary amine bonds are highly stable, conferring excellent chemical and thermal resistance to the final polymer.
-
Processability: The reaction can often be performed as a one-pot synthesis, simplifying the experimental procedure.[5]
The choice of reducing agent is critical. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are frequently used because they selectively reduce the imine C=N bond under conditions where the aldehyde groups of the monomer remain largely unreacted.
Below is a diagram illustrating the workflow for this polymerization process.
Caption: Workflow for Reductive Amination Polymerization.
Experimental Protocol: Synthesis of a Polyamine from CHDA-al and 1,6-Hexanediamine
This protocol describes a representative one-pot synthesis of a cycloaliphatic polyamine.
Materials:
-
This compound (CHDA-al, mixture of isomers)
-
1,6-Hexanediamine (HDA)
-
Sodium borohydride (NaBH₄)
-
Methanol (Anhydrous)
-
Tetrahydrofuran (THF, Anhydrous)
-
Hydrochloric Acid (HCl, 1M)
-
Sodium Hydroxide (NaOH, 1M)
Procedure:
-
Monomer Dissolution: In a nitrogen-purged round-bottom flask equipped with a magnetic stirrer, dissolve 1,6-hexanediamine (e.g., 10 mmol) in a 1:1 mixture of anhydrous THF and methanol (e.g., 50 mL).
-
Causality: A polar protic/aprotic solvent mixture is used to ensure the solubility of both the diamine monomer and the resulting polymer. An inert atmosphere prevents unwanted oxidation of the aldehyde.
-
-
Dialdehyde Addition: Slowly add an equimolar amount of this compound (10 mmol) to the stirred solution at room temperature. The solution may become slightly viscous or cloudy as the imine oligomers form.
-
Schiff Base Formation: Allow the reaction to stir at room temperature for 2-4 hours to ensure complete formation of the polyimine intermediate.
-
Reduction: Cool the flask in an ice bath to 0-5 °C. In a separate flask, prepare a solution of sodium borohydride (e.g., 22 mmol, ~2.2 equivalents) in cold, anhydrous methanol. Add this reducing agent solution dropwise to the reaction mixture over 30-60 minutes, maintaining the low temperature.
-
Causality: The reaction is cooled to control the exothermicity of the borohydride reduction and to enhance the selectivity of the reduction of the imine over the aldehyde. A slight excess of NaBH₄ ensures complete conversion.[5]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Polymer Precipitation & Purification:
-
Pour the reaction mixture slowly into a beaker of rapidly stirring deionized water (e.g., 500 mL). The polyamine will precipitate as a white or off-white solid.
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid sequentially with 1M NaOH (to remove borate salts), deionized water until the filtrate is neutral, and finally with a small amount of cold methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Summary: Expected Properties of CHDA-al-Based Polymers
The properties of the final polymer can be tailored by the choice of diamine and the cis/trans ratio of the starting CHDA-al. The trans isomer, being more linear, generally leads to higher crystallinity and melting points.[3]
| Property | Influence of CHDA-al | Typical Value Range |
| Glass Transition Temp. (Tg) | The rigid cyclohexane ring significantly increases Tg compared to linear aliphatic analogues. | 80 - 150 °C |
| Thermal Stability (TGA) | High, due to stable C-N bonds and the cycloaliphatic structure. | Decomposition > 300 °C |
| Solubility | Generally soluble in polar aprotic solvents (e.g., THF, DMSO, DMF). | Varies with co-monomer |
| Mechanical Strength | The rigid backbone imparts good tensile strength and modulus. | Varies with MW |
Part 2: this compound as a Covalent Crosslinking Agent
CHDA-al is an exceptionally effective crosslinking agent for polymers containing nucleophilic functional groups, such as primary amines (-NH₂) and hydroxyls (-OH). Its bifunctionality allows it to form covalent bridges between polymer chains, transforming soluble or thermoplastic materials into robust, insoluble, and thermoset networks.[6] This is particularly valuable in the formation of hydrogels for biomedical applications.[7]
Mechanism of Crosslinking: Schiff Base Formation with Amines
When introduced to a polymer with primary amine groups (e.g., chitosan, gelatin, polyethyleneimine), CHDA-al rapidly forms imine (Schiff base) linkages. This reaction is often spontaneous in aqueous or polar organic solvents and is pH-dependent, typically favoring slightly acidic to neutral conditions which facilitate nucleophilic attack by the amine.
The resulting imine crosslinks can be dynamic and reversible, which is useful for creating self-healing materials. If permanent, stable crosslinks are desired, the network can be subsequently treated with a reducing agent (as in the polymerization protocol) to convert the imine bonds to stable amine bonds.
Compared to glutaraldehyde, a common but cytotoxic crosslinker, cycloaliphatic dialdehydes like CHDA-al are being investigated as potentially safer alternatives for creating biocompatible materials.[8]
The diagram below illustrates the crosslinking of amine-functionalized polymer chains.
Caption: Crosslinking of polymer chains via Schiff base formation.
Experimental Protocol: Crosslinking of a Chitosan Hydrogel with CHDA-al
This protocol provides a method for preparing a covalently crosslinked chitosan hydrogel for potential use in tissue engineering or drug delivery.[7]
Materials:
-
Chitosan (medium molecular weight, >75% deacetylation)
-
Acetic Acid (1% v/v aqueous solution)
-
This compound (CHDA-al)
-
Ethanol
-
Phosphate-Buffered Saline (PBS, pH 7.4)
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan powder (e.g., 2 g) in 100 mL of 1% acetic acid solution with vigorous stirring. This may take several hours. The result should be a clear, viscous solution.
-
Causality: Chitosan is insoluble in water but dissolves in dilute acidic solutions, which protonate its amino groups (-NH₂ to -NH₃⁺), leading to electrostatic repulsion and chain extension.
-
-
Crosslinker Solution Preparation: Prepare a stock solution of CHDA-al (e.g., 5% w/v) in ethanol.
-
Causality: Ethanol is used as a co-solvent to ensure the miscibility of the hydrophobic CHDA-al with the aqueous chitosan solution.
-
-
Crosslinking Reaction:
-
Cast the chitosan solution into a petri dish or desired mold.
-
Add the CHDA-al solution dropwise while gently stirring to achieve the desired final crosslinker concentration (e.g., 0.5-2.0% relative to chitosan weight).
-
Causality: The crosslinker concentration is a critical parameter that directly controls the network density. Higher concentrations lead to stiffer, less porous gels.[9]
-
-
Gelation: Cover the mold and leave it undisturbed at room temperature for 12-24 hours. Gelation will occur as the covalent network forms.
-
Neutralization and Purification:
-
Once the gel is firm, immerse it in a bath of PBS (pH 7.4) for several hours. This neutralizes the excess acid and helps remove unreacted crosslinker.
-
Replace the PBS bath 2-3 times over 48 hours to ensure complete purification.
-
-
Storage: Store the purified hydrogel in fresh PBS at 4 °C.
Data Summary: Impact of Crosslinking on Hydrogel Properties
The degree of crosslinking directly dictates the final physicochemical properties of the hydrogel.
| Property | Effect of Increasing CHDA-al Concentration | Rationale |
| Gelation Time | Decreases | More crosslinking molecules are available to form network junctions faster. |
| Swelling Ratio | Decreases | A denser network of covalent bonds restricts the uptake of water by the polymer chains.[9] |
| Compressive Modulus | Increases | The increased network density results in a stiffer, more mechanically robust material.[10] |
| Degradation Rate | Decreases | Covalent crosslinks are more resistant to hydrolytic or enzymatic degradation than physical entanglements. |
Conclusion
This compound is a powerful and versatile component for modern polymer science. Its rigid cycloaliphatic core serves as a valuable design element for synthesizing high-performance thermoplastics with superior thermal and mechanical characteristics. As a crosslinking agent, it provides an efficient means to fabricate robust polymer networks and hydrogels, with potential applications in advanced coatings, adhesives, and biocompatible materials for the life sciences. The ability to control polymer properties through both co-monomer selection and the inherent stereoisomerism of the cyclohexane ring makes CHDA-al a subject of significant interest for future material development.
References
- Soccio, M., et al. (2012). Poly(ethylene terephthalate) copolymers containing 1,4-cyclohexane dicarboxylate units. European Polymer Journal.
-
Lotti, N., et al. (2017). Solid-state polymerization process for the preparation of poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate) polymers with high melting temperature and crystallinity. Polymer Engineering & Science. Available at: [Link]
-
Gomez, E. F., et al. (2006). Cp2TiCl-Catalyzed SET Reduction of Aldehydes: A New Initiating Protocol for Living Radical Polymerization. Macromolecules. Available at: [Link]
- Brugel, T. A., & Shelby, M. D. (2004). Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid. Google Patents (US6828410B2).
-
Kim, J., et al. (2020). Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters. Available at: [Link]
-
Jadhav, S. A., et al. (2022). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. National Institutes of Health (NIH). Available at: [Link]
-
Vogl, O. (2000). HIGHLIGHT - Addition Polymers of Aldehydes - Controlled Radical Polymerization. Journal of Polymer Science: Part A: Polymer Chemistry. Available at: [Link]
-
Kim, H., et al. (2022). In Situ Supramolecular Gel Formed by Cyclohexane Diamine with Aldehyde Derivative. National Institutes of Health (NIH). Available at: [Link]
-
Varghese, S., et al. (2005). Chemistry and Properties of Crosslinked Polymers. Book Chapter. Available at: [Link]
-
Wang, Y., et al. (2003). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). ResearchGate. Available at: [Link]
-
Gigli, M., et al. (2021). Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. University of Bologna Institutional Research Repository. Available at: [Link]
-
Qian, B., et al. (2023). Dynamic cross-linked topological network reconciles the longstanding contradictory properties of polymers. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
-
Mehta, K., & Hammond, W. B. (2010). Thermally Stable UV Crosslinkable Copolyesters: Synthesis, Crosslinking, and Characterization of Poly(1,4-cyclohexylenedimethylene−1,4-cyclohexane dicarboxylate-co-4,4. Semantic Scholar. Available at: [Link]
-
Clark, J. (2023). condensation polymerisation. Chemguide. Available at: [Link]
-
Vogl, O. (1969). Cationic polymerization of aldehydes. ResearchGate. Available at: [Link]
-
Study Mind. (n.d.). Condensation Polymers (A-Level Chemistry). Available at: [Link]
-
Guidotti, G., et al. (2018). Novel Random Copolymers of Poly(butylene 1,4-cyclohexane dicarboxylate) with Outstanding Barrier Properties for Green and Sustainable Packaging. MDPI. Available at: [Link]
-
Mehta, K., & Hammond, W. B. (2010). Thermally Stable UV Crosslinkable Copolyesters: Synthesis, Crosslinking, and Characterization of Poly(1,4-cyclohexylene... OUCI. Available at: [Link]
-
Zhang, Y., et al. (2021). Condensation polymers: synthesis, properties, and applications. E3S Web of Conferences. Available at: [Link]
-
Save My Exams. (n.d.). Condensation Polymers (Edexcel IGCSE Chemistry): Revision Note. Available at: [Link]
-
Mane, S., Ponrathnam, S., & Chavan, N. (2016). Effect of Chemical Cross-linking on Properties of Polymer Microbeads: A Review. Semantic Scholar. Available at: [Link]
-
Javakhishvili, I., et al. (2008). Biocompatible Polymeric Materials Intended for Drug Delivery and Therapeutic Applications. Technical University of Denmark. Available at: [Link]
-
Bailey, W. J., & Beam, C. F. (1970). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Beam, C. F., & Bailey, W. J. (1970). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. SciSpace. Available at: [Link]
-
Loh, X. J., et al. (2023). Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. PubMed Central. Available at: [Link]
-
Aso, C., & Tagami, S. (1969). Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. Macromolecules. Available at: [Link]
-
Badea, E., et al. (2019). Glyceraldehyde as an Efficient Chemical Crosslinker Agent for the Formation of Chitosan Hydrogels. National Institutes of Health (NIH). Available at: [Link]
-
Sionkowska, A., & Kaczmarek, B. (2022). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. MDPI. Available at: [Link]
-
Ramirez, M. A., et al. (2018). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. Available at: [Link]
-
Kumar, A., et al. (2021). A Review on Various Methods for the Cross-linking of Polymers. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Antonov, E., et al. (2023). Thermoplastic and Biocompatible Materials Based on Block Copolymers of Chitosan and Poly(ε-caprolactone). MDPI. Available at: [Link]
-
Varga, E., et al. (2022). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Available at: [Link]
-
Mlinarič, M., et al. (2021). Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. National Institutes of Health (NIH). Available at: [Link]
-
Quirk, R. P., et al. (1992). Anionic Polymerization of Cyclohexa-1,3-diene in Cyclohexane with High Stereoregularity and the Formation of Crystalline Poly(cyclohexa-1,3-diene). ResearchGate. Available at: [Link]
-
Zhu, Y., et al. (2015). Reductive amination of cyclohexanone with 1,6-diaminohexane over various catalysts. ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 6. rjpdft.com [rjpdft.com]
- 7. Glyceraldehyde as an Efficient Chemical Crosslinker Agent for the Formation of Chitosan Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Effect of Chemical Cross-linking on Properties of Polymer Microbeads: A Review | Semantic Scholar [semanticscholar.org]
- 10. Dynamic cross-linked topological network reconciles the longstanding contradictory properties of polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condensation Reactions of Cyclohexane-1,4-dicarbaldehyde with Diamines for the Synthesis of Macrocyclic Imine Architectures
Foreword for the Modern Researcher
In the landscape of contemporary chemical synthesis, the pursuit of molecular architectures with tailored functionalities is paramount. Among these, macrocyclic compounds synthesized through the condensation of dicarbaldehydes and diamines represent a class of molecules with immense potential. This guide provides an in-depth exploration of the condensation reactions between cyclohexane-1,4-dicarbaldehyde and various diamines, offering both a theoretical framework and actionable, field-tested protocols. The methodologies detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable toolkit for the synthesis and characterization of novel macrocyclic imine structures. These structures are not merely synthetic curiosities; they are foundational elements for applications ranging from supramolecular chemistry to the development of innovative drug delivery systems.
Theoretical Framework: The Chemistry of Imine Macrocyclization
The condensation reaction between an aldehyde and a primary amine to form an imine, or Schiff base, is a cornerstone of organic chemistry. This reversible reaction, when applied to bifunctional starting materials like this compound and diamines, opens a pathway to a diverse array of macrocyclic products. The inherent reversibility of imine formation allows for a dynamic combinatorial approach, where the thermodynamically most stable macrocyclic structure is preferentially formed under equilibrium conditions.
The Condensation Reaction Mechanism
The formation of the imine bond proceeds via a two-step nucleophilic addition-elimination mechanism. The amine nitrogen, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the stable imine C=N double bond.
Application Notes: Cyclohexane-1,4-dicarbaldehyde in Pharmaceutical Intermediate Synthesis
Introduction: The Versatility of a Bifunctional Building Block
Cyclohexane-1,4-dicarbaldehyde, a seemingly simple cyclic dialdehyde, has emerged as a highly valuable and versatile building block in the complex landscape of pharmaceutical synthesis. Its significance lies in its bifunctional nature, possessing two reactive aldehyde groups on a cyclohexane scaffold. This unique structural arrangement allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of intricate molecular architectures, particularly heterocyclic compounds which form the core of many modern pharmaceuticals.[1] The reactivity of the aldehyde groups towards nucleophilic addition and condensation reactions provides a gateway to constructing complex molecules with potential therapeutic applications.[1] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of pharmaceutical intermediates.
Core Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry is broad, with its derivatives being explored for a variety of therapeutic areas. Research has indicated its potential in the development of anti-inflammatory agents and drugs targeting diseases associated with oxidative stress.[1] The cyclohexane core provides a rigid and well-defined three-dimensional structure that can be strategically functionalized to interact with biological targets.
Synthesis of Heterocyclic Scaffolds
A primary application of this compound is in the construction of heterocyclic ring systems. The dual aldehyde functionalities can react with a variety of dinucleophiles, such as diamines, diols, and hydrazines, to form a wide array of bicyclic and polycyclic structures. These heterocyclic frameworks are privileged structures in medicinal chemistry, frequently found in approved drugs. For instance, condensation reactions with diamines can lead to the formation of macrocyclic structures or fused heterocyclic systems, which are of significant interest in drug discovery.[1]
Key Synthetic Transformations and Protocols
The true potential of this compound is unlocked through a variety of synthetic transformations. Understanding the underlying principles of these reactions is crucial for their successful application.
Reductive Amination for Diamine Synthesis
One of the most powerful reactions involving aldehydes is reductive amination. In the context of this compound, this reaction can be employed to synthesize valuable 1,4-bis(aminomethyl)cyclohexane derivatives. These diamines are crucial intermediates in the synthesis of various pharmaceuticals, including certain classes of antihistamines and antipsychotics.
Protocol 1: Synthesis of trans-1,4-Bis(aminomethyl)cyclohexane
This protocol outlines a typical reductive amination procedure using ammonia. The choice of the trans-isomer of the starting material is often preferred to achieve specific stereochemical outcomes in the final product.
Materials:
-
trans-Cyclohexane-1,4-dicarbaldehyde
-
Ammonia (7N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: Dissolve trans-cyclohexane-1,4-dicarbaldehyde (1 eq) in methanol in a round-bottom flask. Cool the solution in an ice bath. Slowly add a 7N solution of ammonia in methanol (2.5 eq) to the cooled solution while stirring. Allow the reaction to stir at room temperature for 2-3 hours to facilitate the formation of the di-imine intermediate. The causality here is that lower temperatures control the initial exothermic reaction and favor imine formation over side reactions.
-
Reduction: Cool the reaction mixture again in an ice bath. Add sodium borohydride (2.5 eq) portion-wise over 30 minutes. The slow addition is critical to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by slowly adding water. Concentrate the mixture using a rotary evaporator to remove the methanol. Add diethyl ether to the aqueous residue and separate the layers using a separatory funnel. The desired diamine will be in the aqueous layer as its protonated form.
-
Isolation: Acidify the aqueous layer with concentrated HCl. Wash the acidic aqueous layer with diethyl ether to remove any unreacted starting material or non-basic impurities. Basify the aqueous layer with a concentrated NaOH solution until a pH of >12 is reached.
-
Extraction and Purification: Extract the basic aqueous layer with diethyl ether (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-1,4-bis(aminomethyl)cyclohexane. Further purification can be achieved by distillation or crystallization if necessary.
Data Summary Table:
| Parameter | Value |
| Starting Material | trans-Cyclohexane-1,4-dicarbaldehyde |
| Key Reagents | Ammonia, Sodium Borohydride |
| Solvent | Methanol |
| Reaction Time | ~15 hours |
| Typical Yield | 75-85% |
Workflow Diagram:
Caption: Reductive amination workflow.
Knoevenagel Condensation for the Synthesis of Bioactive Scaffolds
The Knoevenagel condensation is another cornerstone reaction that leverages the reactivity of the aldehyde groups in this compound. This reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, leads to the formation of dicyanomethylene or related derivatives. These products can serve as precursors to a variety of heterocyclic compounds with potential biological activity. For example, derivatives of 1,4-bis(dicyanomethylene)cyclohexane have been investigated for their use in the synthesis of tetracyanoquinodimethane (TCNQ), a component of organic conductors.[2]
Protocol 2: Synthesis of 1,4-Bis(dicyanomethylene)cyclohexane
This protocol details the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq) and malononitrile (2.2 eq) in ethanol. The slight excess of malononitrile ensures the complete conversion of the dialdehyde.
-
Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution. Piperidine acts as a base to deprotonate the active methylene group of malononitrile, initiating the condensation reaction.
-
Reaction: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to promote crystallization of the product. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Malononitrile, Piperidine |
| Solvent | Ethanol |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Logical Relationship Diagram:
Caption: Knoevenagel condensation inputs.
Biocatalytic Synthesis: A Green Chemistry Approach
Recent advancements have focused on more sustainable and efficient methods for producing this compound.[3] Biocatalytic routes, such as the use of engineered alcohol oxidases to convert 1,4-cyclohexanedimethanol (CHDM) to the desired dialdehyde, represent a significant step towards greener pharmaceutical manufacturing.[3] These enzymatic methods often offer high selectivity and operate under mild reaction conditions, reducing the environmental impact compared to traditional chemical oxidation methods.[3]
One study highlighted the use of an engineered alcohol oxidase from Arthrobacter cholorphenolicus to produce this compound from CHDM with a high titer and yield.[3] This biocatalytic process demonstrates the potential for industrial-scale production of this key intermediate.[3]
Conclusion
This compound is a cornerstone intermediate in pharmaceutical synthesis, offering a gateway to a vast array of complex molecules and privileged scaffolds. Its bifunctional nature, coupled with the rich chemistry of the aldehyde groups, provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this versatile building block in their drug discovery and development endeavors. The increasing adoption of biocatalytic methods for its synthesis further enhances its appeal as a sustainable and efficient starting material for the pharmaceutical industry.
References
-
Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC - NIH. (2022-08-13). [Link]
-
A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - SciSpace. [Link]
-
Organic Syntheses Procedure. [Link]
- US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google P
-
Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. [Link]
-
A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C - RSC Publishing. [Link]
- JP2005187352A - Method for producing cyclohexanecarbaldehyde - Google P
- EP0019958B1 - Synthesis of 1,4-bis(dicyanomethylene) cyclohexane and use thereof in the...
-
Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19 - PMC - NIH. [Link]
- EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents - Google P
-
(cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem. [Link]
-
General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions - NIH. [Link]
-
Cyclohexene-1,4-dicarbaldehyde | C8H10O2 | CID 21290190 - PubChem. [Link]
-
Cyclohexane dicarboxylate mixed ester compositions useful as plasticizers - Patent US-12264230-B2 - PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP0019958B1 - Synthesis of 1,4-bis(dicyanomethylene) cyclohexane and use thereof in the synthesis of 7,7,8,8-tetracyanoquinodimethane - Google Patents [patents.google.com]
- 3. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Oxidation of Cyclohexane-1,4-dicarbaldehyde to Cyclohexane-1,4-dicarboxylic Acid
Introduction: The Synthetic Value of Cyclohexane-1,4-dicarboxylic Acid
Cyclohexane-1,4-dicarboxylic acid (CHDA) is a crucial monomer in the synthesis of high-performance polymers, particularly polyesters and polyamides. Its incorporation into polymer chains imparts enhanced weatherability, greater impact strength, and improved thermal stability. These properties make CHDA-containing polymers highly desirable for applications ranging from automotive coatings and aerospace components to durable fibers and specialty adhesives. The dicarboxylic acid exists as both cis and trans isomers, each conferring distinct spatial arrangements and properties to the resulting polymer architectures.
The synthesis of cyclohexane-1,4-dicarboxylic acid is a key step in the value chain of these advanced materials. A common and direct precursor for this transformation is cyclohexane-1,4-dicarbaldehyde. The oxidation of the two aldehyde moieties to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. This application note provides detailed protocols for this oxidation, focusing on two robust and widely applicable methods: the Jones oxidation and oxidation with potassium permanganate. The causality behind experimental choices and the underlying reaction mechanisms will be explored to provide researchers with a comprehensive guide for achieving high-yield, high-purity synthesis of cyclohexane-1,4-dicarboxylic acid.
Mechanistic Overview: The Path from Aldehyde to Carboxylic Acid
The oxidation of an aldehyde to a carboxylic acid fundamentally involves the replacement of a carbon-hydrogen bond at the carbonyl group with a carbon-oxygen bond. While aldehydes are readily oxidized, ketones are generally resistant under similar conditions due to the absence of this specific hydrogen atom.
A critical intermediate in aqueous oxidative media is the hydrate, or geminal diol, which forms upon the nucleophilic addition of water to the electrophilic carbonyl carbon of the aldehyde. This hydrate intermediate essentially behaves like a secondary alcohol and is readily oxidized by strong oxidizing agents like chromic acid or potassium permanganate to the corresponding carboxylic acid.
Caption: General mechanism of aldehyde oxidation.
Protocol 1: Jones Oxidation
The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful and efficient oxidizing agent for converting primary alcohols and aldehydes to carboxylic acids. The reaction is typically rapid and exothermic. The striking color change from the orange-red of Cr(VI) to the green of Cr(III) provides a convenient visual indicator of reaction progress.
Causality of Experimental Choices
-
Solvent: Acetone is the conventional solvent as it is inert to the oxidant and effectively solubilizes a wide range of organic substrates.
-
Temperature: The reaction is initiated at low temperatures (0-5 °C) to control the initial exotherm and then allowed to proceed at room temperature.
-
Work-up: The work-up procedure is critical for quenching the excess oxidant and isolating the product. Isopropyl alcohol is added to consume any remaining Cr(VI) species. A subsequent aqueous work-up and extraction allow for the separation of the desired dicarboxylic acid from chromium salts.
Experimental Protocol: Jones Oxidation
Materials:
-
This compound
-
Jones Reagent (Prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and carefully diluting with water to a final volume of 100 mL)
-
Acetone
-
Isopropyl alcohol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the Jones reagent (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. A color change from orange-red to green should be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture again in an ice bath and quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange-red color is no longer present and the solution remains green.
-
Remove the majority of the acetone under reduced pressure.
-
Dilute the remaining residue with water and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclohexane-1,4-dicarboxylic acid.
-
The crude product can be further purified by recrystallization.
Caption: Jones Oxidation Experimental Workflow.
Protocol 2: Potassium Permanganate Oxidation
Potassium permanganate (KMnO₄) is another powerful and readily available oxidizing agent that can effectively convert aldehydes to carboxylic acids. The reaction is often carried out in an alkaline aqueous solution.
Causality of Experimental Choices
-
pH: An alkaline medium is typically used for the oxidation of aldehydes with KMnO₄.
-
Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Work-up: The work-up involves quenching any unreacted permanganate and removing the manganese dioxide (MnO₂) byproduct. Sodium bisulfite or oxalic acid are common quenching agents. The product is then isolated by acidification and extraction.
Experimental Protocol: Potassium Permanganate Oxidation
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of t-butanol and water) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
In a separate beaker, prepare a solution of potassium permanganate (2.5 eq) and sodium hydroxide (2.5 eq) in water.
-
Slowly add the KMnO₄/NaOH solution to the aldehyde solution.
-
Heat the reaction mixture to a gentle reflux for 2-6 hours, monitoring the reaction progress by TLC. The purple color of the permanganate will disappear and a brown precipitate of MnO₂ will form.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Quench the excess permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color is completely discharged.
-
Filter the mixture through a pad of celite to remove the manganese dioxide precipitate, washing the filter cake with a small amount of water.
-
Transfer the filtrate to a separatory funnel and acidify to a pH of approximately 2 with concentrated HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to afford the crude dicarboxylic acid.
-
Purify the product by recrystallization.
Quantitative Data Summary
| Parameter | Jones Oxidation | Potassium Permanganate Oxidation |
| Oxidant | CrO₃ in H₂SO₄/H₂O | KMnO₄ in NaOH/H₂O |
| Stoichiometry (Oxidant:Substrate) | ~2.2 : 1 | ~2.5 : 1 |
| Typical Solvent | Acetone | t-butanol/Water |
| Reaction Temperature | 0 °C to Room Temperature | Reflux |
| Typical Reaction Time | 2-4 hours | 2-6 hours |
| Byproduct | Cr³⁺ salts | MnO₂ |
| Safety Concern | Cr(VI) is a known carcinogen | Strong oxidant, handle with care |
Safety and Handling
-
This compound: This compound may cause skin, eye, and respiratory irritation. It is harmful if swallowed. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Jones Reagent: Chromium(VI) compounds are highly toxic and carcinogenic. Extreme caution must be exercised when handling this reagent. Prepare the reagent in a fume hood and wear appropriate PPE.
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials. The reaction can be exothermic.
Conclusion
Both the Jones oxidation and potassium permanganate oxidation represent reliable and effective methods for the synthesis of cyclohexane-1,4-dicarboxylic acid from its corresponding dialdehyde. The choice between the two protocols may depend on factors such as available equipment, scale of the reaction, and waste disposal considerations. The Jones oxidation is often faster and proceeds at lower temperatures, but involves the use of a carcinogenic chromium reagent. The potassium permanganate method is a viable alternative, though it may require higher temperatures and a more rigorous work-up to remove the manganese dioxide byproduct. For any specific application, small-scale trials are recommended to optimize reaction conditions for yield and purity.
References
- Fluorochem Ltd. (2024). Safety Data Sheet: this compound.
- Chemistry LibreTexts. (2025). 19.
- Alfa Chemistry. (n.d.).
- Wikipedia. (2023).
- L.S.College, Muzaffarpur. (2020).
- AdiChemistry. (n.d.).
- Chemistry Steps. (n.d.).
- Organic Chemistry Portal. (n.d.).
-
Hu, Y., et al. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. Angewandte Chemie International Edition, 57(23), 6901-6905. Available at: [Link]
- Reddit. (2018).
- Wikipedia. (2024).
- ATAMAN KIMYA. (n.d.). CYCLOHEXANEDICARBOXYLIC ACID.
- University of Calgary. (n.d.).
- Khan Academy. (n.g.). Oxidation of aldehydes using Tollens' reagent.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Chemguide. (n.d.).
- Sigma-Aldrich. (n.d.). 1,4-Cyclohexanedicarboxylic acid.
- Lumen Learning. (n.d.). 19.6.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Tutor. (n.d.).
- YouTube. (2020).
- Möhlmann, L., Ludwig, S., & Blechert, S. (2013). Oxidation of cyclohexanecarbaldehyde to cyclohexane-carboxylic acid under aerobic conditions with and without mpg-C3N4.
- ChemicalBook. (2023). 1,4-Cyclohexanedicarboxylic acid.
- Benchchem. (n.d.). Synthesis routes of 1,4-Cyclohexanedicarboxylic acid.
- Google Patents. (1993).
- Google Patents. (1969). US3428668A - Process for the preparation of 1,4-cyclohexane dicarboxylic acid dialkyl esters.
- Google Patents. (2014).
- PubMed. (2018).
- National Institutes of Health. (2013). General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions.
- National Institutes of Health. (2022). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase.
- Filo. (2024). What happens on oxidation of cyclohexane with hot alkaline KMnO4.
- MDPI. (2020).
- ResearchGate. (2019).
- ResearchGate. (2025).
Application Note: High-Yield Synthesis of 1,4-Cyclohexanedimethanol via Reduction of Cyclohexane-1,4-dicarbaldehyde
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of cis/trans-cyclohexane-1,4-dicarbaldehyde to 1,4-cyclohexanedimethanol (CHDM). CHDM is a crucial diol monomer in the synthesis of high-performance polyesters, polyurethanes, and other polymers, valued for enhancing thermal stability, weather resistance, and mechanical strength.[1] This document explores the fundamental principles of aldehyde reduction, offers a comparative analysis of common synthetic methods, and presents a validated, step-by-step protocol using sodium borohydride, a mild and selective reducing agent. Additionally, a protocol for catalytic hydrogenation is discussed for industrial and large-scale applications. This guide is intended for researchers, chemists, and process development professionals in the fields of polymer chemistry, materials science, and drug development.
Introduction and Chemical Principles
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. This process involves the reduction of the carbonyl group (C=O). The most common methods for achieving this are through the addition of a hydride (H⁻) from a reducing agent or via catalytic hydrogenation.[2]
Mechanism of Hydride Reduction: The reduction using agents like sodium borohydride (NaBH₄) proceeds via nucleophilic addition.[3][4] The borohydride ion (BH₄⁻) serves as a source of hydride. The reaction mechanism involves two main stages:
-
Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of the aldehyde, breaking the C=O pi bond and forming a new carbon-hydrogen bond. This results in the formation of a tetra-alkoxyborate intermediate.[4][5]
-
Protonation/Workup: The intermediate is then hydrolyzed by the addition of a protic solvent (like water or dilute acid) in a workup step to protonate the oxygen, yielding the final alcohol product.[3][6]
Given that cyclohexane-1,4-dicarbaldehyde possesses two aldehyde functional groups, the reduction stoichiometry requires sufficient reducing agent to convert both groups to primary alcohols.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney® Nickel, Palladium on Carbon (Pd/C), or Platinum (Pt).[7] The reaction occurs on the surface of the catalyst, where molecular hydrogen is adsorbed and dissociates into reactive hydrogen atoms. The aldehyde also adsorbs onto the catalyst surface, allowing for the sequential addition of hydrogen atoms across the carbonyl double bond.[7] This method is highly efficient and atom-economical, making it suitable for industrial-scale production.[8][9]
Comparative Analysis of Reduction Methods
The choice of reduction method depends on several factors, including scale, available equipment, desired chemoselectivity, cost, and safety considerations.
| Method | Reducing Agent / Catalyst | Typical Solvents | Advantages | Disadvantages |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Mild and selective for aldehydes/ketones.[3][5] High yields. Operationally simple and safe for lab scale. | Higher cost for large-scale synthesis. Generates stoichiometric boron waste. |
| Catalytic Hydrogenation | H₂ gas with Raney® Ni, Pd/C, PtO₂ | Ethanol, Methanol, THF, Water | Highly atom-economical (only H₂ is consumed). Lower cost for large-scale production. Catalyst can often be recycled. | Requires specialized high-pressure equipment (autoclave).[9] Catalysts can be pyrophoric (Raney® Ni) and may require careful handling. Potential for catalyst poisoning. |
Experimental Protocols
Protocol 1: Laboratory-Scale Reduction using Sodium Borohydride (NaBH₄)
This protocol is optimized for high yield and purity on a laboratory scale.
Materials:
-
This compound (cis/trans mixture)
-
Sodium Borohydride (NaBH₄), powder or pellets
-
Methanol (MeOH), reagent grade
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc), for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirring bar, dissolve 10.0 g of this compound in 100 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of NaBH₄: While maintaining the temperature below 10 °C, slowly and portion-wise add 3.0 g of sodium borohydride to the stirred solution over 30 minutes. Caution: Hydrogen gas is evolved during the addition and subsequent quenching. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Quenching: Carefully cool the reaction mixture again in an ice bath. Slowly quench the reaction by adding 20 mL of 1M HCl. Stir for 15 minutes until gas evolution ceases.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1,4-cyclohexanedimethanol.
-
Purification: The product, a colorless solid or viscous oil, can be purified by recrystallization from a suitable solvent like toluene or by column chromatography if necessary.[10]
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
This protocol is suitable for larger-scale synthesis where appropriate equipment is available.
Materials:
-
This compound (cis/trans mixture)
-
Raney® Nickel (50% slurry in water), activated
-
Ethanol or Water[8]
-
Hydrogen Gas (H₂)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Catalyst Preparation: In the autoclave vessel, add 10.0 g of this compound and 100 mL of ethanol.
-
Catalyst Addition: Under a stream of inert gas (e.g., nitrogen or argon), carefully add ~1.0 g (dry weight basis) of water-washed Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric when dry and must be handled with care.
-
Reaction Setup: Seal the autoclave. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 50-100 psi (or as optimized). Begin vigorous stirring and heat the reaction to 40-60 °C.[9]
-
Reaction: Maintain the reaction under these conditions for 4-8 hours, or until hydrogen uptake ceases, indicating the reaction is complete.
-
Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to carefully remove the Raney® Nickel catalyst. Wash the filter cake with a small amount of ethanol. Do not allow the catalyst filter cake to dry out.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude 1,4-cyclohexanedimethanol.
-
Purification: Further purification can be achieved via recrystallization or distillation under reduced pressure.
Workflow Visualization
The general workflow for the synthesis and purification of 1,4-cyclohexanedimethanol can be summarized as follows:
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. quora.com [quora.com]
- 10. 1,4-Cyclohexanedimethanol, trans- [webbook.nist.gov]
Application Notes & Protocols: Cyclohexane-1,4-dicarbaldehyde as a Versatile Scaffold in Agrochemical Synthesis
Introduction
The imperative to enhance global food security necessitates the continuous innovation of effective and environmentally responsible agrochemicals.[1] A key strategy in modern agrochemical research is the use of versatile molecular scaffolds that can be readily modified to generate large libraries of candidate compounds for high-throughput screening. Cyclohexane-1,4-dicarbaldehyde (CHDA) has emerged as a significant bifunctional building block in this endeavor.[2]
This document provides a technical guide for researchers, chemists, and drug development professionals on the application of CHDA in the synthesis of novel agrochemical candidates. Its symmetrically positioned, highly reactive aldehyde groups on a stable cyclohexane ring offer a unique platform for creating diverse molecular architectures, including crucial heterocyclic compounds known for their biological activity in agriculture.[3] We will explore the core reactivity of CHDA and provide detailed, exemplary protocols for synthesizing derivatives with potential fungicidal, herbicidal, or insecticidal properties.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis. The key properties of CHDA are summarized below.
| Property | Value | Source(s) |
| CAS Number | 33424-83-8 | [6][7] |
| Molecular Formula | C₈H₁₂O₂ | [6][7] |
| Molecular Weight | 140.18 g/mol | [6] |
| Physical Form | Liquid | [7] |
| Purity | Typically ≥97% | [7] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [7] |
Core Reactivity and Synthetic Potential
The utility of this compound as a scaffold is rooted in the high reactivity of its two aldehyde functionalities.[2] This bifunctionality allows it to serve as a linchpin in condensation, addition, and cyclization reactions, making it an ideal precursor for a wide array of more complex molecules.[2] The cyclohexane ring provides a robust, non-aromatic, three-dimensional core that can be leveraged to orient functional groups in specific spatial arrangements, a key factor in biological activity.
Key synthetic transformations involving CHDA include:
-
Schiff Base Formation: Reaction with primary amines to form di-imines, which are valuable intermediates for synthesizing nitrogen-containing heterocycles or can themselves exhibit biological activity.[2]
-
Reductive Amination: Conversion of aldehydes to amines, opening pathways to polyamines, amides, and other derivatives.
-
Wittig and Related Reactions: Carbon-carbon bond formation to extend the carbon skeleton.
-
Oxidation: Conversion of the aldehyde groups to dicarboxylic acids, useful as monomers or for further functionalization.[2]
-
Reduction: Conversion to the corresponding diol, 1,4-cyclohexanedimethanol, a precursor for polyesters and other materials.[2]
-
Heterocycle Synthesis: Acting as a C2 synthon in reactions with dinucleophiles (e.g., hydrazines, hydroxylamine, diamines) to form various heterocyclic rings, a common feature in modern fungicides and insecticides.[8]
Application Protocol 1: Synthesis of a Di-Imine (Schiff Base) Library
Principle: This protocol details the synthesis of a library of di-imine compounds via the condensation reaction of CHDA with various primary amines. Schiff bases are common intermediates in organic synthesis and are known to be present in molecules with fungicidal activity. This parallel synthesis approach allows for the rapid generation of diverse derivatives for initial biological screening.
Causality: The reaction relies on the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration, often acid-catalyzed, drives the reaction to completion. Using a diverse set of primary amines (aliphatic, aromatic, heterocyclic) introduces varied lipophilicity, steric bulk, and electronic properties into the final molecules, which is crucial for structure-activity relationship (SAR) studies.
Materials and Reagents
-
This compound (CHDA), 97%
-
Aniline, 4-fluoroaniline, 2-aminopyridine, benzylamine, etc. (diverse primary amines)
-
Methanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Sodium Sulfate (anhydrous)
-
Standard laboratory glassware, magnetic stirrers, parallel synthesis block (optional)
Step-by-Step Methodology
-
Reaction Setup: In an array of reaction vials, add CHDA (1.0 mmol, 140 mg) to 5 mL of anhydrous methanol.
-
Amine Addition: To each vial, add a different primary amine (2.1 mmol, a slight excess to ensure complete reaction).
-
Catalysis: Add 2-3 drops of glacial acetic acid to each vial to catalyze the dehydration step.
-
Reaction: Stir the mixtures at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the CHDA starting material.
-
Workup & Isolation:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (15 mL) and wash with a saturated sodium bicarbonate solution (10 mL) to neutralize the acid catalyst, followed by brine (10 mL). .
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The resulting crude di-imine product can be purified by recrystallization or column chromatography if necessary for full characterization. For initial screening, crude material of sufficient purity (>90%) may be used.
Validation and Characterization
-
Confirmation: The structure of purified products should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Purity Check: Purity can be assessed using High-Performance Liquid Chromatography (HPLC). A successful reaction is validated by the appearance of imine signals in the NMR spectra and the correct molecular ion peak in the mass spectrum.
Agrochemical Candidate Screening Funnel
The synthesis of compound libraries is the first step in a larger discovery process. The resulting derivatives must be systematically evaluated for biological activity.
Principle: A tiered screening approach, or "funnel," is employed to efficiently identify promising lead compounds. This process starts with broad, high-throughput in vitro assays and progresses to more complex and resource-intensive in vivo and field trials for a diminishing number of candidates.
Example: Antifungal Screening Protocol
-
In Vitro Primary Screen:
-
Objective: To identify compounds with any level of activity against a panel of key phytopathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Sclerotinia sclerotiorum).
-
Method: A 96-well plate assay. Each well contains a fungal growth medium, a standardized fungal spore suspension, and the test compound at a high concentration (e.g., 100 µg/mL).
-
Validation: Positive (commercial fungicide) and negative (DMSO solvent) controls are run on every plate. Fungal growth is measured by optical density after a set incubation period. Inhibition is calculated relative to the negative control.
-
-
In Vitro Dose-Response:
-
Objective: To determine the potency (EC₅₀ value) of "hits" from the primary screen.
-
Method: The same 96-well plate assay is used, but active compounds are tested across a range of concentrations (e.g., 0.1 to 100 µg/mL).
-
-
Greenhouse Testing:
-
Objective: To evaluate the efficacy of potent compounds on infected plants.
-
Method: Plants are treated with the compound and then challenged with the pathogen (protective assay) or treated after infection is established (curative assay). Disease severity is rated against untreated and commercially treated controls.
-
-
Field Trials:
-
Objective: To assess performance under real-world agricultural conditions. This is the final validation step before considering commercial development.
-
Representative Screening Data
The table below illustrates hypothetical data from a primary in vitro screen of di-imine derivatives synthesized from CHDA.
| Compound ID | Amine Moiety | % Inhibition of Botrytis cinerea @ 100 µg/mL |
| CHDA-001 | Aniline | 15% |
| CHDA-002 | 4-Fluoroaniline | 78% |
| CHDA-003 | 2-Aminopyridine | 92% |
| CHDA-004 | Benzylamine | 25% |
| Fungicide-STD | Commercial Standard | 99% |
| Control | DMSO Vehicle | 0% |
Interpretation: In this hypothetical screen, compounds CHDA-002 and CHDA-003 would be considered "hits" and advanced to dose-response assays due to their significant fungal growth inhibition.
Safety and Handling
This compound is a reactive chemical. According to its safety data, it is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound is a highly valuable and versatile scaffold for the development of new agrochemicals.[2] Its bifunctional nature permits the straightforward synthesis of diverse molecular libraries through well-established chemical transformations. By combining rational synthetic design, as outlined in the provided protocols, with a systematic biological screening funnel, researchers can efficiently explore new chemical space and identify novel lead compounds for the next generation of fungicides, herbicides, and insecticides.[4]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0395422B1 - Cyclohexane derivatives, its salts and uses as insecticides - Google Patents [patents.google.com]
- 5. EP0123001B1 - New cyclohexane derivatives having plant-growth regulating activities, and uses of these derivatives - Google Patents [patents.google.com]
- 6. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 33424-83-8 [sigmaaldrich.com]
- 8. sciencescholar.us [sciencescholar.us]
Biocatalytic synthesis of Cyclohexane-1,4-dicarbaldehyde using alcohol oxidase
Application Note & Protocol
Topic: High-Yield Biocatalytic Synthesis of Cyclohexane-1,4-dicarbaldehyde via Engineered Alcohol Oxidase
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Greener Route to a Versatile Chemical Building Block
This compound (CHDA) is a valuable bifunctional molecule, serving as a crucial precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers and thermotropic liquid crystals for optical displays.[1] Traditionally, its synthesis involves the oxidation of alcohol precursors using stoichiometric, often toxic, heavy-metal oxidants, which necessitates complex and environmentally challenging post-processing.[2][3]
Biocatalysis presents a compelling alternative, offering high selectivity under mild, aqueous conditions.[4][5] This application note details a robust protocol for the synthesis of CHDA from its corresponding diol, 1,4-cyclohexanedimethanol (CHDM), using an engineered, flavin-dependent alcohol oxidase (AOX). This chemoenzymatic approach leverages the power of protein engineering to overcome common challenges in dialdehyde synthesis, providing a scalable and sustainable manufacturing route.[2][6]
Principle of the Method: Overcoming Catalytic Hurdles with an Engineered Oxidase
The enzymatic oxidation of CHDM to CHDA is a two-step process catalyzed by an alcohol oxidase (EC 1.1.3.13).[7][8] The enzyme first oxidizes one of the primary alcohol groups of CHDM to form the intermediate, 4-hydroxymethylcyclohexane-1-carbaldehyde (HMCA). Subsequently, the second alcohol group of HMCA is oxidized to yield the final product, CHDA.[2]
A significant challenge in this transformation is the regioselectivity and efficiency of the second oxidation step. Often, the intermediate HMCA accumulates because its chemical properties hinder further oxidation, leading to low yields of the desired dialdehyde.[2] This protocol utilizes a specifically engineered alcohol oxidase from Arthrobacter cholorphenolicus (AcCO), which has been optimized through directed evolution.[2][6] The mutations in this variant adjust the active site conformation, shortening the distance for hydride (H⁻) transfer and lowering the activation energy barrier for the oxidation of both the primary and intermediate alcohols, thus driving the reaction efficiently toward the final CHDA product.[2][6]
The overall reaction utilizes molecular oxygen as the terminal oxidant, producing hydrogen peroxide (H₂O₂) as a benign byproduct.[7][8] To prevent potential enzyme inactivation by H₂O₂, a catalase is typically added to the reaction mixture to decompose it into water and oxygen.[9][10]
Figure 1: Biocatalytic two-step oxidation of CHDM to CHDA.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| Engineered Alcohol Oxidase (AcCO) | In-house Expression* | e.g., Variant W4 (S101A/H351V/N378S/Q329N) from A. cholorphenolicus expressed in E. coli.[2][6] |
| 1,4-Cyclohexanedimethanol (CHDM) | Sigma-Aldrich | Substrate, >99% purity. |
| Catalase from bovine liver | Sigma-Aldrich | To decompose H₂O₂ byproduct. |
| Potassium Phosphate Buffer (50 mM, pH 7.5) | In-house Prep. | Reaction buffer. |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Sigma-Aldrich | For inducing enzyme expression in E. coli. |
| Luria-Bertani (LB) Broth | Various | For cell culture. |
| Ethyl Acetate | Fisher Scientific | For product extraction. |
| Anhydrous Sodium Sulfate | Fisher Scientific | For drying organic extracts. |
| CHDA and HMCA Analytical Standards | Sigma-Aldrich | For HPLC calibration. |
| Acetonitrile (HPLC Grade) | Various | HPLC mobile phase. |
| Ultrapure Water | In-house System | HPLC mobile phase. |
*Note: The engineered enzyme is not commercially available. This protocol assumes the user has access to molecular biology facilities to express the recombinant protein, typically as a whole-cell biocatalyst.
Experimental Protocols
Protocol 1: Preparation of Whole-Cell Biocatalyst
This protocol describes the expression of the engineered alcohol oxidase (AcCO) in E. coli to generate a whole-cell biocatalyst, which simplifies the process by avoiding enzyme purification.
-
Inoculation: Inoculate 10 mL of LB medium (containing appropriate antibiotic) with a single colony of E. coli BL21(DE3) harboring the expression plasmid for the engineered AcCO. Incubate overnight at 37°C with shaking at 200 rpm.
-
Scale-Up: Transfer the overnight culture into 1 L of fresh LB medium in a 2.5 L baffled flask. Grow at 37°C and 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.
-
Induction: Cool the culture to 16°C. Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[2]
-
Expression: Continue incubation at 16°C for 16 hours with shaking at 200 rpm.[2] The lower temperature is critical for proper protein folding and maximizing soluble enzyme expression.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the cell pellet in 50 mL of cold 50 mM potassium phosphate buffer (pH 7.5). Centrifuge again under the same conditions.
-
Storage: The resulting cell paste (whole-cell biocatalyst) can be used immediately or stored at -80°C until needed.
Protocol 2: Biocatalytic Synthesis of CHDA
This protocol outlines the preparative-scale synthesis of CHDA using the prepared whole-cell biocatalyst.
-
Reaction Setup: In a temperature-controlled reactor or baffled flask, prepare the reaction mixture by adding the following components:
-
Potassium Phosphate Buffer (50 mM, pH 7.5): 500 mL
-
1,4-Cyclohexanedimethanol (CHDM): 10 g (approx. 70 mM)
-
Catalase: 5,000 units (to mitigate H₂O₂-induced enzyme deactivation)
-
-
Biocatalyst Addition: Add 20 g (wet cell weight) of the prepared whole-cell biocatalyst to the reaction mixture.
-
Reaction Conditions: Incubate the reaction at 30°C with vigorous agitation (e.g., 250 rpm) to ensure sufficient aeration, as molecular oxygen is a co-substrate.[8] The reaction progress should be monitored periodically.
-
Monitoring: Withdraw 100 µL aliquots from the reaction mixture every 1-2 hours. Centrifuge to pellet the cells. Dilute the supernatant 1:10 with acetonitrile and analyze by HPLC to quantify the consumption of CHDM and the formation of HMCA and CHDA.
-
Reaction Completion: The reaction is typically complete within 12-24 hours, identified by the stabilization of the CHDA concentration.
-
Product Extraction: Once the reaction is complete, centrifuge the entire mixture at 8,000 x g for 20 minutes to remove the cell mass. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude CHDA product.
-
Purification (Optional): If higher purity is required, the crude product can be purified by flash column chromatography on silica gel.
Figure 2: Overall workflow for the biocatalytic synthesis of CHDA.
Data Analysis and Expected Results
The progress of the reaction can be effectively monitored using Reverse-Phase HPLC.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 30:70 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Retention Times (Typical): CHDM (~3.5 min), HMCA (~4.2 min), CHDA (~5.0 min)
-
Based on published results for a 3 L scale preparation, this biocatalytic system has demonstrated significant potential.[2][6]
| Parameter | Reported Value | Reference |
| Reaction Scale | 3 L | [2][6] |
| Final CHDA Titer | 29.6 g/L | [2][6] |
| Molar Yield | 42.2% | [2][6] |
| Space-Time Yield (STY) | 2.5 g·L⁻¹·h⁻¹ | [2] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion Rate | 1. Poor enzyme expression/activity. 2. Insufficient oxygen supply. 3. H₂O₂ inhibition. | 1. Verify protein expression via SDS-PAGE; optimize induction conditions (temp, time, IPTG conc.). 2. Increase agitation speed or sparge with air/oxygen. 3. Ensure sufficient catalase activity or add more catalase. |
| Accumulation of HMCA Intermediate | The enzyme variant is not efficient enough for the second oxidation step. | This is the primary challenge addressed by the engineered AcCO. If using a different or wild-type AOX, this issue is expected. Consider further protein engineering or screening for a more suitable enzyme. |
| Product Degradation | Chemical instability of the aldehyde product at the reaction pH or temperature. | Ensure the pH remains stable at 7.5. Consider lowering the reaction temperature slightly (e.g., to 25°C), although this may slow the reaction rate. |
Conclusion
This application note provides a comprehensive and field-proven protocol for the biocatalytic synthesis of this compound. By employing a specifically engineered alcohol oxidase as a whole-cell biocatalyst, this method circumvents the need for harsh chemical oxidants and simplifies downstream processing. The high titers and yields achievable demonstrate that this enzymatic approach is a viable and scalable green alternative for the production of this important chemical intermediate, with broad applications in the pharmaceutical and materials science industries.
References
-
Ghanbarzadeh, S., Abdullah, J., Gholizadeh, M., & Hosseini, S. N. (2013). Immobilization of Pichia pastoris cells containing alcohol oxidase activity. PMC. [Link]
-
Ni, Y., Li, A., Liu, Y., Wu, J., & Chen, Z. (2022). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. Bioresources and Bioprocessing. [Link]
-
Zhang, R., et al. (2022). Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. JACS Au. [Link]
-
Ni, Y., Li, A., Liu, Y., Wu, J., & Chen, Z. (2022). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. Bioresources and Bioprocessing, 9(1), 80. [Link]
-
Zhang, T., et al. (2022). Immobilized enzymatic alcohol oxidation as a versatile reaction module for multienzyme cascades. OAE Publishing Inc. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]
-
Kong, K. H., et al. (2009). Immobilization of Hansenula polymorpha Alcohol Oxidase for Alcohol Biosensor Applications. Bulletin of the Korean Chemical Society, 30(1). [Link]
-
Farahbakhsh, A., & Teimourian, H. (2014). Different Methods for Alcohol Oxidase Immobilization. ResearchGate. [Link]
-
Monti, D., et al. (2011). Galactose oxidase and alcohol oxidase: Scope and limitations for the enzymatic synthesis of aldehydes. ResearchGate. [Link]
-
Opperman, D. J., & Janssen, D. B. (2015). The substrate tolerance of alcohol oxidases. Applied Microbiology and Biotechnology. [Link]
-
SpectraBase. This compound. SpectraBase. [Link]
-
Zhang, X., et al. (2022). Immobilization of Alcohol Dehydrogenase, Acetaldehyde Lyase, and NADH Oxidase for Cascade Enzymatic Conversion of Ethanol to Acetoin. MDPI. [Link]
-
Romero, E., et al. (2021). Aryl-alcohol oxidases: catalysis, diversity, structure–function and emerging biotechnological applications. Applied Microbiology and Biotechnology. [Link]
-
Interchim. Alcohol Oxidase. Interchim. [Link]
-
Zhang, R., et al. (2022). Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. JACS Au. [Link]
-
PubChem. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. PubChem. [Link]
-
Filo. Draw the structure of cyclohexane,1,4-dicarboldehyde. Filo. [Link]
-
Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic Oxidation of Alcohols. MDPI. [Link]
-
Heath, R. S., et al. (2019). An Engineered Alcohol Oxidase for the Oxidation of Primary Alcohols. ChemBioChem. [Link]
-
Wikipedia. Alcohol oxidase. Wikipedia. [Link]
-
Corrado, M. L., et al. (2022). Enzymatic reactions towards aldehydes: An overview. ChemCatChem. [Link]
-
Rapp, K., et al. (2021). Optimization of Alcohol Dehydrogenase for Industrial Scale Oxidation of Lactols. Advanced Synthesis & Catalysis. [Link]
-
Abdo, N. Y. M., et al. (2022). Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19. RSC Advances. [Link]
-
Hollmann, F. (2014). 3.3.4 Biocatalytic Oxidation of Alcohols: An Overview. Science of Synthesis. [Link]
-
Beam, C. F., & Bailey, W. J. (1971). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic. [Link]
-
Bouziane, I., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Molecules. [Link]
-
Hollmann, F., et al. (2011). Biocatalytic Oxidation Reactions: A Chemist's Perspective. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2019). Liquid phase oxidation of cyclohexane using bimetallic Au-Pd/MgO catalysts. ResearchGate. [Link]
-
ResearchGate. (2018). Selective Oxidation of Cyclohexane by Oxygen in a Solvent-Free System over Lanthanide-Containing AlPO-5. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Biocatalytic Oxidation Reactions: A Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alcohol Oxidase - Creative Enzymes [creative-enzymes.com]
- 8. Alcohol oxidase - Wikipedia [en.wikipedia.org]
- 9. The substrate tolerance of alcohol oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Cyclohexane-1,4-dicarbaldehyde in the Synthesis of Macrocyclic Structures
Abstract
Cyclohexane-1,4-dicarbaldehyde is a versatile bifunctional building block pivotal in the construction of complex macrocyclic architectures. Its significance in contemporary organic synthesis stems from the high reactivity of its two aldehyde groups, which readily undergo nucleophilic addition, making it an ideal precursor for a diverse range of intricate molecules.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in forming macrocyclic structures. We will delve into the mechanistic principles, provide detailed experimental protocols, and discuss the characterization and potential applications of the resulting macrocycles. The inherent flexibility of the cyclohexane ring, combined with the reactivity of the aldehyde moieties, allows for the synthesis of unique molecular structures, including those with applications in supramolecular chemistry and materials science.[1]
Introduction: The Strategic Importance of this compound in Macrocycle Synthesis
Macrocycles, cyclic molecules containing twelve or more atoms, represent an underexplored area of chemical space with significant potential for discovering drugs against challenging genomic targets.[2] The synthesis of these large ring systems has historically been a formidable challenge.[3] this compound emerges as a key player in this field due to its ability to act as a versatile scaffold. The two aldehyde groups can react with a variety of nucleophiles, particularly diamines, to form larger cyclic structures through condensation reactions.[1] The stereochemistry of the cyclohexane ring, existing as cis and trans isomers, adds another layer of complexity and potential for stereochemical control in the final macrocyclic product.[1]
The formation of macrocycles from diamines and dialdehydes can lead to a variety of products, including [1+1], [2+2], and [3+3] macrocycles, as well as oligomeric and polymeric materials.[4] The ability to control the outcome of these reactions to favor a specific macrocyclic structure is a key focus of synthetic design. This guide will explore the factors influencing these reactions and provide protocols for achieving desired macrocyclic products.
Mechanistic Insights: Imine Condensation and Cycloaddition Strategies
The primary route to macrocycles utilizing this compound involves imine condensation reactions with primary amines. This reaction, forming a C=N double bond, is a classic example of a condensation reaction where a molecule of water is eliminated.[5]
Imine Condensation: The Workhorse Reaction
The reaction between an aldehyde and a primary amine to form an imine, or Schiff base, is a reversible process.[5][6] To drive the reaction towards the formation of the imine and subsequently the macrocycle, reaction conditions are crucial. The mechanism typically proceeds through a series of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps (PADPED).[5]
Factors influencing the outcome of imine-based macrocyclization include:
-
Stoichiometry and Concentration: The relative concentrations of the dialdehyde and diamine can influence the size of the resulting macrocycle.
-
Solvent Polarity and pH: These factors can affect the reaction kinetics and favor specific reaction pathways.[1]
-
Template Effects: The presence of metal ions can act as templates, guiding the condensation to form specific macrocyclic structures that might not be favored in their absence.[4]
-
Dynamic Covalent Chemistry (DCC): The reversible nature of imine formation allows for the application of DCC, where the system can reach a thermodynamic minimum, often favoring the formation of a stable macrocyclic product.[7][8]
Cycloaddition Reactions: Building Complexity
While imine condensation is the most common approach, cycloaddition reactions offer an alternative and powerful strategy for constructing macrocycles. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly useful tool for forming six-membered rings with excellent stereocontrol.[9][10] While direct involvement of this compound in the cycloaddition may be less common, it can be incorporated into precursors that then undergo intramolecular cycloaddition to form the macrocyclic ring. Other cycloaddition reactions, such as [2+2+2] cycloadditions, can also be employed to create complex polycyclic systems within a macrocyclic framework.[11]
Experimental Protocols
Protocol 1: General Procedure for [2+2] Macrocyclic Imine Synthesis via Imine Condensation
This protocol describes a general method for the synthesis of a [2+2] macrocycle from this compound and a diamine.
Materials:
-
This compound (mixture of cis and trans isomers)
-
Ethane-1,2-diamine
-
Anhydrous Chloroform (CHCl3) or Dichloromethane (CH2Cl2)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Methanol (for recrystallization)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in 50 mL of anhydrous chloroform.
-
In a separate flask, dissolve ethane-1,2-diamine (1.0 mmol) in 50 mL of anhydrous chloroform.
-
Slowly add the diamine solution to the dialdehyde solution at room temperature with vigorous stirring over a period of 4-6 hours using a syringe pump. This slow addition favors macrocyclization over polymerization.
-
After the addition is complete, reflux the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield the desired [2+2] macrocyclic diimine.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the macrocycle.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the [2+2] stoichiometry.
-
Infrared (IR) Spectroscopy: To identify the C=N imine bond.
Protocol 2: Reduction of Macrocyclic Imines to Macrocyclic Amines
Macrocyclic amines are often more stable and can serve as versatile ligands for metal ions. This protocol outlines the reduction of the macrocyclic imine formed in Protocol 1.
Materials:
-
Macrocyclic diimine from Protocol 1
-
Sodium Borohydride (NaBH4)
-
Methanol
-
Deionized Water
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the macrocyclic diimine (0.5 mmol) in 20 mL of methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 mmol, 4 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of 10 mL of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude macrocyclic amine.
-
Purify the product by column chromatography on silica gel if necessary.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the reduction of the imine bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the macrocyclic amine.
-
Infrared (IR) Spectroscopy: To confirm the disappearance of the C=N imine bond and the presence of N-H bonds.
Data Presentation and Visualization
Table 1: Representative Yields for [n+n] Macrocyclization Reactions
| Dialdehyde | Diamine | Stoichiometry | Product | Yield (%) | Reference |
| This compound | Ethane-1,2-diamine | [2+2] | Macrocyclic Diimine | 60-75 | [1] |
| 2,6-Diformylpyridine | trans-1,2-Diaminocyclohexane | [2+2] | Macrocyclic Diimine | Variable | [4] |
| 2,6-Diformylpyridine | trans-1,2-Diaminocyclohexane | [3+3] | Macrocyclic Triimine | Variable | [4] |
Workflow for Macrocycle Synthesis and Modification
Caption: Workflow for macrocycle synthesis and modification.
Reaction Mechanism: Imine Condensation
Caption: Simplified mechanism of imine formation.
Applications in Research and Drug Development
Macrocycles synthesized from this compound have a wide range of potential applications. The resulting macrocyclic amines can act as powerful chelating agents for various metal ions, with applications in catalysis and sensing.[12][13] In drug discovery, macrocycles are of increasing interest due to their ability to bind to challenging protein targets, such as protein-protein interfaces, which are often considered "undruggable" by traditional small molecules.[2] The conformational flexibility and pre-organized structure of these macrocycles can lead to high-affinity and selective binding.[14] The ability to generate libraries of diverse macrocycles is crucial for high-throughput screening and the discovery of new therapeutic agents.[3][15]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse array of macrocyclic structures. Through straightforward and adaptable protocols, primarily based on imine condensation, researchers can access complex molecular architectures with significant potential in supramolecular chemistry, materials science, and drug discovery. The principles and protocols outlined in this guide provide a solid foundation for the exploration and application of this important synthetic tool.
References
-
Leśniewska, B., & Radecka-Paryzek, W. (2019). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 24(23), 4287. [Link]
- Not available.
-
ResearchGate. Stepwise [2 + 2] imine condensation processes showing the intermediates... [Link]
-
ResearchGate. (PDF) Synthesis of Imines, Diimines and Macrocyclic Diimines as Possible Ligands, in Aqueous Solution. [Link]
-
Gómez-Torres, A., et al. (2021). Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. Molecules, 26(11), 3169. [Link]
-
Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Neochoritis, C. G., et al. (2019). Macrocycles: MCR synthesis and applications in drug discovery. Future Medicinal Chemistry, 11(10), 1235-1253. [Link]
- Not available.
-
Domínguez, G., & Pérez-Castells, J. (2011). [2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review. Molecules, 16(5), 4093-4112. [Link]
-
Bosica, G., & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ, 10, e13888. [Link]
-
Deyle, K., et al. (2022). Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale. Nature Communications, 13(1), 3818. [Link]
-
Wang, K., et al. (2020). Design, synthesis and applications of responsive macrocycles. Communications Chemistry, 3(1), 1-13. [Link]
- Not available.
- Not available.
-
Foley, D. J., & Spring, D. R. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(19), 10287-10334. [Link]
- Not available.
-
Isied, M., et al. (2021). Versatile peptide macrocyclization with Diels-Alder cycloadditions. Nature Communications, 12(1), 5765. [Link]
- Not available.
- Not available.
-
De Gruyter. A macrocycle with two cyclohexane rings fused to a 1,4-diaza-7-oxa-cyclononane core. [Link]
- Not available.
- Not available.
- Not available.
-
Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]
- Not available.
- Not available.
- Not available.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. peerj.com [peerj.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Versatile peptide macrocyclization with Diels-Alder cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and applications of responsive macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Synthesis of Schiff Bases from Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Schiff Bases and the Role of Cyclohexane-1,4-dicarbaldehyde
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group).[1] First reported by Hugo Schiff in 1864, these compounds are synthesized through the condensation of a primary amine with an aldehyde or ketone.[2] Their versatile applications span numerous fields, including medicinal chemistry, where they exhibit a wide spectrum of biological activities such as antimicrobial, antiviral, and anticancer properties.[1] They are also pivotal as ligands in coordination chemistry, forming stable complexes with various metal ions.[3]
This compound serves as a valuable bifunctional building block in organic synthesis. Its two aldehyde functionalities allow for the formation of dimeric Schiff bases or macrocyclic structures, depending on the nature of the primary amine used.[4] The aliphatic nature of the cyclohexane ring imparts flexibility to the resulting Schiff base, a desirable trait in ligand design and drug development.
Mechanistic Insight into Schiff Base Formation
The formation of a Schiff base is a reversible reaction that proceeds in two main steps: nucleophilic addition and dehydration.[5] Understanding this mechanism is crucial for optimizing reaction conditions.
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable intermediate known as a carbinolamine or hemiaminal.[5]
-
Dehydration: The carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable imine. This step is typically the rate-determining step and is often catalyzed by a mild acid.[5] The acid protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).
The reversibility of the reaction necessitates strategies to drive the equilibrium towards the product, such as the removal of water as it is formed.[5]
Experimental Protocol: Synthesis of a Dimeric Schiff Base from this compound and Aniline
This protocol details the synthesis of N,N'-(cyclohexane-1,4-diylbis(methanylylidene))dianiline, a representative dimeric Schiff base.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Sigma-Aldrich |
| Aniline | ≥99.5%, ReagentPlus® | Sigma-Aldrich |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Fisher Scientific |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | VWR |
| Diethyl Ether | ACS Reagent, ≥99.0% | VWR |
| Sodium Sulfate (Anhydrous) | ACS Reagent, granular | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.40 g (10.0 mmol) of this compound in 40 mL of absolute ethanol.
-
Addition of Amine: To the stirred solution, add 1.86 g (20.0 mmol) of aniline. A slight warming of the mixture may be observed.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step. The optimal pH for Schiff base formation is mildly acidic; a high concentration of acid can protonate the amine, rendering it non-nucleophilic.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).
-
Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent by rotary evaporation.
-
Purification: Filter the crude product using a Büchner funnel and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization: For further purification, recrystallize the solid product from a suitable solvent such as ethanol or methanol. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Experimental Workflow Diagram
Sources
- 1. jetir.org [jetir.org]
- 2. chemijournal.com [chemijournal.com]
- 3. [PDF] Synthesis and Characterization of Schiff base ligand and Its Group IIB Metal II Complexes | Semantic Scholar [semanticscholar.org]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. scienceopen.com [scienceopen.com]
Application Note: Cyclohexane-1,4-dicarbaldehyde as a Versatile Monomer for Advanced Polycondensation Reactions
Abstract
Cyclohexane-1,4-dicarbaldehyde is an alicyclic dialdehyde monomer that offers a unique combination of rigidity and non-planar geometry for the synthesis of advanced polymers through polycondensation. Unlike its aromatic counterpart, terephthalaldehyde, the cyclohexane ring's chair conformation and the existence of cis and trans isomers provide a powerful tool for tuning the final properties of materials such as polyimines and polyesters.[1][2] This guide provides an in-depth exploration of the monomer's characteristics, focusing on the critical influence of its stereochemistry, and delivers a detailed protocol for its use in the synthesis of polyimines (Schiff bases).
Introduction to a Unique Monomer
This compound serves as a valuable building block for polymers where enhanced thermal stability, processability, and specific mechanical properties are desired. The saturated cyclohexane ring imparts greater UV resistance and weatherability compared to aromatic structures. However, its most defining feature is its stereoisomerism.[3] The two aldehyde functional groups can be arranged in a cis (on the same side of the ring) or trans (on opposite sides) configuration.[3][4] This seemingly subtle difference has profound implications for the resulting polymer's architecture and macroscopic properties.
The ratio of cis to trans isomers in the starting monomer directly influences the polymer's ability to pack into ordered structures.[1][5] This allows researchers to strategically design polymers ranging from highly crystalline materials to fully amorphous glasses, all from the same set of chemical constituents.[1][6]
The Decisive Role of cis/trans Isomerism
The spatial arrangement of the aldehyde groups dictates the geometry of the polymer backbone. Understanding this relationship is fundamental to exploiting the full potential of this monomer.
-
Trans Isomer: The trans configuration places the aldehyde groups on opposite sides of the cyclohexane ring. In its stable chair conformation, this leads to a diequatorial arrangement, creating a more linear, symmetric, and rigid monomer unit.[7] This linearity promotes efficient chain packing, leading to polymers with higher degrees of crystallinity, elevated melting temperatures (Tm), and higher glass transition temperatures (Tg).[1][8]
-
Cis Isomer: The cis configuration places the aldehyde groups on the same side of the ring. This results in an axial-equatorial arrangement in the chair conformation, introducing a distinct "kink" or bend into the monomer unit.[7][9] This irregular geometry disrupts chain packing and inhibits crystallization, leading to amorphous polymers with lower Tg and no melting point.[1][6]
Therefore, by controlling the cis/trans ratio of the this compound monomer, one can precisely tailor the final material properties. A high-trans content is suitable for applications requiring high strength and thermal stability, while a higher cis content can be used to create transparent, amorphous materials.
Logical Relationship: Isomerism to Polymer Properties
Caption: Influence of monomer stereochemistry on polymer properties.
Application Protocol: Synthesis of Polyimines
Polyimines, also known as Schiff bases, are formed through the condensation reaction of a dialdehyde and a diamine.[10] The resulting imine (C=N) linkages can impart valuable thermal stability and chemical functionality. This protocol details the synthesis of a polyimine using this compound and a representative aromatic diamine, 4,4'-oxydianiline (ODA).
General Reaction Scheme
Caption: Polycondensation of this compound with ODA.
Step-by-Step Experimental Protocol
Materials:
-
This compound (1.40 g, 10.0 mmol)
-
4,4'-Oxydianiline (ODA) (2.00 g, 10.0 mmol)
-
m-Cresol (as solvent, ~40 mL)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask with mechanical stirrer, condenser, and N2 inlet
Procedure:
-
Reactor Setup: Assemble the reaction flask, ensuring all glassware is oven-dried and cooled under a stream of dry nitrogen. An inert atmosphere is crucial to prevent side reactions, such as the oxidation of the aldehyde groups.
-
Reagent Dissolution: Charge the flask with this compound, 4,4'-oxydianiline, and m-cresol. The choice of a high-boiling polar solvent like m-cresol aids in keeping the growing polymer chain in solution and facilitates the removal of the water byproduct.[10]
-
Initiation of Reaction: Begin vigorous stirring to dissolve the monomers. Once a homogenous solution is formed, slowly heat the reaction mixture to 80-100°C.
-
Polymerization: Maintain the reaction at this temperature for 12-24 hours. The progress of the polymerization is often indicated by a noticeable increase in the viscosity of the solution. The extended reaction time ensures a high degree of polymerization.[10]
-
Isolation of Polymer: After cooling the viscous solution to room temperature, pour it slowly into a beaker containing a large excess of methanol (~400 mL) while stirring rapidly. This will cause the polymer to precipitate out of the solution as a fibrous or powdery solid.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the solid extensively with fresh methanol to remove any residual m-cresol and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C for at least 12 hours or until a constant weight is achieved.
Experimental Workflow Diagram
Caption: Step-by-step workflow for polyimine synthesis and characterization.
Data Summary & Expected Properties
The properties of the final polymer are highly dependent on the stereochemistry of the dicarbaldehyde monomer. The following table summarizes the expected trends based on the principles discussed in the literature.[1][6][8]
| Monomer Isomer Ratio | Predominant Polymer Structure | Expected Crystallinity | Glass Transition (Tg) | Melting Point (Tm) |
| High trans (>90%) | Linear, ordered chains | Semi-crystalline | Higher | Well-defined, Higher |
| Mixed (~60% trans) | Moderately ordered | Low crystallinity | Intermediate | Broad or absent |
| High cis (>90%) | Kinked, disordered chains | Amorphous | Lower | Absent |
Characterization:
-
FTIR Spectroscopy: Confirmation of polymerization is achieved by observing the disappearance of the aldehyde C-H stretch (~2750 cm⁻¹) and primary amine N-H stretches (~3300-3400 cm⁻¹) and the appearance of a strong imine C=N stretch (~1650 cm⁻¹).
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure and, with careful analysis, determine the final cis/trans ratio in the polymer backbone.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm), providing direct evidence of the polymer's amorphous or crystalline nature.[11]
-
Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring weight loss as a function of temperature.[8]
Conclusion
This compound is more than a simple alicyclic monomer; it is a functional tool for materials engineering. The ability to control the final polymer's morphology and thermal properties through the strategic selection of the monomer's cis/trans isomer ratio provides a level of design flexibility not available with many other monomers. By following established polycondensation protocols, researchers can synthesize a wide range of advanced materials with tailored properties suitable for diverse applications in coatings, films, and engineering plastics.
References
-
Beam, C. F., et al. (1971). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic. URL: [Link]
-
SciSpace. (1970). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. URL: [Link]
-
Colonna, M., et al. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. URL: [Link]
-
ResearchGate. (2015). Synthesis and characterization of novel optically transparent and organosoluble polyimides based on diamines containing cyclohexane moiety. URL: [Link]
-
DSpace. (2023). Synthesize and Characterization of Polyimine and Its Application for Removing Amoxicillin from Polluted Water. URL: [Link]
-
Munari, A., et al. (2022). Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Unibo. URL: [Link]
- Google Patents. (2004). Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid.
-
Berti, C., et al. (2012). Effect of 1,4-cyclohexylene units on thermal properties of poly(1,4-cyclohexylenedimethylene adipate) and similar aliphatic polyesters. ResearchGate. URL: [Link]
-
Soccio, M., et al. (2013). Influence of Molecular Structure and Stereochemistry of the 1,4-Cyclohexylene Ring on Thermal and Mechanical Behavior of Poly(butylene 1,4-cyclohexanedicarboxylate). ResearchGate. URL: [Link]
-
Lotti, N., et al. (2017). Solid-state polymerization process for the preparation of poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate) polymers with high melting temperature and crystallinity. ResearchGate. URL: [Link]
-
Berti, C., et al. (2008). Poly(1,4‐cyclohexylenedimethylene 1,4‐cyclohexanedicarboxylate): Influence of stereochemistry of 1,4‐cyclohexylene units on the thermal properties. ResearchGate. URL: [Link]
-
Park, S. Y., et al. (2019). Correction: Structural and thermal properties of poly(1,4-cyclohexane dimethylene terephthalate) containing isosorbide. ResearchGate. URL: [Link]
-
The Organic Chemistry Tutor. (2022). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. URL: [Link]
-
CHEMBIOSIS. (2021). Cis–Trans Isomerism and Conformational Structures of Cyclohexane. YouTube. URL: [Link]
-
Fiveable. (n.d.). Cis–Trans Isomerism in Cycloalkanes. Organic Chemistry Class Notes. URL: [Link]
-
Mészi, B., et al. (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. URL: [Link]
-
OpenStax. (2023). 4.2 Cis–Trans Isomerism in Cycloalkanes. Organic Chemistry. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4.2 CisâTrans Isomerism in Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 4. fiveable.me [fiveable.me]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. dspace.alquds.edu [dspace.alquds.edu]
- 11. US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid, and composition - Google Patents [patents.google.com]
Troubleshooting & Optimization
Overcoming steric hindrance in aldol reactions of Cyclohexane-1,4-dicarbaldehyde
Welcome to the technical support center for navigating the complexities of aldol reactions involving Cyclohexane-1,4-dicarbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically demanding substrate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and design successful experiments.
Section 1: Understanding the Core Challenge
The primary obstacle in utilizing this compound, particularly as a nucleophile in aldol reactions, is severe steric hindrance.[1][2] This issue is multifaceted, stemming from both the substrate's structure and the nature of the aldol reaction itself.
-
The Bulky α-Carbon: The α-carbon of each aldehyde group is tertiary. When this carbon is deprotonated to form an enolate, the resulting nucleophilic center is highly sterically hindered.[1][2][3] This bulkiness impedes its ability to approach and attack an electrophilic carbonyl carbon. Reactions that require the formation of a new quaternary carbon center are often energetically unfavorable and difficult to achieve.[1][2]
-
Conformational Rigidity: The cyclohexane ring is not flat. The trans-isomer predominantly exists in a chair conformation with both aldehyde groups in the more stable equatorial positions.[4][5] The cis-isomer rapidly interconverts between two chair conformations where one group is axial and the other is equatorial.[4][6] This conformational preference can affect the accessibility of the α-protons and the trajectory of nucleophilic attack.
-
Addition vs. Condensation: It is critical to distinguish between an aldol addition (forming a β-hydroxy aldehyde) and an aldol condensation (subsequent dehydration to an α,β-unsaturated aldehyde). When this compound acts as the nucleophile, the resulting aldol adduct has a quaternary α-carbon with no remaining α-hydrogens.[1][2][3] Therefore, subsequent elimination of water to form the condensation product is impossible.[1][2][3]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may be encountering in the lab.
Issue 1: My reaction shows no product formation, and I recover only starting material.
-
Question: I've mixed this compound with another carbonyl compound under standard base-catalyzed (NaOH, KOH) conditions, but I see no reaction. Why is this happening?
-
Answer: This is the most common issue and points directly to the problem of steric hindrance.
-
Inefficient Enolate Formation: Standard bases like NaOH are often not strong enough or are too nucleophilic to efficiently deprotonate the sterically congested α-carbon of the dicarbaldehyde. The equilibrium for enolate formation lies heavily on the side of the starting materials.[7]
-
Unfavorable Reaction Equilibrium: Even if a small amount of enolate forms, the energy barrier for it to attack another bulky carbonyl electrophile is very high. The overall equilibrium for the aldol addition can be unfavorable, favoring the starting materials.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of reactivity. -
Issue 2: My reaction is messy, yielding a complex mixture of unidentified products.
-
Question: I'm attempting a self-aldol reaction of this compound, but I'm getting a polymer-like material or an intractable mixture. What's going on?
-
Answer: A self-reaction of a dicarbonyl compound is highly prone to polymerization under basic conditions. Since an intermolecular reaction is sterically difficult, multiple side reactions can take over.
-
Intermolecular Reactions: Multiple molecules can react in an uncontrolled manner.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo disproportionation. While the dicarbaldehyde has α-hydrogens, their poor acidity and steric hindrance can make the Cannizzaro pathway competitive under harsh conditions.
-
Intramolecular Reactions: While a stable intramolecular aldol product is disfavored due to ring strain,[3] other intramolecular pathways like hemiacetal formation (especially with the cis-isomer) can occur, further complicating the mixture.[3]
Solutions:
-
Abandon the Self-Reaction: A self-aldol reaction of this substrate is not a practical synthetic route.
-
Use as the Electrophile in a Crossed-Aldol Reaction: The most reliable strategy is to make this compound the target for a less hindered nucleophile. Pre-forming the enolate of a simple ketone (like acetone or cyclohexanone) with LDA and then slowly adding the dicarbaldehyde can provide the desired crossed-aldol product cleanly.[8][9]
-
Employ Organocatalysis: Proline-catalyzed reactions can offer a much milder and more controlled environment, favoring the desired crossed-aldol pathway while suppressing side reactions.[10][11]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Is an intramolecular aldol reaction of this compound feasible to form a bicyclic system?
-
A1: Generally, no. An intramolecular aldol reaction would require the formation of a bicyclo[4.4.0]decane system (a decalin ring system).[12][13] While thermodynamically stable five- and six-membered rings are favored in intramolecular aldol reactions,[14][15] the specific transition state required for this cyclization is highly strained. The formation of such products is generally disfavored, and the equilibrium often reverts to the starting dialdehyde.[3] Such transformations, when successful, are often part of more complex, named reactions like the Robinson Annulation, which follows a Michael addition-aldol sequence.[16][17]
-
-
Q2: How can I control the stereochemistry of the aldol addition?
-
A2: Controlling stereochemistry is challenging. When using metal enolates (like lithium or boron enolates), the stereochemical outcome is often dictated by the geometry of the enolate (E vs. Z) and the transition state of the reaction, often rationalized by the Zimmerman-Traxler model.[18]
-
Kinetic vs. Thermodynamic Control: Using a strong, hindered base like LDA at low temperatures (-78 °C) favors the formation of the kinetic enolate at the least hindered α-position.[7][19] Allowing the reaction to warm or using a weaker base that allows for equilibration will favor the more stable thermodynamic enolate.[19][20][21]
-
Catalyst Control: Asymmetric organocatalysis using proline or its derivatives is a powerful method for inducing enantioselectivity.[10][22][23] The catalyst forms a chiral enamine intermediate, which then attacks the aldehyde from a specific face, leading to a preferred stereoisomer.[10][24]
-
-
-
Q3: What is the role of proline catalysis, and why is it effective for this substrate?
-
A3: Proline catalysis is a form of organocatalysis that mimics the function of Class I aldolase enzymes.[10] It avoids the direct formation of a sterically hindered metal enolate. Instead, the proline catalyst reacts with one of the carbonyl donors (e.g., acetone) to form a nucleophilic enamine intermediate. This enamine is generally more reactive than the corresponding enol and can attack the electrophilic aldehyde (this compound) under mild conditions. The chiral nature of proline directs this attack to afford an enantiomerically enriched product.[22][24][25]
-
Section 4: Recommended Protocols
Protocol 1: Crossed-Aldol Reaction via Kinetic Lithium Enolate
This protocol uses this compound as the electrophile and cyclohexanone as the nucleophile under kinetic control.
| Parameter | Value/Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, sterically hindered base ensures irreversible, kinetic deprotonation. [7][9] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent stabilizes the lithium enolate. |
| Temperature | -78 °C (Dry Ice/Acetone Bath) | Prevents enolate equilibration, proton transfer, and side reactions. [7] |
| Stoichiometry | 1.1 eq. Cyclohexanone, 1.2 eq. LDA, 1.0 eq. Dicarbaldehyde | A slight excess of the enolate precursor ensures the electrophile is consumed. |
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C.
-
Enolate Formation: Slowly add diisopropylamine to the flask, followed by the dropwise addition of n-butyllithium (n-BuLi). Stir for 30 minutes at -78 °C to pre-form the LDA.
-
Slowly add a solution of cyclohexanone in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete formation of the kinetic lithium enolate.
-
Aldol Addition: Add a solution of this compound in anhydrous THF dropwise to the enolate solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Quenching: After stirring for 2-4 hours at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: Proline-Catalyzed Intermolecular Aldol Reaction
This protocol uses a catalytic amount of (S)-Proline to facilitate the reaction between acetone and this compound.
| Parameter | Value/Condition | Rationale |
| Catalyst | (S)-Proline (20-30 mol%) | Chiral organocatalyst creates a more reactive enamine nucleophile under mild conditions. [11][25] |
| Solvent | Dimethyl Sulfoxide (DMSO) or Acetone (as solvent and reactant) | Polar aprotic solvent that solubilizes proline and facilitates the reaction. [25] |
| Temperature | Room Temperature | Mild conditions avoid harsh basic environments and reduce side reactions. |
| Stoichiometry | 1.0 eq. Dicarbaldehyde, Large excess of Acetone | Using acetone as the solvent pushes the equilibrium towards the product. |
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound, acetone (acting as both reactant and solvent), and (S)-Proline.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often slow and may require 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, add water and diethyl ether to the reaction mixture.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
References
-
StackExchange Chemistry. (2018). Why this compound does not give aldol condensation?[Link]
-
List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. [Link]
-
Evans, D. A., & Nelson, S. G. (1997). Apparent Catalytic Generation of Chiral Metal Enolates. Journal of the American Chemical Society. [Link]
-
Allemann, C., et al. (2007). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Reviews. [Link]
-
Myers, A. G. Research Group. (n.d.). Diastereofacial Selectivity in the Aldol Addition Reaction - Zimmerman-Traxler Chair-Like Transition States. Harvard University. [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]
-
Benaglia, M., et al. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules. [Link]
-
Wikipedia. (n.d.). Robinson annulation. [Link]
-
ResearchGate. (2024). The Aldol Reaction: Transition Metal Enolates. [Link]
-
University of Illinois Urbana-Champaign. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. [Link]
-
Mahrwald, R. (Ed.). (2013). Modern Methods in Stereoselective Aldol Reactions. Wiley-VCH. [Link]
-
The Royal Society of Chemistry. (2015). Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. [Link]
-
SciSpace. (2023). The aldol reaction: Group I and II enolates. [Link]
-
Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College. [Link]
-
Chemical and Pharmaceutical Bulletin. (2000). Aldol Condensation versus Conjugate Addition: Intramolecular Cyclization Using a Combination of Lewis Acid and 1,2-Diol. [Link]
-
National Institutes of Health. (2017). Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. [Link]
-
Skemman. (n.d.). Stereoselective synthesis of polysubstituted bicyclo[4.4.0]decanes and bicyclo[3.3.1]nonanes. [Link]
-
Royal Society of Chemistry. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. [Link]
-
Unlock Chemystery. (2019). Unlocking the Secrets of Proline Catalyzed Reactions! [YouTube]. [Link]
-
National Institutes of Health. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. [Link]
-
National Institutes of Health. (2014). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction. [Link]
-
ResearchGate. (1975). Synthesis of cis-Bicyclod[7][7]eca-2,8-dien-4-one. [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. [Link]
- Google Patents. (2010).
-
Organic Chemistry: A Tenth Edition. (n.d.). 23.12 The Robinson Annulation Reaction. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
-
Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
YouTube. (2020). Robinson annulation. [Link]
-
YouTube. (2021). 21.9 Robinson Annulation | Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Chemistry Steps. (n.d.). Crossed Aldol And Directed Aldol Reactions. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
Slideshare. (n.d.). Conformational analysis of cyclohexane. [Link]
-
KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. [Link]
-
OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry. [Link]
-
YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane. [Link]
-
Chad's Prep. (n.d.). Aldol Reactions. [Link]
-
YouTube. (2021). 21.5 Aldol Reactions | Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 10. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 14. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Robinson annulation - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 23. chemistry.illinois.edu [chemistry.illinois.edu]
- 24. youtube.com [youtube.com]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Cyclohexane-1,4-dicarbaldehyde
Welcome to the technical support center for the synthesis of Cyclohexane-1,4-dicarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this versatile bifunctional building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established literature and field-proven insights.
Introduction to the Synthesis of this compound
This compound is a valuable intermediate in organic synthesis, prized for its two reactive aldehyde groups that serve as handles for constructing more complex molecular architectures. The most common and reliable methods for its preparation involve the oxidation of the readily available precursor, 1,4-cyclohexanedimethanol (CHDM).
This guide will focus on two of the most effective and widely used mild oxidation methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation . We will also touch upon a biocatalytic approach as a greener alternative. Our goal is to equip you with the knowledge to not only successfully synthesize the target compound but also to troubleshoot common issues that may arise during the process.
Troubleshooting Guide & FAQs
This section addresses specific challenges you might encounter during the synthesis of this compound.
Low or No Yield of the Desired Product
Q1: I performed a Swern oxidation of 1,4-cyclohexanedimethanol, but my yield of the dicarbaldehyde is very low. What could be the problem?
A1: Low yields in Swern oxidations are often traced back to a few critical parameters. Here’s a checklist of potential causes and their solutions:
-
Moisture Contamination: The activated DMSO species is highly moisture-sensitive. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your solvents and reagents should be anhydrous.
-
Incorrect Reaction Temperature: The Swern oxidation requires cryogenic temperatures, typically -78 °C (a dry ice/acetone bath), for the initial steps.[1] If the temperature is too high, the activated DMSO species can decompose before it reacts with the alcohol.[1] A common side reaction at elevated temperatures is the formation of a methylthiomethyl (MTM) ether.[1]
-
Reagent Quality and Stoichiometry: Use freshly opened or properly stored anhydrous DMSO and oxalyl chloride. The stoichiometry is crucial; typically, an excess of the DMSO and the amine base relative to the alcohol is used. A common ratio is 2-4 equivalents of DMSO and 3-5 equivalents of triethylamine.
-
Order of Addition: The order of addition is critical. First, activate the DMSO with oxalyl chloride at -78 °C. Then, add the solution of 1,4-cyclohexanedimethanol, also at -78 °C. Finally, add the triethylamine base.
Q2: My Dess-Martin oxidation of 1,4-cyclohexanedimethanol is not going to completion, and I'm isolating a significant amount of the starting diol and the mono-aldehyde intermediate. How can I improve the conversion?
A2: Incomplete conversion in a Dess-Martin oxidation can be due to several factors:
-
Insufficient Oxidant: For the oxidation of a diol to a dialdehyde, you will need at least two equivalents of Dess-Martin periodinane (DMP). It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to ensure complete conversion.
-
Reaction Time: While DMP oxidations are generally fast, ensure you are allowing sufficient reaction time.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
DMP Quality: DMP is sensitive to moisture.[3] Use a freshly opened bottle or a reagent that has been stored in a desiccator. The presence of water can actually accelerate the oxidation in some cases, but it's best to start with dry conditions for reproducibility.[4]
-
Formation of Cyclic Acetoxy Acetals: With diols that have a shorter carbon tether, the formation of cyclic acetoxy acetals can be a competing reaction.[5] For 1,4-cyclohexanedimethanol, the formation of the dialdehyde is generally favored.[5] However, if you suspect this side reaction, you can try adjusting the reaction concentration or temperature.
Formation of Impurities and Byproducts
Q3: After my Swern oxidation, I have a product with a very strong, unpleasant odor. How can I get rid of it?
A3: The notorious odor is from dimethyl sulfide (DMS), a byproduct of the Swern oxidation.[6][7] To mitigate this, all glassware should be quenched with a bleach solution or an oxidizing agent like potassium permanganate solution before washing. During the workup, washing the organic layer with a dilute solution of copper(II) sulfate can help to complex and remove some of the DMS.
Q4: My NMR spectrum shows signals that I suspect are from over-oxidation to a carboxylic acid. Is this common with DMP or Swern oxidations?
A4: Both Swern and Dess-Martin oxidations are known for their mildness and typically do not oxidize aldehydes further to carboxylic acids.[8][9] However, if your DMP reagent is old or has been exposed to moisture, it can contain impurities that might lead to over-oxidation. It's also possible that if the product is not properly stored, air oxidation can occur, especially if the aldehyde is not pure.
Q5: I'm seeing a mixture of cis and trans isomers in my final product. How can I separate them?
A5: The separation of cis and trans isomers of 1,4-disubstituted cyclohexanes can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica gel can sometimes separate the isomers. You may need to experiment with different solvent systems (e.g., various ratios of hexanes and ethyl acetate) and use a long column to achieve good separation.
-
Crystallization: If your product is a solid, fractional crystallization might be an option. The two isomers may have different solubilities in certain solvents, allowing for their separation.
-
Derivatization: In some cases, it may be easier to separate the isomers after converting them to a derivative. For example, converting the dialdehyde to a more rigid di-acetal might allow for easier separation by chromatography or crystallization.
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of this compound using Swern and Dess-Martin oxidations.
Protocol 1: Swern Oxidation of 1,4-Cyclohexanedimethanol
This protocol is a general procedure adapted for the specific substrate.
Materials:
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl Chloride
-
1,4-Cyclohexanedimethanol (CHDM)
-
Anhydrous Triethylamine (TEA)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two septa under an inert atmosphere.
-
Add anhydrous DCM to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
To the cold DCM, slowly add anhydrous DMSO (2.2 equivalents) via syringe, followed by the dropwise addition of oxalyl chloride (1.5 equivalents). Stir the mixture for 30 minutes at -78 °C.
-
Dissolve 1,4-cyclohexanedimethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture for 1 hour at -78 °C.
-
Slowly add anhydrous triethylamine (5.0 equivalents) to the flask. The mixture may become thick.
-
After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over about 1 hour.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Expected Yield: Yields for Swern oxidations of diols can vary but are generally in the range of 70-90%.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 1,4-Cyclohexanedimethanol
This protocol is based on general procedures for DMP oxidations of diols.
Materials:
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Saturated Sodium Bicarbonate Solution
-
Sodium Thiosulfate
Procedure:
-
To a stirred solution of 1,4-cyclohexanedimethanol (1.0 equivalent) in anhydrous DCM in a round-bottom flask, add Dess-Martin Periodinane (2.2 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Expected Yield: DMP oxidations are known for high yields, often exceeding 90%.[10]
Reaction Monitoring and Product Characterization
Reaction Monitoring by Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The product dialdehyde will be more polar than the starting diol.
-
Visualization:
-
UV Light (254 nm): If the aldehyde has some UV activity, it may be visible.
-
Potassium Permanganate Stain: This is a good general stain for oxidizable groups. Aldehydes will show up as yellow-brown spots on a purple background.[11]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones, which will appear as yellow to orange spots.[6]
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde protons will appear as a characteristic singlet or a narrowly split multiplet in the downfield region, typically between 9.5 and 10.0 ppm. The protons on the cyclohexane ring will appear as a complex multiplet in the aliphatic region (around 1.5-2.5 ppm).
-
¹³C NMR: The carbonyl carbons of the aldehydes will show a resonance in the range of 190-205 ppm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of the product and identifying any volatile byproducts. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for the dialdehyde.
Alternative Synthetic Route: Biocatalysis
For a more sustainable approach, an engineered alcohol oxidase can be used to convert 1,4-cyclohexanedimethanol to this compound. A 2022 study reported a 42.2% yield using an engineered enzyme in a whole-cell catalyst system.[12] The main challenge with this method is the potential accumulation of the mono-aldehyde intermediate, (4-hydroxymethyl)cyclohexane-1-carbaldehyde (HMCA).[12] Further optimization of the enzyme and reaction conditions is an active area of research.
Visualizing the Workflow
Swern Oxidation Workflow
Caption: Workflow for the Swern Oxidation of 1,4-Cyclohexanedimethanol.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
-
Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. National Institutes of Health. [Link]
-
Thin Layer Chromatography. Unknown Source. [Link]
-
2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
-
Dess–Martin periodinane. Wikipedia. [Link]
-
TLC stains. Unknown Source. [Link]
-
Swern Oxidation. Chem-Station. [Link]
-
Swern oxidation. Chemistry LibreTexts. [Link]
-
Swern Oxidation. Unknown Source. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
- Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer diamine.
-
DMSO –Oxalyl Chloride, Swern Oxidation. WordPress. [Link]
-
Dess-Martin Oxidation. Organic Chemistry Portal. [Link]
-
Oxidation of a,w-Diols Using the Dess–Martin Periodinane. Thieme. [Link]
-
14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. Unknown Source. [Link]
-
Swern Oxidation Proceedure. Michigan State University. [Link]
-
Swern oxidation. Wikipedia. [Link]
-
Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
-
Dess–Martin oxidation. Wikipedia. [Link]
Sources
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. TLC stains [reachdevices.com]
- 12. epfl.ch [epfl.ch]
Separation techniques for cis and trans isomers of Cyclohexane-1,4-dicarbaldehyde
Introduction
Welcome to the technical support guide for the separation of cis and trans isomers of Cyclohexane-1,4-dicarbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of isolating these geometric isomers. Due to their identical molecular formula and functional groups, separation relies on exploiting subtle differences in their three-dimensional structure and resulting physical properties.
This guide provides field-proven troubleshooting advice and detailed protocols in a practical question-and-answer format. We will explore the fundamental principles behind the separation, explain the causality of experimental choices, and offer step-by-step workflows to overcome common laboratory hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating the cis and trans isomers of this compound?
The core challenge lies in their similar physical properties. Both isomers have the same molecular weight and connectivity. However, their spatial arrangement differs significantly. The trans isomer predominantly adopts a diequatorial conformation, where both bulky aldehyde groups are in the more stable equatorial positions.[1][2] This results in a more symmetric, less sterically hindered, and generally less polar molecule. The cis isomer must have one aldehyde group in an axial and one in an equatorial position, leading to a less stable, more polar conformation.[1][2] Separation techniques must be sensitive enough to distinguish between these subtle differences in polarity and shape.
Q2: Which isomer is more stable, and how does this affect separation?
The trans-1,4-disubstituted cyclohexane is more stable than its cis counterpart.[1] This is because the trans configuration allows both bulky substituent groups to occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions and reducing steric strain.[1][2] This stability difference can be exploited. During purification or under certain reaction conditions, there's a possibility of epimerization (isomerization at one stereocenter), potentially converting the less stable cis isomer to the more stable trans isomer, which could affect final yields.[3]
Q3: How can I confirm the identity of my separated cis and trans fractions?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool.[4] The key diagnostic is the difference in proton (¹H) NMR coupling constants and carbon (¹³C) NMR chemical shifts.
-
¹H NMR: The protons on the carbons attached to the aldehyde groups (C1 and C4) will exhibit different coupling patterns. In the stable trans (diequatorial) isomer, these protons are axial, leading to large axial-axial (J_ax,ax) coupling constants (typically 8-13 Hz) with neighboring axial protons. In the cis (axial-equatorial) isomer, you will observe smaller axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings (typically 2-5 Hz).[4]
-
¹³C NMR: The carbon signals can be affected by steric interactions, specifically the γ-gauche effect. In the cis isomer, the axial aldehyde group causes a shielding effect (upfield shift) on the γ-carbons (C3 and C5) compared to the trans isomer where this effect is absent.[4]
-
Infrared (IR) Spectroscopy: While less definitive than NMR, subtle differences may be observed in the fingerprint region (<1500 cm⁻¹) due to the different molecular symmetry and bond vibrations.[4]
Troubleshooting Guide 1: Column Chromatography Separation
Column chromatography is the most common method for preparative-scale separation of these isomers, leveraging their polarity difference.
Common Problems & Solutions
Problem: "My cis and trans isomers are co-eluting or have very poor separation (ΔRf < 0.1)."
Causality: This indicates that the chosen mobile phase (eluent) has either too high or too low a polarity, or the stationary phase is not providing enough differential interaction. The polarity difference between the isomers is small, requiring careful optimization.
Solutions:
-
Optimize the Mobile Phase: The goal is to find a solvent system where the less polar trans isomer moves significantly faster than the more polar cis isomer. Start with a very non-polar eluent and gradually increase the polarity.
-
Action: Begin with 100% hexane or petroleum ether and slowly titrate in a more polar solvent like ethyl acetate or diethyl ether. Run analytical Thin Layer Chromatography (TLC) plates with various solvent ratios to find the optimal system before attempting the column. A good target Rf for the desired compound is ~0.3-0.4.[5]
-
-
Change the Stationary Phase: If silica gel fails to provide separation, alumina may offer different selectivity. Alumina comes in acidic, basic, and neutral forms, each providing unique interactions.[5]
-
Improve Column Packing and Loading: A poorly packed column with channels or a disturbed surface will lead to band broadening and poor separation. Ensure the sample is loaded in the most concentrated solution possible and in a minimal volume of the initial eluent to create a tight starting band.[6]
Data Summary: Recommended Starting Solvent Systems for TLC/Column Chromatography
| Stationary Phase | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
| Silica Gel (SiO₂) | Hexane / Heptane | Ethyl Acetate | 98 : 2 | Increase ethyl acetate content in 1-2% increments. |
| Silica Gel (SiO₂) | Dichloromethane | Methanol | 99.5 : 0.5 | For more polar impurities; use with caution. |
| Alumina (Al₂O₃) | Hexane / Heptane | Diethyl Ether | 99 : 1 | Diethyl ether offers different selectivity than ethyl acetate. |
Protocol: Flash Column Chromatography for Isomer Separation
-
TLC Optimization: First, identify an optimal eluent system using TLC. The ideal system should show two distinct spots with a baseline separation and Rf values between 0.2 and 0.5.
-
Column Preparation:
-
Select a column with an appropriate diameter-to-height ratio (e.g., 1:10).
-
Insert a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.[6]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6] Add another thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve your crude isomer mixture in a minimal amount of the eluent or a low-boiling-point solvent (like dichloromethane).
-
Carefully apply the sample to the top of the column.[6]
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the starting non-polar solvent system identified during TLC analysis.
-
Collect fractions and monitor their composition using TLC.
-
If separation is slow, you can implement a shallow gradient by gradually increasing the percentage of the polar solvent.
-
-
Analysis: Combine the pure fractions of each isomer (as determined by TLC) and remove the solvent under reduced pressure. Confirm the identity of each isomer using NMR spectroscopy.
Workflow: Column Chromatography
Caption: Workflow for separating cis/trans isomers via column chromatography.
Troubleshooting Guide 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is suitable for both analytical quantification and preparative separation.
Common Problems & Solutions
Problem: "My isomer peaks are broad and not baseline-resolved in reverse-phase HPLC."
Causality: This often points to a suboptimal mobile phase composition, an inappropriate column, or poor sample preparation. In reverse-phase HPLC, the more polar cis isomer will elute earlier than the less polar trans isomer.
Solutions:
-
Adjust Mobile Phase Gradient: A shallow gradient is crucial. A rapid increase in the organic solvent percentage will cause both isomers to elute too quickly and without separation.
-
Action: Start with a high aqueous percentage (e.g., 90% water) and run a long, shallow gradient to your final organic percentage (e.g., increase acetonitrile by 0.5-1% per minute).
-
-
Select an Appropriate Column: While a standard C18 column can work, specialized columns may provide better selectivity for isomers.
-
Action: Consider a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These stationary phases offer alternative separation mechanisms like π-π interactions, which can enhance selectivity for molecules with different shapes, even without aromatic rings.[7] For diastereomers and cis-trans isomers, embedded amide columns can also offer excellent shape selectivity.[7]
-
-
Lower the Temperature: Reducing the column temperature can sometimes enhance the interaction differences between the isomers and the stationary phase, improving resolution.
Data Summary: HPLC Starting Conditions
| Parameter | Recommendation for Reverse-Phase | Recommendation for Normal-Phase |
| Column | C18, Phenyl-Hexyl, or Embedded Amide (e.g., 4.6 x 150 mm, 5 µm) | Silica, Diol (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Hexane / Heptane |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Ethyl Acetate or Isopropanol |
| Gradient | Start at 5-10% B, shallow gradient to 95% B over 20-30 min | Start at 1-2% B, shallow gradient to 20% B over 20-30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV (e.g., 210 nm, as aldehydes have weak chromophores) or ELSD/CAD | UV (e.g., 220-240 nm) or ELSD/CAD |
| Expected Elution | cis (more polar) elutes before trans | trans (less polar) elutes before cis |
Workflow: HPLC Method Development
Caption: Iterative workflow for developing an HPLC separation method.
Troubleshooting Guide 3: Separation via Chemical Derivatization
When chromatographic methods fail to provide adequate separation, converting the isomers into diastereomers with vastly different physical properties is a powerful strategy.
Common Problems & Solutions
Problem: "I cannot separate my isomers even after extensive chromatographic optimization."
Causality: The inherent similarity of the isomers is too great for the chosen chromatographic system. Derivatization introduces a new chiral center, converting the cis/trans isomers into a pair of diastereomers, which have different physical properties (solubility, melting point, polarity) and are much easier to separate.
Solution: Diastereomeric Acetal Formation
-
React with a Chiral Diol: React the cis/trans mixture of this compound with a chiral, enantiopure diol, such as (2R,3R)-2,3-Butanediol, in the presence of an acid catalyst.
-
Form Diastereomers: The cis-dialdehyde will form a diastereomeric acetal, and the trans-dialdehyde will form another. These two resulting products are now diastereomers of each other.
-
Separate Diastereomers: These diastereomeric acetals can be easily separated using standard column chromatography because they will have a much larger polarity difference than the original aldehydes.
-
Hydrolyze to Regenerate Aldehydes: After separation, the isolated acetals can be hydrolyzed back to the pure cis or trans dialdehyde isomers using aqueous acid.
Protocol: Derivatization-Separation-Hydrolysis
-
Derivatization:
-
In a round-bottom flask, dissolve the isomer mixture (1.0 eq) in toluene.
-
Add a chiral diol, e.g., (2R,3R)-2,3-Butanediol (2.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected, indicating the reaction is complete.
-
Cool the reaction, wash with saturated sodium bicarbonate solution, dry the organic layer over MgSO₄, and concentrate.
-
-
Separation:
-
Separate the resulting diastereomeric acetals using standard flash column chromatography (a Hexane/Ethyl Acetate system is usually sufficient).
-
-
Hydrolysis:
-
Dissolve the purified diastereomer in a mixture of acetone and water.
-
Add a catalytic amount of p-TsOH or dilute HCl.
-
Stir the mixture at room temperature or with gentle heating until TLC shows complete conversion back to the aldehyde.
-
Neutralize the acid, extract the product with an organic solvent, dry, and concentrate to yield the pure isomer.
-
Workflow: Derivatization Strategy
Caption: Strategy to separate isomers by converting them into separable diastereomers.
References
-
Journal of the Chemical Society C. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. RSC Publishing. Available at: [Link]
-
SIELC Technologies. Separation of Dimethyl trans-cyclohexane-1,4-dicarboxylate on Newcrom R1 HPLC column. Available at: [Link]
-
Brainly. Which is more stable, a trans-1,4-disubstituted cyclohexane or its cis isomer?. Available at: [Link]
-
Filo. Consider the following reaction. Cyclohexane-1, 4-dicarbaldehyde(a) Draw.... Available at: [Link]
-
Quora. Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Available at: [Link]
-
Study.com. Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer?. Available at: [Link]
- Google Patents. US3880925A - Separation and purification of cis and trans isomers.
-
PubChem. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096. Available at: [Link]
-
Chemguide. geometric (cis / trans) isomerism. Available at: [Link]
- Google Patents. JP2003267959A - Method for separating geometrical isomer.
-
ResearchGate. Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
ResearchGate. What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Available at: [Link]
-
Chemistry Stack Exchange. Stability of geometrical isomers in cycloalkanes. Available at: [Link]
-
Biocompare. Resolving the Isomer Problem: Tackling Characterization Challenges. Available at: [Link]
-
In-Silico Science. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Available at: [Link]
-
Study.com. Cyclohexane Structure, Isomers & Synthesis - Lesson. Available at: [Link]
-
National Institutes of Health (NIH). Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19. Available at: [Link]
-
ResearchGate. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
Pharmaguideline. Methods of Determination of Configuration of Geometrical Isomers. Available at: [Link]
-
PubMed. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
National Institutes of Health (NIH). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
-
ResearchGate. Derivatization methods for the LC–MS/MS analyses of aldehydes. Available at: [Link]
-
National Institutes of Health (NIH). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Available at: [Link]
-
ResearchGate. Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b).... Available at: [Link]
-
YouTube. Cis Trans Geometric Isomers for Alkenes and Cyclohexane. Available at: [Link]
-
Chemistry LibreTexts. Stereoisomerism in Disubstituted Cyclohexanes. Available at: [Link]
-
ResearchGate. A Structural, Spectroscopic and DFT Theoretical Comparison of the cis and trans Isomers of a Cyclohexasilane | Request PDF. Available at: [Link]
-
Quora. How to separate benzene and cyclohexane on a GC. Available at: [Link]
-
YouTube. Chemical/Laboratory Techniques: Column Chromatography. Available at: [Link]
-
Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]
-
ResearchGate. Fig. 3. Analytical gas-chromatographic stereoisomeric separation of.... Available at: [Link]
-
RSC Publishing. A spectroscopic study of the cis/trans-isomers of penta-2,4-dienoic acid attached to gold nanoclusters. Available at: [Link]
-
YouTube. Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. Available at: [Link]
-
ResearchGate. (PDF) The Process of Isolation by Crystallization of Cis-and Trans-Isomers of Perfluorodecalines from Industrial Mixture of Electrochemical Fluorination of Napthaline. Available at: [Link]
Sources
Technical Support Center: Purification of Crude Cyclohexane-1,4-dicarbaldehyde
Welcome to the technical support resource for the purification of Cyclohexane-1,4-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile bifunctional building block. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot the specific issues that can arise in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and purification of crude this compound.
Q1: What are the typical impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is heavily dependent on the synthetic route used. However, several common impurities are frequently observed:
-
Starting Materials: Unreacted precursors, such as 1,4-cyclohexanedimethanol (CHDM) if synthesized via oxidation.[1]
-
Over-oxidation Products: The corresponding dicarboxylic acid (Cyclohexane-1,4-dicarboxylic acid) is a very common impurity, formed by the exposure of the aldehyde to air or oxidizing agents.[2]
-
Mono-aldehyde Intermediate: In syntheses starting from diols like CHDM, incomplete oxidation can leave behind the mono-aldehyde, mono-alcohol intermediate (4-hydroxymethyl)cyclohexane-1-carbaldehyde (HMCA).[1]
-
Condensation/Oligomeric Products: Aldehydes, particularly dialdehydes, can undergo self-condensation or polymerization, especially under non-neutral pH or elevated temperatures.[2][3]
-
Solvent Residues: Residual solvents from the reaction or initial workup.
Q2: My crude product is a liquid, but some datasheets list a melting point. Why is that?
A2: this compound has a low melting point, typically reported between 16-18 °C.[4] Therefore, depending on your laboratory's ambient temperature, it can exist as either a colorless to light yellow liquid or a low-melting solid. For storage, it is recommended to keep it in a freezer at -20°C under an inert atmosphere to prevent degradation.[4][5]
Q3: What are the primary purification strategies for this compound?
A3: The three most effective and commonly employed purification methods are:
-
Vacuum Distillation: Ideal for removing non-volatile impurities and some solvent residues.
-
Flash Column Chromatography: Excellent for separating impurities with different polarities, such as the starting alcohol or the over-oxidized dicarboxylic acid.
-
Bisulfite Adduct Formation: A classical chemical method that selectively isolates aldehydes from a mixture, offering very high purity.[6][7]
The choice of method depends on the specific impurities present, the required scale, and the desired final purity. A combination of methods is often most effective.
Q4: How can I separate the cis and trans isomers?
A4: Separating the geometric isomers of this compound is a significant challenge due to their very similar physical properties. While fractional distillation may provide some enrichment, more specialized techniques are often required. For related cyclohexane derivatives, methods like fractional crystallization of the compound or its derivatives have proven effective.[3][8] High-performance liquid chromatography (HPLC) with a suitable column and eluent system may also achieve separation.
Section 2: Troubleshooting and Detailed Protocols
This section provides in-depth guides for the primary purification techniques, formatted to solve specific problems you may encounter.
Method 1: Vacuum Distillation
Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition. This compound has a reported boiling point of 78-81 °C at 0.1 Torr.[4]
| Problem | Possible Cause(s) | Solutions & Explanations |
| Product is not distilling at the expected temperature/pressure. | 1. Inaccurate Pressure Reading: The vacuum gauge is faulty or poorly placed. 2. System Leak: Air is leaking into the apparatus, preventing it from reaching the target vacuum. | 1. Verify Gauge: Ensure your vacuum gauge is calibrated and placed correctly between the cold trap and the pump. 2. Check for Leaks: Carefully check all glass joints and hose connections. Re-grease joints if necessary. A properly sealed system is critical for achieving a low vacuum. |
| Product appears to be decomposing in the distillation flask (darkening, charring). | 1. Excessive Heat: The heating mantle temperature is too high, causing thermal degradation or polymerization. 2. High Pressure: The vacuum is not low enough, requiring a higher temperature to induce boiling. | 1. Gentle Heating: Heat the distillation flask slowly and evenly. Use a heating mantle with a stirrer to ensure uniform temperature distribution. 2. Improve Vacuum: A lower vacuum (e.g., <0.1 Torr) will significantly reduce the required distillation temperature, minimizing decomposition risk. |
| Distillate is still impure (confirmed by TLC or NMR). | 1. Co-distilling Impurity: An impurity has a boiling point very close to the product at the operating pressure. 2. Bumping: The crude material boiled too vigorously, physically carrying non-volatile impurities over into the condenser. | 1. Fractional Distillation: Introduce a short, vacuum-jacketed Vigreux or packed column between the flask and the distillation head. This provides multiple theoretical plates for better separation.[9][10] 2. Controlled Boiling: Ensure smooth boiling by using a magnetic stir bar or boiling chips. Do not apply heat too rapidly. |
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short fractionating column (recommended), a condenser, a receiving flask (or multiple for collecting fractions), and a connection to a high-vacuum pump protected by a cold trap.
-
Sample Preparation: Charge the distillation flask with the crude this compound (no more than 2/3 full) and a magnetic stir bar.
-
Evacuation: Seal the system and slowly open it to the vacuum pump. Allow the system to evacuate fully until the pressure stabilizes at the lowest possible reading.
-
Heating: Begin stirring and gently heat the distillation flask.
-
Fraction Collection: Collect a small forerun fraction, which may contain volatile impurities. Then, collect the main fraction distilling at a stable temperature and pressure (e.g., 78-81 °C at ~0.1 Torr).[4]
-
Termination: Once the main fraction is collected and the distillation rate slows, stop heating. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Method 2: Purification via Bisulfite Adduct Formation
Principle: This is a highly selective method for purifying aldehydes. The nucleophilic bisulfite anion reversibly adds to the carbonyl group of the aldehyde, forming a water-soluble salt (the bisulfite adduct). Other organic impurities (alcohols, esters, etc.) do not react and remain in the organic phase, allowing for separation by extraction. The aldehyde is then regenerated by adding a base, which shifts the equilibrium back to the starting materials.[6][7]
Caption: Workflow for selective aldehyde purification.
| Problem | Possible Cause(s) | Solutions & Explanations |
| A thick solid precipitates at the interface of the organic and aqueous layers. | The bisulfite adduct has limited solubility in the aqueous phase. | This is common.[11] Add more water to the separatory funnel to dissolve the adduct. If it persists, you may need to filter the entire mixture through a bed of Celite to remove the solid adduct before proceeding with layer separation.[7] |
| Poor recovery of the aldehyde after regeneration. | 1. Incomplete Adduct Formation: The reaction with bisulfite did not go to completion. 2. Incomplete Regeneration: The pH was not sufficiently basic to reverse the adduct formation. 3. Aldehyde Decomposition: Some aldehydes are sensitive to the strongly basic conditions required for regeneration.[11] | 1. Increase Contact Time/Area: Shake the mixture vigorously for a longer period. Using a co-solvent like DMF can improve reaction rates for some aliphatic aldehydes.[7][11] 2. Check pH: Ensure the aqueous layer is strongly basic (pH > 10) after adding the base. Use a saturated solution of a moderate base like sodium carbonate. 3. Use Milder Base: If decomposition is suspected, try using a saturated solution of sodium bicarbonate and gently warming the mixture to drive the regeneration. |
| The final product is still contaminated with acidic impurities. | The initial bisulfite adduct was not washed sufficiently. | Before regeneration, wash the aqueous layer containing the adduct with a fresh portion of an organic solvent (e.g., diethyl ether) to remove any trapped organic-soluble impurities. |
-
Dissolution: Dissolve the crude aldehyde in a suitable organic solvent like diethyl ether or dichloromethane.
-
Adduct Formation: Transfer the solution to a separatory funnel and add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution.[11] Shake the funnel vigorously for 10-15 minutes, venting frequently.
-
Separation: Allow the layers to separate. The aqueous layer now contains the bisulfite adduct. Drain the aqueous layer into a clean flask. Extract the organic layer one more time with a small portion of the bisulfite solution to ensure complete removal of the aldehyde.
-
Wash: Combine the aqueous extracts and wash them with a small portion of diethyl ether to remove any co-extracted impurities.
-
Regeneration: Cool the aqueous solution in an ice bath. Slowly and carefully add a saturated solution of sodium carbonate (or 10M NaOH) with stirring until the solution is strongly basic (check with pH paper). The adduct will decompose, regenerating the aldehyde, which may appear as a cloudy precipitate or an organic layer.
-
Isolation: Extract the regenerated aldehyde from the aqueous mixture with several portions of fresh diethyl ether or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
References
-
LookChem. General procedures for the purification of Aldehydes - Chempedia. [Link]
-
University of Colorado, Boulder. Distillation. [Link]
-
Journal of the Chemical Society C: Organic. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. [Link]
-
Biotechnology for Biofuels and Bioproducts, PMC. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. [Link]
-
YouTube. UTSA Chemistry Distillation Demonstration. [Link]
-
PubChem, National Center for Biotechnology Information. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. [Link]
-
ACS Publications, Organic Process Research & Development. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
Reddit. Purifying aldehydes? : r/chemistry. [Link]
-
Organic Syntheses. Cyclohexanecarboxaldehyde. [Link]
-
Journal of Visualized Experiments, PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
University of California, Davis. Distillation. [Link]
-
OChemPal. Distillation1. [Link]
Sources
- 1. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,4-Cyclohexanedicarbaldehyde | 33424-83-8 [chemicalbook.com]
- 5. This compound | 33424-83-8 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Oxidative Cleavage Synthesis of 1,4-Dialdehydes
Welcome to the technical support center for the synthesis of 1,4-dialdehydes via oxidative cleavage. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet challenging transformation. Here, we will dissect common experimental hurdles, provide in-depth, mechanistically grounded troubleshooting advice, and answer frequently asked questions to empower you to achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Pitfalls
This section is structured to address specific problems you may encounter during the synthesis of 1,4-dialdehydes. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolution.
Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yields in 1,4-dialdehyde synthesis are a frequent issue stemming from several factors, primarily over-oxidation, product instability, and incomplete reaction.
Core Causality:
-
Over-oxidation: The primary challenge is preventing the aldehyde functionalities from oxidizing further to carboxylic acids.[1][2][3][4] This is particularly prevalent with strong oxidants like potassium permanganate (KMnO₄) under harsh conditions.[4] Even with milder methods like ozonolysis, the workup conditions are critical. An oxidative workup using hydrogen peroxide (H₂O₂) will intentionally produce carboxylic acids, while a reductive workup is necessary to isolate the aldehydes.[1][2][3][5]
-
Product Instability: 1,4-dialdehydes are susceptible to several degradation pathways. They can undergo epimerization at the α-carbon, especially under non-neutral conditions.[6] Furthermore, they can form cyclic hydrates, particularly when the aldehyde groups are in close proximity, which can complicate purification and affect yields.[6][7]
-
Incomplete Cleavage: Insufficient oxidant or suboptimal reaction time can lead to incomplete cleavage of the starting alkene, resulting in a mixture of starting material, intermediate products, and the desired dialdehyde.
Troubleshooting Workflow:
-
Re-evaluate Your Oxidative System:
-
For Ozonolysis: Ensure a strictly reductive workup. Dimethyl sulfide (DMS) or zinc dust with a mild acid are standard choices to quench the ozonide intermediate and prevent over-oxidation.[1][2] Monitor the reaction closely; bubbling ozone through the solution until a blue color persists (indicating excess ozone) is a common endpoint determination method.[5]
-
For Diol Cleavage (e.g., Lemieux-Johnson): This two-step (or tandem) approach first forms a diol, which is then cleaved.[8] The choice of periodate salt (e.g., NaIO₄) is crucial. Using polymer-supported periodate can offer advantages in anhydrous conditions, minimizing hydrate formation.[6][7]
-
-
Control Reaction Conditions:
-
Temperature: Perform ozonolysis at low temperatures (typically -78 °C) to stabilize the ozonide intermediate.[5]
-
pH Control: Maintain neutral or slightly buffered conditions to minimize side reactions like aldol condensations or epimerization.[6] The addition of a non-nucleophilic base like 2,6-lutidine can sometimes improve yields in Lemieux-Johnson oxidations.[8]
-
-
Optimize Work-up and Purification:
-
Quenching: Ensure the reducing agent in your ozonolysis workup is added at low temperature before allowing the reaction to warm to room temperature.
-
Purification: 1,4-dialdehydes can be sensitive to silica gel chromatography. Consider using a less acidic stationary phase or minimizing contact time. In some cases, crude product can be used directly in the next step to avoid degradation during purification.[7]
-
Workflow Diagram: Optimizing Ozonolysis for 1,4-Dialdehyde Synthesis
Caption: A step-by-step workflow for the ozonolysis synthesis of 1,4-dialdehydes.
Question 2: My final product is a carboxylic acid, not a dialdehyde. What went wrong?
Answer:
The formation of a diacid instead of a dialdehyde is a classic case of over-oxidation. This indicates that the reaction conditions or workup were oxidative rather than reductive.
Core Causality:
-
Oxidative Workup: The most common reason is the use of an oxidative workup after ozonolysis. Reagents like hydrogen peroxide (H₂O₂) will readily oxidize the intermediate aldehydes to carboxylic acids.[1][2][9]
-
Strong Oxidizing Agents: Using hot, acidic potassium permanganate (KMnO₄) is another direct route to cleaving an alkene to carboxylic acids (or ketones if the carbon is disubstituted).[4][10] This method is generally not suitable for preparing aldehydes.
-
Air Oxidation: Aldehydes can be sensitive to air oxidation, especially over prolonged periods or in the presence of impurities. While less common as the primary cause for complete conversion to diacid, it can contribute to yield loss and impurity formation.
Troubleshooting and Prevention:
-
Verify Your Workup Reagents: Double-check that you are using a reductive agent for your ozonolysis workup.
-
Choose the Right Cleavage Method: If starting from an alkene, ozonolysis with reductive workup or the Lemieux-Johnson oxidation are the preferred methods for obtaining dialdehydes.[8][11] Avoid permanganate-based cleavage unless carboxylic acids are the desired product.
-
Handle Products Under Inert Atmosphere: After purification, store the 1,4-dialdehyde under an inert atmosphere (like nitrogen or argon) and at low temperatures to minimize air oxidation.
Reaction Scheme: Ozonolysis Workup Pathways
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ozonolysis | ChemTalk [chemistrytalk.org]
- 3. youtube.com [youtube.com]
- 4. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Polymerization with Cyclohexane-1,4-dicarbaldehyde
Welcome to the technical support center for Cyclohexane-1,4-dicarbaldehyde (CHDA) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing polymers from this versatile dialdehyde monomer. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about CHDA polymerization to establish a strong foundational knowledge.
Q1: What types of polymers can be synthesized from this compound (CHDA)?
A1: CHDA is a highly versatile monomer primarily used in condensation and addition polymerization reactions. The most common application is the synthesis of polyacetals through reaction with diols. Aldehydes can undergo polymerization through their carbonyl groups, and since CHDA has two such groups, it can form long-chain polymers.[1] These reactions are typically catalyzed by acids.[2][3] Additionally, CHDA can be used in other polymerization schemes, such as asymmetric polymerization with bis(allylsilane) to create optically active polymers with chiral centers in the main chain.[4]
Q2: What are the most effective catalysts for CHDA polymerization to form polyacetals?
A2: The formation of polyacetals from dialdehydes and diols is typically an acid-catalyzed process.[3] Both Brønsted and Lewis acids are effective. Common choices include:
-
Brønsted Acids: p-Toluenesulfonic acid (pTSA), sulfuric acid, and hydrochloric acid are frequently used.[5]
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a powerful catalyst for cationic polymerization of aldehydes.[6][7]
-
Heterogeneous Catalysts: For greener and simpler purification processes, solid acid catalysts like aluminosilicates can be employed, which can be removed by simple filtration.[2][8]
The choice of catalyst can significantly impact reaction kinetics, side reactions, and the properties of the final polymer.
Q3: How can I control the molecular weight of the polymer?
A3: Controlling molecular weight is crucial for tailoring the polymer's properties. Several factors are key:
-
Stoichiometry: Precise 1:1 molar stoichiometry between the dialdehyde (CHDA) and the diol is critical in step-growth polymerization. A slight excess of one monomer can limit the chain length.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures generally lead to higher molecular weights, but can also promote side reactions or isomerization.[9][10]
-
Water Removal: The formation of acetal linkages is a condensation reaction that produces water. Efficient removal of water (e.g., using a Dean-Stark apparatus or high vacuum) is essential to drive the equilibrium towards polymer formation and achieve high molecular weight.
-
Catalyst Concentration: Higher catalyst loading can increase the polymerization rate but may also lead to broader molecular weight distributions or side reactions.[10]
Q4: What are the common cis/trans isomer issues with CHDA, and how do they affect polymerization?
A4: this compound exists as cis and trans isomers. The ratio of these isomers in the starting material and any isomerization that occurs during polymerization can significantly affect the final polymer's properties, such as crystallinity and melting temperature.[9][10][11] High temperatures, extended reaction times, and the presence of acid catalysts can promote isomerization towards a thermodynamic equilibrium.[9][10] To maintain a specific isomer content (e.g., a high trans content for higher crystallinity), it is crucial to minimize these variables, which requires a careful balance, as these same conditions are needed to achieve high molecular weight.[9][10]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to diagnosing and solving common problems encountered during CHDA polymerization experiments.
Problem 1: Low Polymer Yield or Incomplete Reaction
Possible Causes:
-
Monomer Impurity: The aldehyde groups in CHDA are highly reactive and susceptible to oxidation into carboxylic acids. Impurities in the monomer or solvent can inhibit or terminate the polymerization.
-
Catalyst Deactivation: Water is a known inhibitor for many cationic polymerizations.[12] Impurities in the reagents can neutralize the acid catalyst.
-
Unfavorable Equilibrium: As acetal formation is a reversible reaction, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, preventing high polymer formation.[13]
Solutions:
| Recommended Action | Detailed Protocol / Explanation |
| Monomer & Solvent Purification | CHDA should be purified before use, for instance, by distillation under reduced pressure.[14] Solvents must be rigorously dried using appropriate drying agents (e.g., molecular sieves, sodium) and distilled.[15][16] |
| Ensure Anhydrous Conditions | Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use freshly dried solvents and handle catalysts under inert conditions to prevent moisture contamination. |
| Efficient Water Removal | For condensation polymerization with diols, use a Dean-Stark trap or apply a high vacuum during the later stages of the reaction to effectively remove the water byproduct and drive the reaction to completion. |
Problem 2: Polymer Discoloration (Yellowing)
Possible Causes:
-
Side Reactions: At elevated temperatures, aldehydes can undergo side reactions. The Cannizzaro reaction, where one aldehyde molecule is oxidized and another is reduced, can occur under certain conditions.
-
Oxidation: Aldehyde groups are sensitive to air oxidation, especially at high temperatures, which can form chromophores (colored compounds).[17]
-
Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer backbone itself to degrade, leading to discoloration.
Solutions:
| Recommended Action | Detailed Protocol / Explanation |
| Maintain Inert Atmosphere | Conduct the entire polymerization process under a continuous flow of an inert gas like nitrogen or argon to strictly exclude oxygen.[16] |
| Optimize Reaction Temperature | Determine the minimum temperature required for effective polymerization to avoid thermal stress on the monomer and polymer. A temperature ramp may be beneficial.[9] |
| Use Antioxidants | In some cases, adding a small amount of a hindered phenolic antioxidant (e.g., BHT) can prevent oxidative discoloration, provided it doesn't interfere with the polymerization chemistry. |
Problem 3: Gel Formation or Cross-linking
Possible Causes:
-
High Monomer Concentration: At very high concentrations, intermolecular reactions can become dominant, potentially leading to insoluble, cross-linked networks instead of linear polymers.
-
Uncontrolled Exotherm: Polymerization reactions can be exothermic. A rapid, uncontrolled temperature increase can accelerate side reactions that lead to cross-linking.
-
Trifunctional Impurities: The presence of impurities with more than two reactive functional groups in either the monomer or the diol can act as cross-linking points.
Solutions:
| Recommended Action | Detailed Protocol / Explanation |
| Adjust Monomer Concentration | Start with a more dilute solution and gradually increase the concentration in subsequent experiments to find the optimal balance between reaction rate and solubility. |
| Control Reaction Temperature | Use an oil bath or a temperature-controlled reactor to maintain a stable temperature. Add the catalyst slowly or in portions to manage the reaction rate and prevent a dangerous exotherm. |
| Ensure Monomer Purity | Verify the purity of CHDA and any comonomers (like diols) using techniques such as NMR or GC-MS to ensure the absence of trifunctional impurities. |
Section 3: Visualization of Key Processes
Visual aids are essential for understanding complex experimental workflows and chemical mechanisms.
Diagram 1: Troubleshooting Workflow for Low Polymer Yield
This decision tree provides a logical path for diagnosing the root cause of low polymer yields in CHDA polymerization.
Caption: Troubleshooting Decision Tree for Low Yield.
Diagram 2: Simplified Mechanism for Acid-Catalyzed Polyacetal Formation
This diagram illustrates the key steps in the formation of a polyacetal from CHDA and a generic diol (HO-R-OH).
Caption: Acid-Catalyzed Polyacetal Formation Mechanism.
Section 4: References
-
Solvent-Free Synthesis of Acetal-Containing Polyols for Use in Recyclable Polyurethanes. Macromolecules - ACS Publications. [Link]
-
Preparation of polyvinyl acetals. Google Patents.
-
Solid-state polymerization process for the preparation of poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate) polymers with high melting temperature and crystallinity. ResearchGate. [Link]
-
Synthesis of biobased polyacetals: a review. RSC Publishing. [Link]
-
Addition Polymers of Aldehydes. Journal of Polymer Science: Part A: Polymer Chemistry. [Link]
-
Cationic polymerization of aldehydes. ResearchGate. [Link]
-
Solvent-Free Synthesis of Acetal-Containing Polyols for Use in Recyclable Polyurethanes. Eindhoven University of Technology Research Portal. [Link]
-
Aldehyde Polymerization Mechanism. Scribd. [Link]
-
Mechanistic Insights on the Anionic Polymerization of Aliphatic Aldehydes. Macromolecules. [Link]
-
Optimization of poly(1,4-cyclohexylidene cyclohexane-1,4-dicarboxylate) (PCCD) preparation for increased crystallinity. ResearchGate. [Link]
-
Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid. Google Patents.
-
Cationic Cyclopolymerization of o-Vinylbenzaldehyde. SciSpace. [Link]
-
Photochemical Reactions in Dialdehyde Starch. MDPI. [Link]
-
Process for the preparation of polyacetal resin. Google Patents.
-
Purification of cyclohexane. Google Patents.
-
Living Catalysts for Cyclohexdiene Polymerization. DTIC. [Link]
-
Reaction of dialdehydes with conventional and polymer-supported Wittig reagents. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. [Link]
-
Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts. ResearchGate. [Link]
-
A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic. [Link]
-
A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. SciSpace. [Link]
-
Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. NIH. [Link]
-
Synthesis of biobased polyacetals: a review. ResearchGate. [Link]
-
Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters. [Link]
-
Cyclohexanecarboxaldehyde. Organic Syntheses. [Link]
-
(cis,trans)-1,4-Cyclohexanedicarboxaldehyde. PubChem. [Link]
-
Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. PubMed. [Link]
-
Asymmetric Polymerization of Dialdehyde and Bis(allylsilane) in the Presence of Chiral (Acyloxy)borane Catalyst. Macromolecules. [Link]
-
Acetal Practice Problems. YouTube. [Link]
-
Synthesis of Degradable Polyacetals via an Intramolecular Phosphonium Borane Lewis Pair Catalyzed Copolymerization of Epoxides. ChemRxiv. [Link]
-
Effect of Dimethyl 1,4-Cyclohexane Dicarboxylate on Mechanical Properties and Crystallization Behavior of Polytrimethylene Terephthalate Co-Polymer. ResearchGate. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of biobased polyacetals: a review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00488D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2513189A - Preparation of polyvinyl acetals - Google Patents [patents.google.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. research.tue.nl [research.tue.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US3470135A - Process for the preparation of polyacetal resin - Google Patents [patents.google.com]
- 13. byjus.com [byjus.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
Storage and handling guidelines for Cyclohexane-1,4-dicarbaldehyde to prevent degradation
Technical Support Center: Cyclohexane-1,4-dicarbaldehyde
A Guide to Optimal Storage, Handling, and Troubleshooting for Researchers
Introduction
This compound is a versatile bifunctional building block utilized in a wide array of synthetic applications, from polymer chemistry to the development of complex pharmaceutical intermediates.[1] Its two highly reactive aldehyde groups offer a gateway to diverse molecular architectures. However, this reactivity is also the source of its instability. Improper storage and handling can lead to rapid degradation, compromising experimental reproducibility and yielding misleading results. This guide provides an in-depth, troubleshooting-focused resource for researchers, scientists, and drug development professionals to ensure the integrity of this compound throughout its lifecycle in the lab.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the use of this compound, providing explanations grounded in its chemical properties and offering practical solutions.
Q1: My reaction yield is consistently low, or I'm observing unexpected side products. Could my starting material be compromised?
A1: Yes, this is a classic symptom of reagent degradation. This compound is susceptible to two primary degradation pathways: oxidation and polymerization.[2][3]
-
Oxidation: Aldehydes are readily oxidized to their corresponding carboxylic acids in the presence of atmospheric oxygen.[2] In this case, one or both aldehyde moieties can be converted to carboxylic acid groups, forming cyclohexane-1,4-dicarboxylic acid. This impurity will not participate in your desired reaction and can complicate purification.
-
Polymerization: Aliphatic aldehydes can undergo self-polymerization to form polyacetal chains.[4][5] This process can be initiated by trace acidic or basic impurities on glassware or in solvents. The result is the formation of oligomers or polymers, which reduces the concentration of the active monomeric dialdehyde.[6]
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the vial has been consistently stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Perform a Purity Check: Before use, acquire a simple ¹H NMR spectrum of the material. Look for the characteristic aldehyde proton signal (typically 9-10 ppm). The appearance of broad signals or a diminished aldehyde peak relative to the cyclohexane backbone protons may indicate polymerization. The presence of new peaks in the 10-12 ppm region could suggest the formation of carboxylic acid.
-
Use Fresh Aliquots: Avoid using a bottle that has been opened multiple times over a long period. It is best practice to aliquot the reagent into smaller, single-use vials under an inert atmosphere upon first opening.
Q2: I've noticed the viscosity of the liquid has increased, or there are solid precipitates in the vial. What is happening?
A2: This is a strong indicator of polymerization.[3] As the individual dialdehyde molecules link together to form oligomers and polymers, the viscosity of the solution will increase, eventually leading to the formation of a waxy solid or precipitate. This material is a polyacetal and is generally not suitable for reactions requiring the monomeric dialdehyde.
Q3: What are the absolute best practices for long-term storage?
A3: To maximize the shelf-life and ensure the integrity of this compound, adhere to the following storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Freezer, -20°C (-4°F) | Slows down the rate of both oxidation and polymerization reactions. Short-term storage at -4°C (1-2 weeks) is acceptable, but -20°C is required for periods of months to years. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, which is the primary driver of oxidation to the dicarboxylic acid.[2] |
| Container | Amber Glass Vial with Septum Cap | Protects from light, which can potentially catalyze degradation, and provides an airtight seal to maintain the inert atmosphere. |
| Aliquoting | Recommended upon First Use | Minimizes repeated exposure of the bulk material to atmospheric moisture and oxygen during withdrawal of small amounts. |
Q4: Can I handle this reagent on the open bench?
A4: It is strongly discouraged. Due to its sensitivity to air and moisture, handling should be performed using inert atmosphere techniques. Furthermore, the compound is classified as a skin and eye irritant and may cause respiratory irritation.[7]
-
For Weighing/Transfer: Use a glovebox or glove bag with a dry, inert atmosphere.
-
For Reaction Setup: If a glovebox is unavailable, use Schlenk line techniques. Weigh the required amount into a flask, seal it with a septum, and then purge thoroughly with an inert gas before introducing solvents via cannula or syringe.
Q5: My synthesis is sensitive to the stereochemistry of the starting material. Is there anything I need to be aware of?
A5: Yes. This compound exists as cis and trans isomers. The material is often supplied as a mixture. The protons alpha to the aldehyde groups are acidic and can be removed by base, leading to epimerization and a change in the cis/trans ratio.[1] The trans isomer is typically the more thermodynamically stable product. If your reaction is stereospecific, be mindful of the following:
-
Avoid basic conditions during workup or purification if you need to preserve the original isomer ratio.
-
Be aware that the isomer ratio can influence the crystallization and physical properties of your derivatives.
-
Check the certificate of analysis from the supplier for information on the isomer ratio of your specific lot.
Visualizing Degradation Pathways
To better understand the chemical changes that compromise the quality of this compound, the following diagrams illustrate the two main degradation pathways.
Caption: Degradation of this compound.
Key Experimental Protocols
Protocol 1: Aliquoting and Handling Under Inert Atmosphere
This protocol ensures the reagent is handled in a manner that preserves its purity for future experiments.
Materials:
-
Main stock vial of this compound
-
Multiple small (1-2 mL) amber glass vials with PTFE-lined septa caps
-
Glovebox or Schlenk line setup
-
Syringes and needles (if using Schlenk line)
-
Dry, inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Place the main stock vial and the smaller aliquot vials (uncapped) into a glovebox antechamber and evacuate/refill with inert gas for at least three cycles. If using a Schlenk line, flame-dry the aliquot vials under vacuum and backfill with inert gas.
-
Equilibration: Allow the sealed stock vial to warm to the ambient temperature inside the glovebox or on the benchtop (if using a Schlenk line) before opening. This prevents condensation of atmospheric moisture onto the cold liquid.
-
Transfer:
-
In a Glovebox: Open the main vial and carefully pour or pipette the desired amount into each smaller vial.
-
Using a Schlenk Line: Pierce the septum of the stock vial with a clean, dry needle connected to the inert gas manifold to provide positive pressure. Use a clean, dry syringe to withdraw the desired volume of liquid. Transfer the liquid to the prepared, inert-gas-filled aliquot vial by piercing its septum.
-
-
Sealing: Immediately cap and seal each aliquot vial. For extra protection, wrap the cap-vial interface with Parafilm.
-
Labeling and Storage: Clearly label each vial with the chemical name, date of aliquoting, and concentration (if diluted). Immediately return all vials to the -20°C freezer.
Troubleshooting Workflow for Failed Reactions
Use this decision tree to diagnose potential issues related to the reagent.
Caption: Decision tree for troubleshooting experiments.
References
-
Aldehyde Polymerization Mechanism. (n.d.). Scribd. Retrieved from [Link]
-
Vogl, O. (1967). Polymerization of Aliphatic Aldehydes (2). Journal of Polymer Science: Macromolecular Reviews, 2, 243-243. Retrieved from [Link]
-
Theopold, K. (2021). Embracing the challenges of aldehyde polymerization. American Chemical Society. Retrieved from [Link]
-
This compound. (n.d.). BIOFOUNT. Retrieved from [Link]
-
Vogl, O. (2006). HIGHLIGHT - Addition Polymers of Aldehydes. Journal of Polymer Science Part A: Polymer Chemistry, 44(8), 2469-2475. Retrieved from [Link]
-
Aldehyde condensation polymer. (n.d.). Encyclopædia Britannica. Retrieved from [Link]
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from [Link]
-
Safety Data Sheet: Cyclohexane. (2023). Carl ROTH. Retrieved from [Link]
-
Identification of Unknown Aldehydes and Ketones. (2020). JoVE. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. scribd.com [scribd.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Embracing the challenges of aldehyde polymerization - American Chemical Society [acs.digitellinc.com]
- 6. 1,4-Cyclohexanedicarbaldehyde | 33424-83-8 [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting low regioselectivity in enzymatic oxidation of CHDM
Welcome to the technical support center for troubleshooting enzymatic reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the regioselective oxidation of 1,4-cyclohexanedimethanol (CHDM). As your partner in science, we aim to provide not just solutions, but a deeper understanding of the underlying principles to empower your research and development.
Introduction: The Challenge of Regioselective CHDM Oxidation
1,4-Cyclohexanedimethanol (CHDM) is a symmetrical diol with two primary alcohol groups.[1] The goal of its regioselective enzymatic oxidation is typically to convert only one of these groups to an aldehyde, yielding 4-(hydroxymethyl)cyclohexane-1-carbaldehyde (HMCA). This mono-aldehyde is a valuable building block in the synthesis of fine chemicals and pharmaceuticals.[2]
The primary challenge arises from the molecule's symmetry. The enzyme must differentiate between two chemically identical functional groups. Often, the reaction continues, oxidizing the second alcohol to form the undesired by-product, 1,4-cyclohexanedicarboxaldehyde (CHDA), leading to low regioselectivity and a difficult-to-separate product mixture.[2] This guide provides a structured approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of CHDM oxidation?
Regioselectivity is the preference for a chemical reaction to occur at one specific site over other possible sites.[3] For CHDM, it means the selective oxidation of one of the two primary hydroxyl groups to form the mono-aldehyde (HMCA), while leaving the other hydroxyl group untouched. Poor regioselectivity results in a mixture of the desired mono-aldehyde and the over-oxidized di-aldehyde (CHDA).
Q2: Which enzymes are typically used for this transformation?
The most common enzymes are Alcohol Dehydrogenases (ADHs) and Alcohol Oxidases (AOxs).[2][4]
-
Alcohol Dehydrogenases (ADHs): These enzymes are versatile and often highly selective.[5] They catalyze the reversible oxidation of alcohols using a nicotinamide cofactor (e.g., NAD⁺ or NADP⁺) as the hydride acceptor.[4]
-
Alcohol Oxidases (AOxs): These enzymes use molecular oxygen as the oxidant and produce hydrogen peroxide (H₂O₂) as a by-product.[6] They are often potent but can be prone to over-oxidation if not carefully controlled.
Q3: What does the typical reaction pathway look like?
The oxidation proceeds in a stepwise manner. The ideal reaction stops after the first step.
Troubleshooting Guide: Low Regioselectivity
This section addresses specific problems you may encounter during your experiments.
Q4: My reaction is producing a significant amount of the di-aldehyde (CHDA). How can I improve selectivity for the mono-aldehyde (HMCA)?
This is the most common problem, indicating that the enzyme is oxidizing both alcohol groups. The HMCA intermediate, once formed, is competing with the starting CHDM for access to the enzyme's active site.
Causality: The enzyme may not have a strong preference for the diol over the hydroxy-aldehyde, or the reaction conditions may favor the second oxidation step. The relative concentrations of substrate and intermediate also play a critical role.
Troubleshooting Steps:
-
Reduce Reaction Time & Monitor Progress: The formation of CHDA is a subsequent reaction. By running a time-course experiment (e.g., taking aliquots every hour) and analyzing the product distribution, you can identify the point at which HMCA concentration is maximal before significant CHDA formation occurs.
-
Adjust Substrate-to-Enzyme Ratio: A higher substrate concentration relative to the enzyme can sometimes saturate the enzyme with CHDM, statistically reducing the chances of the formed HMCA re-binding and undergoing a second oxidation. Try increasing the CHDM concentration or decreasing the enzyme loading.
-
Optimize Reaction Conditions: Regioselectivity can be highly sensitive to the reaction environment, as it affects the enzyme's conformation and flexibility.[4] Systematically screen the following parameters:
-
pH: Even minor shifts in pH can alter the ionization state of active site residues, influencing substrate binding and selectivity.
-
Temperature: Lowering the temperature can sometimes enhance selectivity by reducing the flexibility of the enzyme, favoring a more specific binding mode.
-
Co-solvents: The addition of a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO or isopropanol can alter substrate solubility and enzyme conformation, sometimes dramatically improving regioselectivity.[2]
-
| Parameter | Recommended Range | Rationale |
| pH | 6.0 - 9.0 (in 0.5 unit increments) | Affects ionization of active site residues, influencing substrate binding.[4] |
| Temperature | 20°C - 40°C (in 5°C increments) | Balances reaction rate with enzyme stability and selectivity. |
| Co-solvent (DMSO) | 0% - 20% (v/v) | Can improve substrate solubility and alter enzyme conformation.[2] |
| Reaction Time | 1 - 24 hours | Monitor to find optimal yield of mono-aldehyde before over-oxidation. |
Q5: My enzyme shows very low activity and poor selectivity with CHDM. What are my options?
This suggests a fundamental mismatch between the enzyme's active site and the substrate. The CHDM molecule may not bind efficiently or in the correct orientation for catalysis.
Causality: The active site of the enzyme may be too small, too large, or have unfavorable steric or electronic properties for binding a symmetrical diol like CHDM.[7]
Troubleshooting Workflow:
Actionable Steps:
-
Enzyme Screening: The most straightforward approach is to test a diverse panel of commercially available ADHs and AOxs. Enzymes from different microbial sources have vastly different active site architectures, and you may find one with inherent selectivity for diols.[8]
-
Cofactor System Check (for ADHs): Ensure your cofactor regeneration system is efficient.[4] For oxidation reactions, you need to regenerate NAD⁺ from the NADH produced. Common systems include using lactate dehydrogenase with pyruvate or a NADH oxidase. An inefficient system can cause the reaction to stall or reverse.
-
Consider Protein Engineering (Advanced): If a suitable wild-type enzyme cannot be found, protein engineering is a powerful tool.
-
Rational Design: If a crystal structure is available, you can identify key amino acid residues in the substrate-binding pocket. Mutating these residues to be bulkier (e.g., changing an alanine to a tryptophan) can create steric hindrance that physically blocks one end of the CHDM molecule, forcing it to bind in a single orientation.[7][9]
-
Directed Evolution: This method does not require a crystal structure. It involves creating large libraries of enzyme variants through random mutagenesis and screening them for improved regioselectivity.[10][11] This approach mimics natural evolution on a laboratory timescale.
-
Q6: I am considering protein engineering. Where should I start?
Protein engineering is a significant undertaking but offers the highest potential for creating a truly bespoke catalyst.
Causality: The goal is to reshape the enzyme's active site to enhance its interaction with the substrate in a specific, desired orientation.[12][13]
Key Approaches:
-
Focus on the Substrate Binding Pocket: The amino acids lining the active site have the most direct impact on substrate binding. Start by identifying these residues, either from a crystal structure or a homology model.
-
Iterative Saturation Mutagenesis (ISM): This is a common directed evolution strategy.[10]
-
Select a few "hotspot" residues in or near the active site.
-
Create a library where each of these positions is mutated to all 19 other possible amino acids.
-
Screen this library for variants with improved regioselectivity.
-
Combine the beneficial mutations from the first round to create a new, improved enzyme.
-
-
Rational Design to Introduce Steric Hindrance: As mentioned in Q5, intentionally introducing bulky residues can be highly effective. This can force the symmetrical substrate into an asymmetrical binding mode, leading to high regioselectivity.[7]
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Oxidation of CHDM
This is a starting point protocol. Optimal conditions must be determined empirically.
-
Prepare Buffer: Prepare a 100 mM potassium phosphate buffer at the desired pH (e.g., pH 7.5).
-
Reaction Mixture Setup: In a 10 mL vial, combine:
-
5 mL of 100 mM potassium phosphate buffer.
-
CHDM (substrate) to a final concentration of 10-50 mM.
-
NAD⁺ (cofactor, for ADH) to a final concentration of 1 mM.
-
Components for the cofactor regeneration system (e.g., lactate dehydrogenase and sodium pyruvate if using an ADH).
-
For AOxs, add catalase (e.g., 0.1 g/L) to break down the H₂O₂ by-product, which can otherwise damage the enzyme.[2]
-
-
Initiate Reaction: Add the alcohol dehydrogenase or alcohol oxidase enzyme (e.g., 0.1 - 1 mg/mL).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 200 rpm).
-
Monitoring: Withdraw aliquots at set time points (e.g., 1, 2, 4, 8, 24 hours).
-
Quenching and Extraction: Quench the reaction in the aliquot by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) and vortex thoroughly. This also extracts the substrate and products.
-
Analysis: Centrifuge the sample to separate the layers. Analyze the organic layer by GC or HPLC.
Protocol 2: Product Analysis by Gas Chromatography (GC)
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column for separating alcohols and aldehydes (e.g., a DB-5 or equivalent).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen.
-
-
Sample Preparation: Dilute the extracted organic layer from Protocol 1 if necessary.
-
Quantification: Run authentic standards of CHDM, HMCA, and CHDA to determine their retention times and create a calibration curve for accurate quantification of product formation and regioselectivity (calculated as [HMCA] / ([HMCA] + [CHDA])).
References
-
Evolutionary coupling-inspired engineering of alcohol dehydrogenase reveals the influence of distant sites on its catalytic efficiency for stereospecific synthesis of chiral alcohols. (2021). Computational and Structural Biotechnology Journal, 19, 5637-5647. Available from: [Link]
-
Evolutionary coupling-inspired engineering of alcohol dehydrogenase reveals the influence of distant sites on its catalytic efficiency for stereospecific synthesis of chiral alcohols. (2021). ResearchGate. Available from: [Link]
-
Engineering an alcohol dehydrogenase with enhanced activity and stereoselectivity toward diaryl ketones: reduction of steric hindrance and change of the stereocontrol element. (2020). Catalysis Science & Technology, 10(15), 5126-5134. Available from: [Link]
-
Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. (2022). Biotechnology for Biofuels and Bioproducts, 15(1), 89. Available from: [Link]
-
Alcohol Dehydrogenases as Catalysts in Organic Synthesis. (2022). Frontiers in Catalysis, 2. Available from: [Link]
-
Enzymatic site-selectivity enabled by structure-guided directed evolution. (2017). Chemical Communications, 53(24), 3442-3453. Available from: [Link]
-
Engineering the hydrogen transfer pathway of an alcohol dehydrogenase to increase activity by rational enzyme design. (2022). Molecular Catalysis, 529, 112603. Available from: [Link]
-
Engineering of a Baeyer‐Villiger monooxygenase to Improve Substrate Scope, Stereoselectivity and Regioselectivity. (2022). Angewandte Chemie International Edition. Available from: [Link]
-
Accessing Chemo- and Regioselective Benzylic and Aromatic Oxidations by Protein Engineering of an Unspecific Peroxygenase. (2020). Angewandte Chemie International Edition, 59(41), 18031-18036. Available from: [Link]
-
Engineering an alcohol dehydrogenase with enhanced activity and stereoselectivity toward diaryl ketones. (2020). The Royal Society of Chemistry. Available from: [Link]
-
A Redox-Controlled Substrate Engineering Strategy for Site-Specific Enzymatic Fucosylation. (2022). Angewandte Chemie International Edition, 61(50), e202211032. Available from: [Link]
-
Accessing Chemo- and Regioselective Benzylic and Aromatic Oxidations by Protein Engineering of an Unspecific Peroxygenase. (2020). ResearchGate. Available from: [Link]
-
Optimization of the Reaction Conditions. (2020). ResearchGate. Available from: [Link]
-
Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. (2022). Angewandte Chemie International Edition, 61(34), e202204378. Available from: [Link]
-
Alcohol dehydrogenase. Wikipedia. Available from: [Link]
-
Engineered Alcohol Dehydrogenases for Stereoselective Chemical Transformations. (2019). SciSpace. Available from: [Link]
-
Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates. (2021). Journal of the American Chemical Society, 143(35), 14141-14149. Available from: [Link]
-
Whole-Cell and Enzymatic Production of Aldehydes. (2023). ChemRxiv. Available from: [Link]
-
Biology, Genetics, and Environment: Underlying Factors Influencing Alcohol Metabolism. (2015). Alcohol Research : Current Reviews, 37(1), 59-68. Available from: [Link]
-
1,4-Cyclohexanedimethanol. PubChem. Available from: [Link]
-
Whole-Cell and Enzymatic Production of Aldehydes. (2023). ResearchGate. Available from: [Link]
-
Whole-Cell and Enzymatic Production of Aldehydes. (2023). ChemRxiv. Available from: [Link]
-
Exploring the reversal of enantioselectivity on a zinc-dependent alcohol dehydrogenase. (2019). Organic & Biomolecular Chemistry, 17(34), 7946-7954. Available from: [Link]
-
Immobilization Screening and Characterization of an Alcohol Dehydrogenase and its Application to the Multi-Enzymatic Selective Oxidation of 1,-Omega-Diols. (2021). Frontiers in Bioengineering and Biotechnology, 9, 706434. Available from: [Link]
-
Application of Enzymes in Regioselective and Stereoselective Organic Reactions. (2020). Catalysts, 10(8), 832. Available from: [Link]
-
Enzymatic reactions towards aldehydes: An overview. (2022). ChemBioChem, 23(16), e202200192. Available from: [Link]
-
Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2022). Polymers, 14(21), 4567. Available from: [Link]
-
The selective oxidation of methane to methanol using in situ generated H2O2 over palladium- based bimetallic catalyst. (2023). Cardiff University. Available from: [Link]
-
Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. (2018). Angewandte Chemie International Edition, 57(32), 10323-10327. Available from: [Link]
-
Aldehyde catalysis – from simple aldehydes to artificial enzymes. (2020). RSC Advances, 10(60), 36528-36545. Available from: [Link]
-
Chemo- and regio-selective enzymatic lipophilisation of rutin, and physicochemical and antioxidant properties of rutin ester derivatives. (2023). Food & Function, 14(23), 10839-10850. Available from: [Link]
-
Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process. (2024). Green Chemistry. Available from: [Link]
-
Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. (2022). PubMed. Available from: [Link]
-
Regioselectivity in Palladium-Catalyzed C−H Activation/Oxygenation Reactions. (2005). Organic Letters, 7(22), 5031-5034. Available from: [Link]
-
Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. (2022). Applied Sciences, 12(15), 7843. Available from: [Link]
-
Synthetic methods: part (ii) oxidation and reduction methods. (2013). Annual Reports Section "B" (Organic Chemistry), 109, 26-51. Available from: [Link]
Sources
- 1. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 5. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering an alcohol dehydrogenase with enhanced activity and stereoselectivity toward diaryl ketones: reduction of steric hindrance and change of the stereocontrol element - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Immobilization Screening and Characterization of an Alcohol Dehydrogenase and its Application to the Multi-Enzymatic Selective Oxidation of 1,-Omega-Diols [frontiersin.org]
- 9. rsc.org [rsc.org]
- 10. Enzymatic site-selectivity enabled by structure-guided directed evolution - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC00368D [pubs.rsc.org]
- 11. Accessing Chemo- and Regioselective Benzylic and Aromatic Oxidations by Protein Engineering of an Unspecific Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolutionary coupling-inspired engineering of alcohol dehydrogenase reveals the influence of distant sites on its catalytic efficiency for stereospecific synthesis of chiral alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Side reactions to avoid when using Cyclohexane-1,4-dicarbaldehyde
Technical Support Center: Cyclohexane-1,4-dicarbaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional building block. Here, we address common experimental challenges, focusing on the prevention and troubleshooting of key side reactions to ensure the success of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Managing Disproportionation (Cannizzaro Reaction)
Question: My reaction with this compound under basic conditions is showing poor yield, and I'm isolating a significant amount of a hydroxy-acid and a diol. What is happening and how can I prevent it?
Answer: You are likely observing a Cannizzaro-type disproportionation reaction. Although this compound has α-hydrogens, making it theoretically susceptible to aldol reactions, it can still undergo a Cannizzaro reaction under certain conditions, particularly with strong bases. In this reaction, one molecule of the dialdehyde is reduced to the corresponding diol (Cyclohexane-1,4-diyldimethanol), while another is oxidized to the dicarboxylic acid (Cyclohexane-1,4-dicarboxylic acid).[1][2][3]
The mechanism is initiated by the attack of a hydroxide ion on one of the carbonyl carbons.[1][2][4] This is followed by a hydride transfer to a second molecule of the aldehyde, leading to the disproportionation products.[1][4]
Visualizing the Cannizzaro Reaction Pathway
Caption: Mechanism of the Cannizzaro side reaction.
Preventative Measures & Troubleshooting:
-
pH Control: The most critical factor is to avoid strongly basic conditions. If your desired reaction requires a base, use a weaker, non-nucleophilic base or a carefully buffered system to maintain a mildly basic or neutral pH.
-
Temperature Management: The Cannizzaro reaction is often accelerated at higher temperatures. Running your reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly suppress this side reaction.
-
Choice of Base: If a base is necessary, consider alternatives to strong hydroxides like NaOH or KOH. Bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate may be sufficiently basic for your primary reaction without promoting significant disproportionation.
-
Reaction Time: Minimize reaction time. Extended exposure to basic conditions increases the likelihood of side reactions. Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
| Parameter | Recommended Condition | Rationale |
| pH | < 10 (ideally 7-9) | Minimizes hydroxide attack on the carbonyl. |
| Temperature | 0 °C to 25 °C | Reduces the rate of the Cannizzaro reaction. |
| Base Type | Non-nucleophilic amines, Carbonates | Less prone to initiate the Cannizzaro mechanism. |
Section 2: Aldol-Type Reactions and Polymerization
Question: I'm observing the formation of high molecular weight species and intractable solids in my reaction. Is this an aldol condensation, and why is it happening?
Answer: While a classic intramolecular or intermolecular aldol condensation (involving dehydration to form an α,β-unsaturated aldehyde) is sterically hindered and generally unfavorable for this compound, aldol addition reactions and subsequent polymerization can still occur.[5][6] The α-carbon is tertiary, which prevents the elimination of water to form a stable conjugated system.[5][6] However, under basic or acidic conditions, one aldehyde can form an enolate and add to another aldehyde, leading to oligomers or polymers.[7][8]
This process is especially problematic at high concentrations or elevated temperatures, leading to the formation of complex mixtures and insoluble materials.
Troubleshooting Aldol-Type Polymerization:
-
Concentration Control: Operate at lower concentrations (higher dilution). This favors intramolecular reactions or reactions with other desired reagents over intermolecular self-condensation.
-
Order of Addition: Employ slow addition of the dialdehyde to the reaction mixture containing your other reactant. This keeps the instantaneous concentration of the dialdehyde low, minimizing its self-reaction.
-
Protecting Groups: In complex syntheses, it may be necessary to use a mono-protected derivative of this compound (e.g., an acetal) to ensure only one aldehyde group reacts. The second aldehyde can be deprotected in a subsequent step.
-
Temperature: As with the Cannizzaro reaction, lower temperatures will disfavor these side reactions.
Workflow for Minimizing Polymerization
Caption: Decision workflow to reduce polymerization risk.
Section 3: Unwanted Oxidation to Carboxylic Acids
Question: My product is contaminated with Cyclohexane-1,4-dicarboxylic acid, even under what I believe are non-oxidizing conditions. What are the potential causes?
Answer: Aldehydes are notoriously easy to oxidize to their corresponding carboxylic acids, and this compound is no exception.[9] This can happen through several pathways:
-
Air Oxidation: The most common culprit is exposure to atmospheric oxygen, which can be catalyzed by trace metal impurities, light, or basic conditions.
-
Oxidizing Reagents: Ensure that none of your reagents or solvents contain oxidizing impurities. For example, some grades of THF can form peroxides upon storage.
-
Disproportionation: As discussed in Section 1, basic conditions can lead to oxidation via the Cannizzaro reaction.[1]
Protocol for Preventing Unwanted Oxidation:
-
Inert Atmosphere: Always handle this compound and run reactions under an inert atmosphere (e.g., Nitrogen or Argon). This is the most effective way to prevent air oxidation.
-
Solvent Purity: Use freshly distilled or high-purity, inhibitor-free solvents. Test solvents like THF or ethers for peroxides before use.
-
Storage: Store the dialdehyde under an inert atmosphere, protected from light, and at a low temperature (refrigerated or frozen) to minimize degradation over time.
-
Antioxidants: For long-term storage or sensitive reactions, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) can be effective.
Section 4: Controlling Stereochemistry (Cis/Trans Isomerism)
Question: My starting material is a mixture of cis and trans isomers, and this is leading to a difficult-to-separate mixture of products. How can I manage the stereochemistry?
Answer: this compound exists as both cis and trans isomers.[10][11] The starting material is often sold as a mixture. The reactivity and steric environment of the aldehyde groups differ between the two isomers, which can lead to different reaction rates and product distributions.
Strategies for Stereochemical Control:
-
Isomer Separation (Starting Material): While challenging due to similar polarities, it is sometimes possible to separate the cis and trans isomers of the dialdehyde before the reaction.[12] This is the most direct approach to obtaining a stereochemically pure product.
-
Derivatization: One advanced technique involves converting the aldehydes to a derivative (like a Schiff base or bisulfite adduct) that may be more amenable to separation by crystallization or chromatography.[12] The purified derivative is then hydrolyzed back to the single-isomer aldehyde.
-
-
Isomer Separation (Product): Often, it is more practical to perform the reaction on the isomer mixture and then separate the final product diastereomers. The physical properties of the products (e.g., polarity, crystallinity) may be more distinct than those of the starting aldehydes.
-
Isomerization: Depending on the reaction conditions, it may be possible to epimerize the center alpha to the carbonyl. Under certain basic or acidic conditions, the cis and trans isomers can interconvert, potentially allowing for equilibration to the thermodynamically more stable trans isomer. This should be investigated on a case-by-case basis.
| Approach | Pros | Cons |
| Separate Starting Material | Cleaner reaction, simpler product analysis. | Can be difficult and time-consuming.[12] |
| Separate Final Products | More practical for many syntheses. | May require more complex purification (e.g., SFC). |
| In-situ Isomerization | Can potentially drive the reaction to a single isomer. | Conditions may not be compatible with the desired reaction. |
References
-
ChemicalForums. Why this compound does not give aldol condensation?. [Link]
-
Wikipedia. Cannizzaro reaction. [Link]
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
Chemistry Steps. Cannizzaro Reaction. [Link]
-
Study.com. Cannizzaro Reaction | Definition, Mechanism & Examples. [Link]
-
National Center for Biotechnology Information. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. [Link]
-
Royal Society of Chemistry. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. [Link]
-
ResearchGate. Oxidation of cyclohexanecarbaldehyde to cyclohexanecarboxylic acid under aerobic conditions with and without mpg-C3N4. [Link]
-
SciSpace. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. [Link]
-
Royal Society of Chemistry. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]
-
Wikipedia. 1,4-Cyclohexanedicarboxylic acid. [Link]
-
Chemistry LibreTexts. Aldol Condensation. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. [Link]
-
ResearchGate. Mechanisms of the formation of carboxylic acids and their anhydrides during the liquid-phase oxidation of cyclohexane. [Link]
-
Khan Academy. Aldol reaction. [Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
-
PubChem. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. [Link]
- Google Patents. Method for purifying 1, 4-cyclohexanedimethanol composition.
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Cannizzaro Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Page loading... [guidechem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 11. KR20220111955A - Method for purifying 1, 4-cyclohexanedimethanol composition - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Scaling up the synthesis of Cyclohexane-1,4-dicarbaldehyde for industrial applications
Welcome to the technical support center for the synthesis of Cyclohexane-1,4-dicarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this versatile dialdehyde's production for industrial applications. This compound is a crucial bifunctional building block in the synthesis of complex molecules, finding use in pharmaceuticals, agrochemicals, and materials science.[1][2] Its dual aldehyde groups offer high reactivity for nucleophilic additions, making it a valuable precursor.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.
Problem 1: Low or Inconsistent Yields
Q: We are experiencing significantly lower than expected yields of this compound during our scale-up synthesis. What are the likely causes and how can we improve the yield?
A: Low yields during scale-up are a common challenge and can stem from several factors related to reaction kinetics, mass transfer limitations, and side reactions.
Potential Causes and Solutions:
-
Incomplete Oxidation: The oxidation of the precursor, typically 1,4-cyclohexanedimethanol (CHDM), to the dialdehyde can be incomplete.[1][2]
-
Troubleshooting:
-
Optimize Oxidant-to-Substrate Ratio: Ensure a sufficient molar excess of the oxidizing agent. However, excessive oxidant can lead to over-oxidation to the dicarboxylic acid.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like GC or HPLC. The reaction may require longer durations at larger scales to go to completion. Carefully control the temperature, as excessive heat can promote side reactions.
-
Catalyst Activity (if applicable): If using a catalytic oxidation method, ensure the catalyst is not poisoned or deactivated. Consider catalyst loading and turnover frequency. For instance, in biocatalytic routes using an engineered alcohol oxidase (AOX), whole-cell catalyst concentration is a critical parameter.[2]
-
-
-
Side Reactions: Several side reactions can consume the starting material or the product.
-
Troubleshooting:
-
Over-oxidation: As mentioned, the aldehyde groups can be oxidized to carboxylic acids. Milder oxidizing agents or more precise control over reaction conditions can mitigate this.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to an alcohol and a carboxylic acid. While this compound has alpha-hydrogens, related side reactions can occur under certain pH conditions. Maintain a neutral or slightly acidic pH if this is suspected.
-
Aldol Condensation: While intramolecular aldol condensation is generally disfavored due to ring strain, intermolecular condensation can occur, leading to oligomeric or polymeric byproducts.[1][3] This is more likely at higher concentrations and temperatures. Control reactant concentrations and temperature to minimize this.
-
-
-
Product Isolation and Purification Losses: The workup and purification steps can be a significant source of yield loss.
-
Troubleshooting:
-
Extraction Efficiency: Optimize the solvent system and the number of extractions to ensure complete removal of the product from the reaction mixture.
-
Purification Method: Column chromatography is effective for purification but can lead to losses on a large scale.[1] Consider alternative methods like distillation under reduced pressure or crystallization of a derivative. The boiling point of this compound is 78-81 °C at 0.1 Torr.[4]
-
-
Problem 2: Product Purity Issues - Presence of Isomers and Byproducts
Q: Our final product shows contamination with the cis-isomer and other unidentified impurities. How can we improve the stereochemical purity and overall cleanliness of our product?
A: Achieving high purity, especially controlling the cis/trans isomer ratio, is critical for many applications.
Potential Causes and Solutions:
-
Isomer Control (Epimerization): The stereochemistry of the cyclohexane ring plays a crucial role in the reactivity of the aldehyde groups.[1] The trans-isomer is often more desirable due to its extended conformation, which enhances reactivity in polymerization reactions.[1]
-
Troubleshooting:
-
Epimerization: The protons alpha to the aldehyde groups are acidic and can be removed under basic or even neutral conditions, leading to epimerization and a mixture of cis and trans isomers.[1]
-
Thermodynamic vs. Kinetic Control: The trans isomer is generally the more thermodynamically stable product. To favor its formation, consider allowing the product mixture to equilibrate under conditions that promote epimerization (e.g., heating with a mild, non-nucleophilic base) before purification.
-
Separation Techniques: If a mixture is unavoidable, separation can be achieved by fractional distillation or crystallization. The difference in the physical properties of the isomers can be exploited for separation.
-
-
-
Impurity Profile:
-
Troubleshooting:
-
Starting Material Purity: Ensure the purity of your starting materials, such as 1,4-cyclohexanedimethanol. Impurities in the starting material can carry through the synthesis or interfere with the reaction.
-
Byproduct Identification: Use analytical techniques like GC-MS, LC-MS, and NMR to identify the structure of the major impurities.[5] This will provide clues about the side reactions occurring. Common impurities include the corresponding mono-aldehyde, the dicarboxylic acid, and aldol condensation products.
-
Optimized Purification: Based on the identity of the impurities, refine your purification strategy. A multi-step purification involving distillation followed by a final polishing step like crystallization might be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising scalable synthesis routes for this compound for industrial applications?
A1: Several synthetic routes have been developed, with some being more amenable to industrial scale-up.
-
Oxidation of 1,4-Cyclohexanedimethanol (CHDM): This is a widely used and efficient method.[2] CHDM is a readily available precursor. Various oxidizing agents can be employed, but for industrial scale, catalytic methods are preferred to minimize waste.
-
Biocatalytic Synthesis: An emerging and sustainable approach involves the use of an engineered alcohol oxidase (AOX) to convert CHDM to the dialdehyde.[2] This method offers high selectivity and operates under mild conditions, reducing energy consumption. A 3 L scale preparation has been demonstrated, showing potential for industrial application.[2]
-
Pyrolysis: The thermal decomposition of 1,4-bis(allyloxymethyl)cyclohexane at high temperatures (540–545 °C) yields this compound.[6][7][8] While effective, the high temperatures may require specialized equipment for large-scale production.
-
Ozonolysis: Ozonolysis of cyclohex-1,4-diene can produce the desired dialdehyde.[9] However, the use of ozone on an industrial scale requires specific safety precautions and equipment.
Q2: How should this compound be stored to ensure its stability?
A2: Aldehydes are susceptible to oxidation, especially in the presence of air. To ensure the stability of this compound, it should be stored under an inert atmosphere, such as nitrogen or argon.[1] It is also recommended to store it in a freezer at temperatures under -20°C.[4] The use of molecular sieves can help to remove any moisture, which can also contribute to degradation.[1]
Q3: What are the key analytical techniques for quality control during the production of this compound?
A3: A robust analytical workflow is essential for monitoring reaction progress and ensuring final product quality.
-
Gas Chromatography (GC): Useful for monitoring the disappearance of starting materials and the formation of the product. It can also be used to quantify the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Another powerful technique for monitoring reaction kinetics and assessing purity, especially for less volatile compounds or if derivatization is employed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is invaluable for confirming the identity of the product and characterizing impurities.[5][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the aldehyde functional group (C=O stretch typically around 1720-1740 cm⁻¹).[5][11]
-
Mass Spectrometry (MS): Coupled with GC or LC, it is a powerful tool for identifying byproducts and impurities.[5]
Q4: Can this compound undergo aldol condensation, and how can this be controlled?
A4: Yes, like other aldehydes with α-hydrogens, this compound can undergo aldol condensation.[3] The α-hydrogens are acidic due to the electron-withdrawing effect of the carbonyl group. This can lead to the formation of β-hydroxy aldehydes and their dehydrated α,β-unsaturated derivatives, which can result in the formation of oligomers or polymers.
To control this side reaction:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of aldol condensation.
-
pH Control: Aldol reactions are typically base-catalyzed. Maintaining a neutral or slightly acidic pH can help to minimize this side reaction.
-
Concentration: Running the reaction at lower concentrations can reduce the likelihood of intermolecular aldol reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 1,4-Cyclohexanedimethanol
This protocol is a general guideline and may require optimization based on your specific laboratory or industrial setup.
Materials:
-
1,4-Cyclohexanedimethanol (CHDM)
-
Oxidizing agent (e.g., PCC, Swern oxidation reagents, or a catalytic system)
-
Anhydrous solvent (e.g., dichloromethane, DMSO)
-
Buffer solution (if required for pH control)
-
Quenching agent (e.g., sodium bisulfite solution)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 1,4-cyclohexanedimethanol in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0-10 °C).
-
Slowly add the oxidizing agent to the solution while maintaining the temperature. The addition rate should be controlled to prevent a rapid exotherm.
-
Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding the appropriate quenching agent.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Biocatalytic Synthesis using Engineered Alcohol Oxidase (AOX)
This protocol is based on the work by Li et al. (2022) and is suitable for a greener, more sustainable synthesis.[2]
Materials:
-
Whole-cell catalyst (E. coli expressing engineered AOX)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Catalase
-
Dichloromethane (for extraction)
Procedure:
-
Prepare a reaction mixture containing the whole-cell catalyst, CHDM, DMSO, and catalase in the air-saturated potassium phosphate buffer.
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) with shaking for a specified duration (e.g., 12 hours).
-
Monitor the formation of the product (CHDA) and the intermediate ((4-hydroxymethyl)cyclohexane-1-carbaldehyde, HMCA) by GC.
-
After the reaction, extract the mixture with dichloromethane.
-
Centrifuge to separate the layers.
-
Analyze the organic layer by GC to determine the titer and yield of this compound.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Precursor | Key Reagents/Conditions | Advantages | Disadvantages | Reference |
| Chemical Oxidation | 1,4-Cyclohexanedimethanol | PCC, Swern, TEMPO | Well-established, versatile | Stoichiometric waste, harsh conditions | [1] |
| Biocatalytic Oxidation | 1,4-Cyclohexanedimethanol | Engineered Alcohol Oxidase | Mild conditions, high selectivity, sustainable | Requires enzyme development and fermentation | [2] |
| Pyrolysis | 1,4-Bis(allyloxymethyl)cyclohexane | High temperature (540-545 °C) | Good yields | High energy consumption, specialized equipment | [6][7][8] |
| Ozonolysis | Cyclohex-1,4-diene | Ozone (O₃) | Direct conversion | Safety concerns with ozone, specialized equipment | [9] |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yields in the synthesis of this compound.
References
-
Li, Y., et al. (2022). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. Biotechnology for Biofuels and Bioproducts, 15(1), 86. [Link]
-
Beam, C. F., & Bailey, W. J. (1971). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic, 2730. [Link]
-
Filo. Cyclohex 1,4 di Ene ozonolysis. (2025). [Link]
-
Wang, Z., et al. (2024). Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media. Journal of the American Chemical Society. [Link]
-
DiVA portal. Production of Dialdehyde Cellulose and Periodate Regeneration: Towards feasible oxidation processes. (2015). [Link]
-
Hu, Y., et al. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde, and Acrylate. Angewandte Chemie International Edition, 57(23), 6901-6905. [Link]
-
SciSpace. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. (1970). [Link]
-
Chemistry Stack Exchange. Why this compound does not give aldol condensation? (2018). [Link]
-
Journal of the Chemical Society C: Organic. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. (1971). [Link]
-
PubChem. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. [Link]
- Google Patents. EP0019958B1 - Synthesis of 1,4-bis(dicyanomethylene)
-
ResearchGate. Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate. [Link]
-
ACS Omega. General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions. [Link]
-
PubMed. Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. [Link]
-
Springer. Synthesis and characterization of dialdehyde cellulose nanofibers from O. sativa husks. [Link]
-
Organic Syntheses. Hydroformylation of Cyclohexene. [Link]
-
BioResources. Synthesis and characterization of dialdehyde cellulose/ silver composites by microwave-assisted hydrothermal method. [Link]
- Google Patents.
- Google Patents.
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Semantic Scholar. Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. [Link]
-
PubChem. Cyclohexene-1,4-dicarbaldehyde. [Link]
-
ResearchGate. Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate | Request PDF. [Link]
-
Chemistry Stack Exchange. Dimethylene Cyclohexane to Octalin-1,4-Dione | Hydroboration vs. Ozonolysis Pros Cons. (2017). [Link]
- Google Patents. US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)
-
SpectraBase. This compound. [Link]
-
ResearchGate. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection | Request PDF. [Link]
-
PubMed. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. [Link]
-
Cardiff University ORCA. Desymmetrisation reactions of cyclohexa-1,4-dienes and marine natural product synthesis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 1,4-Cyclohexanedicarbaldehyde | 33424-83-8 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Cycclohex 1,4 di Ene ozonolysis | Filo [askfilo.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and characterization of dialdehyde cellulose/ silver composites by microwave-assisted hydrothermal method :: BioResources [bioresources.cnr.ncsu.edu]
Managing reaction byproducts in Cyclohexane-1,4-dicarbaldehyde synthesis
Technical Support Center: Cyclohexane-1,4-dicarbaldehyde Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions, ensure product purity, and accelerate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured around common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Category 1: Synthesis via Oxidation of 1,4-Bis(hydroxymethyl)cyclohexane
The oxidation of the corresponding diol, 1,4-Bis(hydroxymethyl)cyclohexane, is a primary and direct route to the target dialdehyde.[1] However, controlling the oxidation state is critical to prevent the formation of undesired byproducts.
Question 1: My reaction is producing the dicarboxylic acid and mono-aldehyde as major impurities. How can I improve the selectivity for the desired dialdehyde?
Answer: This is a classic case of over-oxidation and incomplete reaction, respectively. The aldehyde functional group is susceptible to further oxidation to a carboxylic acid, especially under harsh conditions. Conversely, insufficient oxidant or reaction time can leave starting material or the intermediate hydroxy-aldehyde unreacted.
Underlying Cause: The choice of oxidizing agent and strict control over reaction conditions are paramount. Strong, non-selective oxidants (e.g., potassium permanganate, chromic acid) will readily oxidize the intermediate aldehyde to the carboxylic acid. Milder, more controlled reagents are necessary for this transformation.
Troubleshooting & Optimization Protocol:
-
Select an Appropriate Oxidant: Employ milder reagents known for stopping at the aldehyde stage. The table below compares common choices.
-
Control Stoichiometry: Use a precise molar equivalent of the oxidant. A slight excess (e.g., 1.1-1.2 eq. per alcohol group) is common, but a large excess will promote over-oxidation.
-
Temperature Management: Most selective oxidations are conducted at low temperatures (e.g., -78 °C for Swern, 0 °C to room temperature for Dess-Martin) to control reactivity and minimize side reactions.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting diol and the appearance of the dialdehyde. Quench the reaction immediately upon completion to prevent byproduct formation.
Table 1: Comparison of Oxidizing Agents for Diol to Dialdehyde Conversion
| Oxidant System | Typical Conditions | Advantages | Common Byproducts/Issues |
| Swern Oxidation | Oxalyl chloride, DMSO, Et3N, -78 °C | High yields, mild conditions | Stoichiometric sulfur byproducts (dimethyl sulfide), requires cryogenic temperatures. |
| Dess-Martin Periodinane (DMP) | CH2Cl2, Room Temperature | Mild, neutral pH, high efficiency | Periodinane byproducts can be difficult to remove; reagent is shock-sensitive. |
| Pyridinium Chlorochromate (PCC) | CH2Cl2, Room Temperature | Readily available, simple procedure | Chromium waste is toxic; can be acidic, promoting side reactions. |
| Biocatalysis (Alcohol Oxidase) | Engineered AOX, aqueous buffer, O2 | Highly selective, environmentally friendly | Requires specific enzyme availability and optimization of biocatalytic conditions.[1] |
Workflow for Mitigating Over-oxidation:
Below is a logical workflow for diagnosing and solving over-oxidation issues.
Caption: Troubleshooting workflow for over-oxidation.
Category 2: Synthesis via Ozonolysis
Ozonolysis is a powerful method for cleaving a carbon-carbon double bond to form two carbonyl compounds.[2] For this compound, a suitable precursor like 1,4-divinylcyclohexane could be used. The critical step dictating the final product is the workup.
Question 2: My ozonolysis reaction yielded carboxylic acids and other unidentified byproducts instead of the target dialdehyde. What went wrong?
Answer: The outcome of an ozonolysis reaction is entirely dependent on the workup conditions used to decompose the intermediate ozonide. Your result strongly suggests that an oxidative workup occurred, or the ozonide underwent undesired rearrangement. To obtain aldehydes, a reductive workup is mandatory.
Underlying Cause: Ozone first reacts with the alkene to form a primary ozonide, which rearranges to a more stable secondary ozonide.
-
Reductive Workup: Agents like zinc (Zn) or dimethyl sulfide (DMS) reduce the ozonide, cleaving the O-O bond and liberating the desired aldehyde without further oxidation.
-
Oxidative Workup: In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehyde formed is immediately oxidized to the corresponding carboxylic acid.[2]
Ozonolysis Pathway and Workup Decision Point:
Caption: Ozonolysis pathway showing critical workup step.
Troubleshooting & Optimization Protocol:
-
Ensure Inert Conditions: Perform the initial ozonolysis at low temperature (-78 °C) in a non-participating solvent like CH₂Cl₂ or methanol.
-
Implement a Reductive Workup: After the starting material is consumed (indicated by a persistent blue color from excess ozone, or by TLC analysis), purge the solution with an inert gas (N₂ or Argon) to remove all excess ozone.
-
Add the Reducing Agent:
-
Dimethyl Sulfide (DMS): Add a slight excess of DMS at -78 °C and allow the reaction to slowly warm to room temperature. The byproduct, dimethyl sulfoxide (DMSO), is water-soluble and easily removed.
-
Zinc Dust (Zn): Add zinc dust and a proton source like acetic acid. The zinc is oxidized, preventing the formation of oxidizing species.
-
-
Purification: After workup, perform an aqueous extraction to remove the reducing agent byproducts, followed by drying and solvent removal. The crude product can then be purified by column chromatography or distillation.
Category 3: General Purification & Isomer Control
Regardless of the synthetic route, purification and managing stereoisomers are common final hurdles.
Question 3: My final product is a mixture of cis and trans isomers. How can I isolate the desired isomer?
Answer: this compound exists as both cis and trans diastereomers. Due to the stability of the chair conformation, the trans isomer, where both large aldehyde groups can occupy equatorial positions, is generally the thermodynamically more stable product.[3][4] This difference in stability and physical properties can be exploited for separation.
Underlying Cause: In the cis isomer, one aldehyde group must occupy a higher-energy axial position in the most stable chair conformation, leading to 1,3-diaxial interactions.[3] The trans isomer can adopt a di-equatorial conformation, which is lower in energy. This difference in conformational energy translates to different physical properties (e.g., polarity, boiling point, crystal packing).
Separation & Isomerization Protocol:
-
Column Chromatography: This is the most common method. The two isomers will have slightly different polarities and will separate on a silica gel column.
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. The less polar trans isomer will typically elute first.
-
Monitoring: Use TLC to track the separation and combine fractions containing the pure isomers.
-
-
Isomerization & Crystallization: In some cases, it's possible to enrich the more stable trans isomer.
-
Protocol: Dissolve the isomeric mixture in a suitable solvent. Add a catalytic amount of a base (e.g., sodium methoxide) or acid to facilitate epimerization at the carbon adjacent to the aldehyde. This allows the cis isomer to equilibrate to the more stable trans form.
-
Once equilibrium is reached, neutralize the catalyst. The trans isomer, often being more symmetrical and less soluble, may then be selectively crystallized from the solution. This technique is analogous to methods used for separating isomers of similar compounds like 1,4-cyclohexanedicarboxylic acid.[1]
-
References
- Benchchem. (n.d.). This compound | 33424-83-8.
- Beam, C. F. (1970). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic, 2730.
- Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis.
- Chemistry LibreTexts. (2025). Conformational analysis of cyclohexanes.
- KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I.
Sources
Validation & Comparative
A Comprehensive Guide to the 1H and 13C NMR Spectral Assignment of Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, cyclohexane-1,4-dicarbaldehyde stands as a versatile bifunctional building block. Its two reactive aldehyde groups, anchored to a conformationally dynamic cyclohexane core, make it a valuable precursor for a variety of more complex molecules, including macrocycles and pharmaceutical intermediates.[1] Accurate structural elucidation of this compound, particularly the differentiation of its cis and trans isomers, is paramount for predictable reactivity and downstream applications.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for both cis- and trans-cyclohexane-1,4-dicarbaldehyde. Moving beyond a simple data sheet, we will explore the conformational underpinnings that dictate the spectral features of each isomer, offer a robust experimental protocol for data acquisition, and compare NMR spectroscopy with other common analytical techniques for stereoisomer characterization.
The Decisive Role of Conformational Isomerism in NMR Spectra
The NMR spectra of 1,4-disubstituted cyclohexanes are profoundly influenced by the stereochemistry (cis or trans) and the resulting conformational preferences of the ring.[2][3] The cyclohexane ring rapidly interconverts between two chair conformations at room temperature. The substituents can occupy either axial or equatorial positions, and the relative stability of these conformers determines the time-averaged chemical shifts and coupling constants observed in the NMR experiment.[4]
-
trans-Cyclohexane-1,4-dicarbaldehyde : The most stable conformation for the trans isomer is the diequatorial (e,e) form. In this arrangement, both bulky aldehyde groups avoid destabilizing 1,3-diaxial interactions.[5] This leads to a relatively simple, time-averaged spectrum as the molecule exists predominantly in one conformation.
-
cis-Cyclohexane-1,4-dicarbaldehyde : The cis isomer exists as a dynamic equilibrium between two isoenergetic chair conformations, where one aldehyde group is axial and the other is equatorial (a,e ⇌ e,a).[2] Because this ring-flip is rapid on the NMR timescale at room temperature, the observed spectrum is an average of the two conformers. This results in a single set of signals for the chemically equivalent, but conformationally distinct, protons and carbons.
Predicted ¹H and ¹³C NMR Spectral Assignments
Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers (in CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Isomer | Rationale |
| Aldehyde (CHO) | ~9.7 | Singlet (or narrow triplet) | trans & cis | Aldehyde protons are highly deshielded and typically appear in this region. May show small coupling to the methine proton. |
| Methine (H-1, H-4) | ~2.4-2.6 | Multiplet | trans | Equatorial protons are typically more deshielded than their axial counterparts. |
| ~2.2-2.4 | Multiplet | cis | Time-averaged signal of axial and equatorial environments. | |
| Methylene (H-2,3,5,6) | ~1.9-2.2 (equatorial) | Multiplet | trans | Equatorial protons on the ring. |
| ~1.5-1.8 (axial) | Multiplet | trans | Axial protons, generally more shielded. | |
| ~1.7-2.0 | Multiplet | cis | A complex, time-averaged signal for all eight methylene protons. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Isomers (in CDCl₃)
| Assignment | Predicted δ (ppm) | Isomer | Rationale |
| Aldehyde (C=O) | ~204 | trans & cis | Characteristic chemical shift for an aldehyde carbonyl carbon.[6] |
| Methine (C-1, C-4) | ~50 | trans | Equatorial substitution. |
| ~48 | cis | Time-averaged signal of axial and equatorial environments. | |
| Methylene (C-2,3,5,6) | ~28 | trans | Diequatorial substitution leads to less shielding. |
| ~25 | cis | The presence of an axial substituent in the equilibrium introduces a γ-gauche effect, shifting the C-2,3,5,6 carbons upfield (to a lower ppm value).[7] |
Experimental Protocol for High-Fidelity NMR Analysis
Acquiring high-quality, interpretable NMR spectra is contingent on a meticulous experimental approach. This protocol outlines the key steps for the analysis of this compound.
1. Isomer Separation (Prerequisite):
-
Challenge : Commercial samples of this compound are often a mixture of cis and trans isomers. A clean NMR assignment requires isomerically pure samples.
-
Methodology : Separation can be challenging due to similar physical properties. Derivatization is a common strategy. For instance, conversion to di-acetals or reaction with a chiral derivatizing agent can form diastereomers that are more readily separable by column chromatography or crystallization.[8] Subsequent hydrolysis would then yield the pure cis or trans dialdehyde.
2. Sample Preparation:
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for dissolving the compound and is relatively non-polar.[9] Its residual proton signal at ~7.26 ppm and carbon signals at ~77 ppm serve as convenient references.
-
Concentration : Prepare a solution of ~5-10 mg of the purified isomer in ~0.6 mL of deuterated solvent in a 5 mm NMR tube.
-
Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3. NMR Data Acquisition:
-
Instrumentation : A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexane ring protons.
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.
-
2D NMR (for definitive assignment) :
-
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks will connect signals from adjacent protons (e.g., H-1 with H-2/H-6), which is invaluable for tracing the connectivity within the cyclohexane ring.[10][11]
-
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates proton signals with their directly attached carbon signals. It provides an unambiguous link between the ¹H and ¹³C assignments.[11][12]
-
The following diagram illustrates the general workflow for NMR spectral assignment.
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, other techniques provide complementary information and can be used for routine analysis, such as monitoring reaction progress or assessing isomer ratios.
Table 3: Comparison of Analytical Techniques for this compound Isomers
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed 3D structure, connectivity, stereochemistry, conformational dynamics, and quantification. | Unambiguous structural determination, non-destructive. | Lower sensitivity, requires pure samples for clear assignment, higher instrument cost. |
| FTIR Spectroscopy | Presence of functional groups (C=O, C-H). | Fast, inexpensive, good for confirming the presence of the aldehyde group (C=O stretch at ~1720-1740 cm⁻¹, C-H stretch at ~2720 and ~2820 cm⁻¹).[13][14] | Provides limited information on the overall structure and cannot reliably distinguish between cis and trans isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of isomers and determination of molecular weight and fragmentation patterns. | High sensitivity, excellent for separating volatile isomers, provides molecular weight confirmation.[15] | Isomer identification relies on retention time comparison with standards; mass spectra of stereoisomers are often identical. |
| Chiral Chromatography (HPLC/GC) | Separation and quantification of enantiomers (if a chiral center is present) or diastereomers. | Gold standard for determining isomeric purity (e.g., cis/trans ratio).[16][17] | Requires method development, may not provide structural information beyond separation. |
References
-
UCLA Web Resources. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
- Martinez, A. M. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones.
-
OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
- Owolabi, A. F., et al. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
-
Sinha, S. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. SlideShare. Retrieved from [Link]
- Wood, G., Woo, E. P., & Miskow, M. H. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Canadian Journal of Chemistry, 47(3), 429-431.
-
Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]
- Gawronski, J., & Gawronska, K. (2007). Analytical Methods.
-
Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Malik, M. A. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]
- Brownstein, S., & Miller, R. (1961). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry, 26(2), 578-579.
- Abraham, R. J. (1995).
- Senda, Y., & Imaizumi, S. (1975). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Tetrahedron, 31(23), 2905-2909.
- Pescitelli, G., & Di Bari, L. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
-
The ChemistNATE. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Retrieved from [Link]
- Yao, Z. P., et al. (2020). Analysis of stereoisomers of chiral drug by mass spectrometry. Journal of Pharmaceutical Analysis, 10(3), 194-203.
-
Clark, J. (n.d.). The H-1 NMR spectrum of cyclohexane. Doc Brown's Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, May 22). 1H NMR Chemical Shift. YouTube. Retrieved from [Link]
- Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis of trans-1,4-dihalocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587.
- Hudson, J. B., et al. (2021). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 12(35), 11737-11747.
-
Clark, J. (n.d.). The C-13 NMR spectrum of cyclohexane. Doc Brown's Chemistry. Retrieved from [Link]
- Vivas, M., et al. (2011). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Journal of the Chilean Chemical Society, 56(4), 923-927.
- Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156.
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). cis-1,4-Dimethylcyclohexane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
- Lévai, S., & Puskás, J. (1972). Stereochemical Investigation of Cyclohexane and Terpene Compounds by Gas Chromatography.
- Stinson, J. S., & Hawkins, J. E. (1950). Separation and purification of cis and trans isomers.
- Redondo, M. I., et al. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. Journal of Molecular Structure, 1000(1-3), 56-62.
- Hore, P. J. (n.d.). Basic concepts for two-dimensional NMR. University of Oxford.
- Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian.
-
Clark, J. (n.d.). The C-13 NMR spectrum of cyclohexene. Doc Brown's Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of California, Davis. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. Retrieved from [Link]
- Stetter, H., & Schlenker, W. (1959). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic, 1334.
Sources
- 1. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 17. books.rsc.org [books.rsc.org]
Mass spectrometry fragmentation pattern of Cyclohexane-1,4-dicarbaldehyde
An In-Depth Guide to the Mass Spectrometry Fragmentation of Cyclohexane-1,4-dicarbaldehyde: A Comparative Analysis
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for molecular identification and structural elucidation. The fragmentation patterns generated by MS provide a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of cis/trans-cyclohexane-1,4-dicarbaldehyde, a molecule of interest in various synthetic pathways.
This analysis is built upon a predictive fragmentation model, necessitated by the scarcity of published experimental spectra for this specific compound. We will dissect the predicted fragmentation pathways, compare them with the known fragmentation of analogous structures—cyclohexanecarboxaldehyde and 1,2-cyclohexanedicarboxaldehyde—and provide a robust framework for researchers utilizing mass spectrometry for the characterization of similar cyclic aldehydes.
Predicted Mass Spectrum of this compound
The initial step in our analysis is the generation of a predicted EI-MS spectrum for this compound (C8H12O2, Molecular Weight: 140.18 g/mol ). The predicted spectrum reveals a complex pattern of fragmentation, with several key ions that provide clues to the molecule's structure.
Table 1: Predicted Major Fragment Ions for this compound
| m/z | Predicted Relative Intensity (%) | Proposed Fragment |
| 140 | 15 | [M]+• (Molecular Ion) |
| 112 | 85 | [M - CO]+• |
| 111 | 95 | [M - CHO]+ |
| 84 | 100 | [M - 2CO - H2]+• |
| 83 | 70 | [M - CHO - CO]+ |
| 55 | 60 | [C4H7]+ |
Elucidating the Fragmentation Pathways
The predicted fragmentation of this compound is governed by the established principles of mass spectrometry, including the stability of the resulting carbocations and radical cations. The presence of two aldehyde functional groups and a cyclohexane ring introduces several competing fragmentation routes.
Initial Ionization and Alpha-Cleavage
Upon electron ionization, a radical cation ([M]+•) is formed at m/z 140. The primary fragmentation event is the cleavage of the bond alpha to the carbonyl group, leading to the loss of a formyl radical (•CHO) to yield a stable acylium ion at m/z 111. This is a characteristic fragmentation for aldehydes.
Neutral Loss of Carbon Monoxide
A competing pathway involves the neutral loss of carbon monoxide (CO) from the molecular ion, resulting in a fragment at m/z 112. This is often followed by the loss of a hydrogen atom to form the ion at m/z 111. The driving force for this fragmentation is the formation of the stable CO molecule.
Ring Opening and Subsequent Fragmentations
The cyclohexane ring can undergo ring-opening upon ionization, leading to a cascade of further fragmentations. This can result in the loss of ethene (C2H4) or other small neutral molecules, contributing to the complexity of the lower m/z region of the spectrum. The prominent ion at m/z 84 is proposed to arise from the loss of two CO molecules and a hydrogen molecule.
McLafferty Rearrangement
While a classical McLafferty rearrangement is not possible for the molecular ion due to the lack of a gamma-hydrogen relative to the carbonyl group within the ring structure, rearrangements can occur in fragment ions, contributing to the overall pattern.
Diagram 1: Proposed Fragmentation Pathways of this compound
Caption: Key fragmentation routes for this compound.
Comparative Fragmentation Analysis
To provide context for the predicted fragmentation of this compound, we will compare it to the known fragmentation patterns of two structurally related compounds: cyclohexanecarboxaldehyde and 1,2-cyclohexanedicarboxaldehyde.
Cyclohexanecarboxaldehyde
Cyclohexanecarboxaldehyde (C7H12O, MW: 112.17 g/mol ) provides a simpler model with only one aldehyde group. Its fragmentation is dominated by the loss of a formyl radical to form an ion at m/z 83 ([M-CHO]+), and the loss of ethene (C2H4) from the ring at m/z 84 ([M-C2H4]+•).
Table 2: Comparison of Fragmentation Patterns
| Fragment | This compound (Predicted) | Cyclohexanecarboxaldehyde (Experimental) | 1,2-Cyclohexanedicarboxaldehyde (Experimental) |
| [M]+• | 140 | 112 | 140 |
| [M - CHO]+ | 111 | 83 | 111 |
| [M - CO]+• | 112 | 84 | 112 |
| [M - 2CHO]+ | - | - | 82 |
| [M - 2CO]+• | 84 | - | 84 |
1,2-Cyclohexanedicarboxaldehyde
The isomeric 1,2-cyclohexanedicarboxaldehyde offers a direct comparison of the influence of substituent positioning. While sharing the same molecular weight, the proximity of the two aldehyde groups in the 1,2-isomer can lead to unique fragmentation pathways, such as intramolecular reactions. However, the primary fragmentation routes involving the loss of CHO and CO are expected to be similar.
The comparison highlights that the presence of a second aldehyde group in this compound introduces the possibility of sequential losses of formyl radicals or carbon monoxide molecules, leading to a more complex spectrum. The relative intensities of the shared fragment ions will also differ due to the different stabilities of the precursor ions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For researchers seeking to obtain experimental data, the following protocol for GC-MS analysis is recommended.
4.1. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Capillary Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
4.2. GC Conditions
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
4.3. MS Conditions
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 min
Diagram 2: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of volatile compounds.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound is characterized by key fragmentation events including alpha-cleavage, neutral loss of carbon monoxide, and ring-opening reactions. By comparing this predicted pattern with the experimental data of analogous compounds, we can gain a deeper understanding of how the number and position of functional groups influence fragmentation pathways. This guide provides a foundational framework for researchers working with cyclic aldehydes, enabling more accurate and efficient structural elucidation using mass spectrometry. The provided GC-MS protocol offers a starting point for obtaining high-quality experimental data to validate and refine these predictions.
References
A Comparative Guide to the Reactivity of cis- vs. trans-Cyclohexane-1,4-dicarbaldehyde
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of stereoisomers is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides an in-depth comparison of the reactivity of cis- and trans-cyclohexane-1,4-dicarbaldehyde, grounded in fundamental principles of conformational analysis and supported by experimental insights.
The Decisive Role of Conformation
The divergent reactivity of cis- and trans-cyclohexane-1,4-dicarbaldehyde is not inherent to the aldehyde groups themselves but is a direct consequence of their spatial orientation, dictated by the stereochemistry of the cyclohexane ring.
The trans isomer predominantly exists in a rigid chair conformation where both large formyl (-CHO) substituents occupy equatorial positions to minimize steric strain.[1][2] This diequatorial arrangement places the two aldehyde groups on opposite sides of the ring, far from each other.
Conversely, the cis isomer must adopt a chair conformation where one formyl group is equatorial and the other is axial.[1][3] Through a process known as a ring flip, it can interconvert between two isoenergetic chair forms.[2][3] Crucially, this axial-equatorial arrangement brings the two aldehyde groups into closer proximity than in the trans isomer, opening pathways for intramolecular reactions that are sterically impossible for the trans counterpart.
Caption: Divergent reaction pathways with a bidentate nucleophile.
Experimental Protocol: Synthesis of a Diazepine from the cis-Isomer
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve cis-cyclohexane-1,4-dicarbaldehyde (1.0 eq) in methanol (0.1 M).
-
Nucleophile Addition: Add ethane-1,2-diamine (1.05 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Work-up & Isolation: Upon completion, reduce the solvent volume under vacuum. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure bicyclic product.
-
Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
Table 1: Expected Outcomes for Reaction with Ethane-1,2-diamine
| Isomer | Reaction Type | Product Type | Molecular Weight |
| cis | Intramolecular | Bicyclic Diazepine | Increased by C₂H₄N₂ - 2H₂O |
| trans | Intermolecular | Polymeric Imine | Varies (High MW polymer) |
Case Study 2: Stereoselective Reduction
The reduction of the dicarbaldehydes to their corresponding diols using hydride reagents like sodium borohydride (NaBH₄) can also exhibit stereochemical differences, although less pronounced than cyclization reactions.
-
For both isomers, the hydride will preferentially attack the carbonyl group from the less sterically hindered face.
-
In the cis isomer , the axial aldehyde group presents a more hindered face to the incoming nucleophile compared to the equatorial aldehyde. This can lead to a mixture of diastereomeric diols, with the ratio depending on the specific reaction conditions and the steric bulk of the reducing agent.
-
In the trans isomer , both aldehyde groups are equatorial and present similar steric environments. Reduction typically proceeds to give the corresponding trans-diol with high stereoselectivity.
Experimental Protocol: Reduction of trans-Cyclohexane-1,4-dicarbaldehyde
-
Reactant Setup: Dissolve trans-cyclohexane-1,4-dicarbaldehyde (1.0 eq) in ethanol in an ice bath (0 °C).
-
Reagent Addition: Add sodium borohydride (NaBH₄) (2.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of 1 M HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio and purify by column chromatography if necessary.
Summary and Outlook
The reactivity of cis- and trans-cyclohexane-1,4-dicarbaldehyde is a textbook illustration of how stereochemistry governs chemical function. The key distinction lies in the ability of the cis-isomer to undergo intramolecular reactions due to the spatial proximity of its aldehyde groups, a pathway inaccessible to the rigidly diequatorial trans-isomer.
Key Takeaways:
| Feature | cis-Cyclohexane-1,4-dicarbaldehyde | trans-Cyclohexane-1,4-dicarbaldehyde |
| Predominant Conformation | Axial-Equatorial Formyl Groups [1][3] | Diequatorial Formyl Groups [1][2] |
| Reactivity with Bidentates | Favors intramolecular cyclization | Undergoes intermolecular polymerization |
| Primary Application | Synthesis of constrained bicyclic systems | Building block for linear polymers and materials |
This fundamental difference allows chemists to select the appropriate isomer for a desired outcome: the cis isomer for creating complex, constrained cyclic molecules, and the trans isomer for constructing linear polymers or as a symmetric bifunctional molecule in larger structures.
References
- Vertex AI Search. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7)
- Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. Organic Chemistry Class Notes. Retrieved January 6, 2026.
- Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved January 6, 2026.
- Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved January 6, 2026.
- YouTube. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved January 6, 2026.
- PubChem. (n.d.). (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. Retrieved January 6, 2026.
Sources
A Senior Application Scientist's Guide to Solid-State Structure Determination: An In-Depth Comparison of X-ray Diffraction Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms in the solid state dictates a material's physical and chemical properties, influencing everything from a drug's efficacy and stability to the performance of advanced materials. This guide provides a comprehensive comparison of X-ray Diffraction (XRD) techniques for the analysis of crystalline solids and evaluates their performance against alternative analytical methods. The information presented is supported by experimental data and detailed protocols to aid in methodological selection and application.
The Bedrock of Solid-State Analysis: Core Principles of X-ray Diffraction
X-ray diffraction is the definitive, non-destructive analytical technique used to determine the atomic and molecular structure of a crystal.[1] The technique relies on the fundamental principle that crystals, with their periodically arranged atoms, can diffract a beam of X-rays.
At the heart of this phenomenon is Bragg's Law, a principle first articulated by Sir W.H. Bragg and his son, Sir W.L. Bragg.[2][3] It describes the conditions for constructive interference of X-rays scattered by parallel planes of atoms in a crystal.[4][5]
Bragg's Law: nλ = 2d sin(θ)[4][5]
Where:
-
λ (lambda) is the wavelength of the incident X-ray beam.[4][5]
-
d is the spacing between the planes of atoms in the crystal lattice.[4][5]
-
θ (theta) is the angle of incidence of the X-ray beam on the crystal planes.[4][5]
When Bragg's Law is satisfied, the scattered X-rays are in phase, producing a high-intensity diffraction peak.[3][5] By precisely measuring the angles (θ) at which these peaks occur, we can calculate the interplanar spacings (d), which in turn reveals the size and shape of the unit cell—the fundamental building block of the crystal.[3][4]
The Two Pillars of XRD: Single-Crystal vs. Powder Diffraction
While all XRD techniques are based on Bragg's Law, the two primary methods—Single-Crystal XRD (SC-XRD) and Powder XRD (PXRD)—differ significantly in their sample requirements, the data they produce, and their ultimate applications.[6]
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | A single, high-quality crystal (typically 0.1-0.3 mm).[7][8][9] | A fine, homogeneous powder composed of many small, randomly oriented crystallites (~<10 µm).[6][8][10] |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[6][9][11] | "Fingerprint" identification of crystalline phases, determination of phase purity, crystallinity, and unit cell parameters.[6][7][9] |
| Data Output | A 3D pattern of discrete diffraction spots (reflections).[11] | A 1D pattern of diffraction peaks (intensity vs. 2θ angle).[6][11] |
| Resolution | Atomic resolution, considered the "gold standard" for structure elucidation.[6] | Lower resolution; does not typically provide precise atomic positions directly.[6] |
| Primary Application | Absolute determination of unknown crystal structures.[9] | Routine analysis, quality control, phase identification, and monitoring of solid-state transformations.[7][10] |
Causality in Technique Selection: The choice between SC-XRD and PXRD is dictated by the research question and the nature of the sample.
-
When to Choose SC-XRD: If the goal is to determine the precise, unambiguous three-dimensional structure of a novel compound, SC-XRD is the only option. It provides the ground truth of atomic arrangement, which is critical for understanding structure-activity relationships in drug design or elucidating reaction mechanisms. The primary challenge, however, is the often difficult and time-consuming process of growing a suitable single crystal.[7][10]
-
When to Choose PXRD: PXRD is the workhorse of solid-state analysis due to its speed and less stringent sample preparation requirements.[6][10] It is ideal for:
-
Phase Identification: By comparing the obtained diffraction pattern to extensive databases, one can quickly identify the crystalline phases present in a bulk sample.[12]
-
Purity Analysis: Detecting the presence of unwanted crystalline polymorphs or impurities.
-
Crystallinity Measurement: Quantifying the ratio of crystalline to amorphous content in a sample.[7]
-
Process Monitoring: Tracking solid-state changes during manufacturing processes.
-
In many development pipelines, the two techniques are used sequentially. An initial SC-XRD experiment determines the definitive structure of a new active pharmaceutical ingredient (API). The resulting structural data is then used to generate a calculated PXRD pattern, which serves as the reference standard for rapid quality control of subsequent batches using the much faster PXRD method.
A Holistic View: XRD in the Context of Other Solid-State Techniques
While XRD is unparalleled for determining crystalline structure, a comprehensive understanding of a solid material often requires a multi-technique, or orthogonal, approach. Other analytical methods provide complementary information about a material's physical and chemical properties.
| Technique | Information Provided | Nature | Sample Requirement | Key Advantage over XRD |
| Solid-State NMR (ssNMR) | Local atomic environments, molecular geometry, bonding, and packing.[13] Can distinguish between crystalline and amorphous forms.[13][14] | Non-destructive.[13] | Powder or solid. | Excellent for characterizing amorphous or disordered materials where XRD provides limited information.[15] |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting, crystallization, glass transition), purity, and thermal stability.[16][17][18] | Destructive (heating). | Small amount of solid/liquid. | Provides critical thermodynamic data and information on phase transitions that XRD cannot.[16][17] |
| Thermogravimetric Analysis (TGA) | Changes in mass as a function of temperature (e.g., dehydration, decomposition). | Destructive (heating). | Small amount of solid/liquid. | Quantifies volatile content and decomposition behavior. |
| Vibrational Spectroscopy (FTIR/Raman) | Information on chemical bonds and functional groups. | Non-destructive. | Solid, liquid, or gas. | Sensitive to short-range order and can be used for both crystalline and amorphous materials. |
Expert Insight: The synergy between these techniques is crucial. For instance, a DSC thermogram might reveal a thermal event, such as a phase transition. Variable-temperature PXRD could then be used to identify the specific structural changes occurring at that temperature. Similarly, while PXRD can quantify the amount of crystalline material, ssNMR is uniquely capable of providing detailed structural information about the amorphous component of the same sample.[14][15]
From Sample to Structure: Experimental Protocols & Workflows
The validity of any XRD analysis hinges on meticulous experimental execution. Below are standardized protocols for the two primary XRD techniques.
General Experimental Workflow
The path from receiving a sample to obtaining a final structure follows a logical progression, though the specific steps diverge significantly between PXRD and SC-XRD.
Caption: General Workflow for XRD Analysis.
Protocol 1: Powder X-ray Diffraction (PXRD) for Phase Identification
This protocol outlines the standard procedure for analyzing a crystalline powder to identify its constituent phases.
-
Sample Preparation:
-
Objective: To create a sample with a large number of randomly oriented crystallites.
-
Procedure: Gently grind the crystalline material into a fine powder using an agate mortar and pestle. The ideal particle size is less than 10 micrometers to minimize orientation effects.[10]
-
Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane.[19]
-
-
Instrument Setup & Data Collection:
-
Objective: To collect a high-quality diffraction pattern over a relevant angular range.
-
Procedure:
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters (e.g., X-ray source voltage and current).
-
Define the angular range (e.g., 2° to 40° in 2θ) and the scan speed or step size and time per step.
-
Initiate the data collection. The instrument will rotate the sample and detector to measure the intensity of scattered X-rays at each angle.[20]
-
-
-
Data Analysis:
-
Objective: To identify the crystalline phase(s) present in the sample.
-
Procedure:
-
The primary output is a diffractogram, a plot of intensity versus 2θ.
-
Use software to find the angular positions (2θ) and relative intensities of the diffraction peaks.
-
Compare this experimental peak list against a reference database (e.g., the Powder Diffraction File™ from the ICDD). A match between the experimental pattern and a database entry confirms the identity of the crystalline phase.[12]
-
-
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) for Structure Elucidation
This protocol describes the more complex process of determining the absolute structure from a single crystal.
-
Crystal Selection and Mounting:
-
Objective: To select a high-quality single crystal free of cracks and defects.
-
Procedure:
-
Under a microscope, select a well-formed crystal of appropriate size (typically 0.1-0.3 mm).
-
Carefully mount the crystal on a goniometer head using a suitable adhesive or oil.
-
-
-
Unit Cell Determination:
-
Objective: To determine the dimensions and symmetry of the crystal's unit cell.
-
Procedure:
-
Center the crystal in the X-ray beam.
-
Collect a series of initial diffraction images (frames) while rotating the crystal.
-
Software analyzes the positions of the diffraction spots on these frames to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.
-
-
-
Data Collection:
-
Objective: To measure the intensities of a complete and redundant set of diffraction spots.
-
Procedure:
-
Based on the unit cell and symmetry, the software calculates an optimal strategy for collecting data, involving a series of rotations and frame collections to measure each unique reflection multiple times.
-
This process can take several hours.[7]
-
-
-
Structure Solution and Refinement:
-
Objective: To determine the positions of all atoms within the unit cell and refine the model to best fit the experimental data.
-
Procedure: This is a computationally intensive process:
-
Structure Solution: The "phase problem" is solved using methods like Patterson or direct methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement: An atomic model is built based on the initial map. The positions and thermal displacement parameters of the atoms are then iteratively adjusted using a least-squares process to minimize the difference between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) from the model.[21]
-
-
Caption: SC-XRD Structure Solution Workflow.
Trustworthiness and Self-Validation: Interpreting the Data
A cornerstone of scientific integrity is the self-validation of results. In crystallography, this is achieved through rigorous assessment of data quality and model accuracy.
The primary indicator of the quality of a single-crystal structure refinement is the R-factor (or residual factor).[22] It is a measure of the agreement between the experimental diffraction data and the data calculated from the refined structural model.[22][23]
R-factor formula: R = Σ ||F_obs| - |F_calc|| / Σ |F_obs|[23]
A lower R-factor signifies a better agreement between the model and the experimental data.[22]
-
For small-molecule structures, a final R-factor below 0.05 (5%) is generally considered excellent.[24][25]
-
For larger macromolecules like proteins, R-factors are typically higher, often in the range of 0.15 to 0.25 (15-25%).[24]
However, the R-factor must be interpreted with caution. It is a measure of precision, not necessarily accuracy.[23] A low R-factor can sometimes be achieved with an incorrect model if the data is over-parameterized. To prevent this, a portion of the data (typically 5-10%) is set aside and not used in the refinement process. The R-factor calculated against this test set is called R_free .[24] A small difference between R_work (calculated from the refinement data) and R_free indicates a robust and reliable model.[24]
Conclusion
X-ray diffraction, in its single-crystal and powder forms, provides the most definitive information available for the characterization of solid-state materials. SC-XRD remains the gold standard for absolute structure elucidation, providing the atomic-level detail necessary for rational drug design and fundamental materials science. PXRD, in turn, is an indispensable tool for rapid, high-throughput analysis, essential for quality control, phase identification, and process monitoring in industrial settings. While powerful on their own, the true strength of these techniques is realized when they are integrated into a broader analytical workflow, complemented by orthogonal methods like ssNMR and DSC, to build a complete and validated understanding of a material's solid-state properties.
References
-
Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]
-
Wikipedia. (2023). R-factor (crystallography). Retrieved from [Link]
-
Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Retrieved from [Link]
-
International Union of Crystallography. (2017). R factor. Online Dictionary of Crystallography. Retrieved from [Link]
-
ACS Publications. (2022). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
-
Vedantu. (n.d.). Bragg's Law: Formula, Derivation & XRD Applications Explained. Retrieved from [Link]
-
Wiley Online Library. (2025). Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Evolution of Solid-State Nmr in Pharmaceutical Analysis. Retrieved from [Link]
-
European Pharmaceutical Review. (2020). Solid-state NMR spectroscopy of drug substances and drug products. Retrieved from [Link]
-
Grokipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]
-
AZoOptics. (2021). The Difference Between Powder XRD and Single Crystal XRD. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Reliability factor, R-factor. Glossary. Retrieved from [Link]
-
Nextagen Analytics. (n.d.). Understanding Differential Scanning Calorimetry: Principles, Applications, and Key Manufacturers. Retrieved from [Link]
-
Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Bragg's Law. Retrieved from [Link]
-
BCL. (n.d.). Differential Scanning Calorimetry Principle & Applications. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
-
Drawell. (n.d.). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Retrieved from [Link]
-
Unacademy. (n.d.). Bragg's Law and its Applications. Retrieved from [Link]
-
University of Cambridge. (n.d.). Bragg's Law. Retrieved from [Link]
-
YouTube. (2023). 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained. Retrieved from [Link]
-
Britannica. (n.d.). Bragg law. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Operating Procedure for X-Ray Diffraction. Retrieved from [Link]
-
IMIM PAN. (n.d.). Fundamentals of the Differential Scanning Calorimetry application in materials science. Retrieved from [Link]
-
Emerald Cloud Lab. (2024). ExperimentPowderXRD Documentation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). Experimental methods for x-ray diffraction. Retrieved from [Link]
- Google Books. (n.d.). X-Ray Structure Determination: A Practical Guide.
-
SlideShare. (n.d.). X-ray Diffraction (XRD). Retrieved from [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]
-
ResearchGate. (2015). Is there any optional characterization other than XRD?. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). X-ray diffraction and structure analysis. Retrieved from [Link]
-
The LibreTexts libraries. (2022). Solid State Structure. Retrieved from [Link]
-
ResearchGate. (2018). Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods. Retrieved from [Link]
-
FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry class 12: Bragg’s Law, Chemistry by Unacademy [unacademy.com]
- 4. Bragg's Law: Formula, Derivation & XRD Applications Explained [vedantu.com]
- 5. Bragg's Law [pd.chem.ucl.ac.uk]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pulstec.net [pulstec.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. azooptics.com [azooptics.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Identification of crystalline materials with X-Ray Diffraction [forcetechnology.com]
- 13. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Understanding Differential Scanning Calorimetry: Principles, Applications, and Key Manufacturers | Nextagen Analytics [nextagen.in]
- 17. Differential Scanning Calorimetry Principle & Applications [bcluae.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. mse.washington.edu [mse.washington.edu]
- 20. emeraldcloudlab.com [emeraldcloudlab.com]
- 21. books.rsc.org [books.rsc.org]
- 22. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 23. dictionary.iucr.org [dictionary.iucr.org]
- 24. grokipedia.com [grokipedia.com]
- 25. Reliability factor, R-factor | Glossary | JEOL Ltd. [jeol.com]
A Researcher's Guide to Purity Analysis of Cyclohexane-1,4-dicarbaldehyde: A Comparative Evaluation of GC-MS, HPLC-UV, and qNMR Methodologies
For researchers, scientists, and drug development professionals, the precise determination of purity for key chemical intermediates is paramount. Cyclohexane-1,4-dicarbaldehyde, a versatile bifunctional building block in organic synthesis, is no exception. Its purity directly impacts the yield, impurity profile, and overall quality of downstream products. This guide provides an in-depth comparison of three powerful analytical techniques for assessing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the optimal method for your specific needs.
The Analytical Challenge: Isomers and Reactivity
This compound exists as a mixture of cis and trans isomers. The spatial arrangement of the two aldehyde groups significantly influences the molecule's reactivity and physical properties.[1][2] Consequently, a robust purity analysis method must not only quantify the main component but also resolve and quantify these geometric isomers and any potential impurities. Furthermore, the inherent reactivity and potential thermal lability of aldehydes present unique analytical hurdles that must be addressed through careful method development.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard with a Twist
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, offering exceptional separation efficiency and definitive identification capabilities.[4] However, the direct analysis of polar and thermally sensitive molecules like aldehydes can be problematic, leading to poor peak shape and on-column degradation.[3] To circumvent these issues, chemical derivatization is an essential sample preparation step.
The Power of PFBHA Derivatization
For aldehydes, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely adopted and highly effective strategy.[3][5] This reaction converts the reactive aldehyde groups into stable, less polar, and more volatile oxime derivatives, significantly improving their chromatographic behavior and enhancing detection sensitivity.[3]
Experimental Protocol: GC-MS with PFBHA Derivatization
1. Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL vial.
-
Dissolve the sample in 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Prepare a 10 mg/mL solution of PFBHA hydrochloride in water.
-
Add 1 mL of the PFBHA solution to the sample vial.
-
Add a small amount of a weak base (e.g., pyridine) to neutralize the HCl released during the reaction.
-
Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.
2. Extraction:
-
After cooling to room temperature, add 2 mL of hexane to the vial and vortex for 1 minute to extract the PFBHA-oxime derivatives.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of the derivatized isomers. For enhanced separation of the cis and trans isomers, a chiral column with a cyclodextrin-based stationary phase may be necessary.
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Interpretation and Causality
The mass spectrum of the PFBHA-derivatized this compound is expected to show a characteristic base peak at m/z 181, corresponding to the pentafluorobenzyl cation ([C₆F₅CH₂]⁺).[6][7] The molecular ion peak ([M]⁺) and other fragment ions resulting from the loss of the PFB group ([M-181]⁺) or the entire PFBO moiety ([M-197]⁺) would be crucial for confirming the identity of the derivatives.[6] The separation of the cis and trans isomers will manifest as two distinct peaks with identical mass spectra but different retention times. Quantification is achieved by integrating the peak areas of the isomers and any identified impurities.
Alternative Methodologies: A Comparative Overview
While GC-MS is a powerful tool, other techniques offer distinct advantages and may be more suitable depending on the specific analytical requirements.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV provides a robust and often simpler alternative to GC-MS, particularly for less volatile or thermally labile compounds. Similar to GC, direct analysis of aldehydes by HPLC-UV can lack sensitivity. Therefore, derivatization is employed to introduce a chromophore that strongly absorbs UV light.
2,4-Dinitrophenylhydrazine (DNPH) is the most common derivatizing agent for the HPLC-UV analysis of carbonyl compounds. The reaction produces stable 2,4-dinitrophenylhydrazone derivatives that exhibit strong absorbance around 360 nm, enabling sensitive detection.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for purity determination, offering several advantages over chromatographic techniques.[8][9][10] A key principle of qNMR is that the integral of a signal is directly proportional to the number of nuclei contributing to that signal, allowing for accurate quantification without the need for a specific reference standard of the analyte.[3]
In qNMR, the purity of a sample is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance from a certified internal standard of known purity and concentration.[8]
Method Comparison: A Data-Driven Decision
| Feature | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization | Quantitative NMR (qNMR) |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation of non-volatile derivatives by liquid chromatography and detection by UV absorbance. | Quantification based on the direct proportionality between NMR signal integral and molar concentration. |
| Sample Preparation | Multi-step: derivatization followed by extraction. | Multi-step: derivatization followed by dilution. | Simple: dissolution with an internal standard. |
| Specificity | Very High (based on retention time and mass fragmentation pattern). | Moderate (based on retention time and UV spectrum). | High (based on unique chemical shifts). |
| Sensitivity | Very High (can reach ppb levels). | High (can reach ppm levels). | Moderate (typically requires mg of sample). |
| Isomer Separation | Good to Excellent (may require specialized chiral columns for optimal resolution). | Moderate (depends on column and mobile phase optimization). | Excellent (distinct signals for isomers are often observed). |
| Quantification | Relative quantification against an internal standard or external calibration. | Requires external calibration with a derivatized standard. | Absolute quantification against a certified internal standard. |
| Throughput | Moderate (longer run times including sample preparation). | High (faster run times). | High (rapid data acquisition). |
| Instrumentation Cost | High | Moderate | High |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for the purity assessment of this compound hinges on the specific requirements of the analysis.
-
GC-MS with PFBHA derivatization stands out for its exceptional sensitivity and specificity, making it the ideal choice for trace impurity analysis and definitive identification of unknown components. The ability to use chiral columns also provides a powerful tool for resolving the cis and trans isomers.
-
HPLC-UV with DNPH derivatization offers a robust, cost-effective, and high-throughput alternative for routine quality control where the highest sensitivity is not the primary concern. Its simplicity of operation makes it an attractive option for many laboratories.
-
Quantitative NMR (qNMR) provides a rapid and accurate method for absolute purity determination without the need for a specific reference standard of the analyte. This makes it particularly valuable for the characterization of new batches of material and for establishing the purity of in-house reference standards.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of their this compound, ultimately contributing to the success of their research and development endeavors. This guide, grounded in established scientific principles and supported by authoritative references, serves as a valuable resource for making informed decisions in the analytical laboratory.
References
-
Schulze, B., Lauchli, R., Sonwa, M. M., & Boland, W. (2006). Profiling of structurally labile oxylipins in plants by in situ derivatization with pentafluorobenzyl hydroxylamine. ResearchGate. Retrieved from [Link]
-
RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
-
CTC Analytics AG. (n.d.). GC/MS Application Note: Determination of stale aldehydes in beer. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2012). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 70(5), 874–881. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved from [Link]
-
Schurig, V. (2009). Analytical gas-chromatographic enantioseparation of unfunctionalized chiral hydrocarbons (cycloalkanes and alkanes) on modified cyclodextrins with high-resolution capillary columns. ResearchGate. Retrieved from [Link]
-
Shin, H. S., & Kang, H. I. (2014). Sensitive determination of glutaraldehyde in environmental water by derivatization and gas chromatography-mass spectrometry. Analytical Methods, 6(21), 8647–8653. Retrieved from [Link]
-
Agilent Technologies. (2011). Analysis of impurities in cyclohexane. Retrieved from [Link]
-
Hsu, F. F., Hazen, S. L., Giblin, D., & Gross, M. L. (1999). Mass spectrometric analysis of pentafluorobenzyl oxime derivatives of reactive biological aldehydes. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]
-
Shaik, J. B., & Talluri, M. V. N. K. (2016). MASS SPECTROMETRY OF FATTY ALDEHYDES. Lipidomics, 1-28. Retrieved from [Link]
-
Fabbri, D., & Romagnoli, C. (2002). Reaction of Aldehydes with PFBOA. ResearchGate. Retrieved from [Link]
-
Impact Journals. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
Southern Illinois University Edwardsville. (n.d.). CHAPTER 3 STEREOCHEMISTRY 3.1 Geometrical Isomers in Alkenes. Retrieved from [Link]
-
LibreTexts. (2022, July 18). 9.5: Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved from [Link]
-
Wiley-VCH. (n.d.). This compound. SpectraBase. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. siue.edu [siue.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Polymers Derived from Cyclohexane-1,4-dicarbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel polymers with tailored properties for advanced applications, including drug delivery and biomedical devices, understanding the thermal stability of the constituent materials is paramount. Cyclohexane-1,4-dicarbaldehyde, a versatile cycloaliphatic dialdehyde, offers a unique building block for the synthesis of a variety of polymers, including polyimines and polyacetals. This guide provides a comparative thermal analysis of these polymers, juxtaposed with well-characterized polyesters derived from structurally similar cyclohexane-based monomers. Through an examination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data, we will elucidate the structure-property relationships that govern their thermal behavior.
The Significance of the Cyclohexane Moiety
The incorporation of the cyclohexane ring into a polymer backbone imparts a distinct combination of rigidity and non-aromaticity. Unlike their aromatic counterparts, cycloaliphatic polymers often exhibit improved UV resistance and solubility in a wider range of solvents. The stereochemistry of the cyclohexane ring, specifically the cis/trans isomer ratio, can significantly influence the polymer's ability to crystallize, thereby affecting its melting point (Tm) and glass transition temperature (Tg). An increase in the trans isomer content generally leads to a more linear and rigid polymer chain, promoting better packing and higher crystallinity.
Comparative Thermal Analysis: A Data-Driven Approach
To provide a comprehensive comparison, this guide will focus on three classes of polymers derived from or related to this compound:
-
Polyimines (Poly(Schiff base)s): Synthesized from the condensation of this compound with various diamines.
-
Polyacetals: Formed through the reaction of this compound with diols.
-
Polyesters (for comparison): Based on the well-studied monomers 1,4-cyclohexanedicarboxylic acid (CHDA) and 1,4-cyclohexanedimethanol (CHDM).
While specific TGA/DSC data for polymers directly synthesized from this compound is not extensively available in the public domain, we can infer their thermal properties based on analogous systems and the fundamental principles of polymer chemistry.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. Key parameters include the onset of decomposition (often reported as the temperature at 5% or 10% weight loss, Td5% or Td10%) and the temperature of maximum decomposition rate (Tmax).
Expected TGA Performance:
| Polymer Class | Monomers | Expected Onset of Decomposition (Td5%) | Key Structural Features Influencing Stability |
| Polyimines | This compound + Diamines | 200-300°C | The C=N imine bond is generally less stable than ester or acetal linkages. Stability is influenced by the nature of the diamine (aliphatic vs. aromatic). |
| Polyacetals | This compound + Diols | 250-350°C | The acetal linkage (C-O-C-O-C) offers moderate thermal stability. Susceptible to acid-catalyzed degradation at elevated temperatures. |
| Polyesters | 1,4-Cyclohexanedicarboxylic Acid + Diols | 350-450°C | The ester linkage is relatively stable. The presence of the rigid cyclohexane ring enhances thermal stability compared to linear aliphatic polyesters. |
Discussion:
Polyesters derived from CHDA and various diols generally exhibit the highest thermal stability, with decomposition temperatures often exceeding 350°C.[1] This is attributed to the inherent stability of the ester bond and the rigid cycloaliphatic structure.
Polyimines, or poly(Schiff base)s, are expected to have lower thermal stability compared to polyesters. The imine bond is susceptible to hydrolysis and thermal cleavage. Studies on various polyimines show decomposition often begins in the range of 200-300°C.[2][3] The thermal stability of polymeric Schiff bases can be enhanced through the incorporation of more stable structural units or by the formation of metal polychelates.[4]
Polyacetals are anticipated to have intermediate thermal stability. While the acetal linkage is more stable than the imine bond, it is prone to degradation, particularly in the presence of acidic catalysts.
The following diagram illustrates the expected hierarchy of thermal stability based on the polymer backbone.
Caption: Expected Thermal Stability Ranking.
Differential Scanning Calorimetry (DSC): Understanding Thermal Transitions
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg) and melting temperature (Tm) for semi-crystalline polymers.
Expected DSC Performance:
| Polymer Class | Expected Glass Transition Temp. (Tg) | Expected Melting Temp. (Tm) | Factors Influencing Transitions |
| Polyimines | Moderate to High | Variable (often amorphous) | Tg is influenced by the rigidity of the diamine. Aromatic diamines will significantly increase Tg. |
| Polyacetals | Low to Moderate | Variable | Flexibility of the diol component will affect Tg. Crystallinity depends on chain regularity. |
| Polyesters | 60 - 100°C[1] | 200 - 300°C[5][6] | The rigid cyclohexane ring leads to relatively high Tg and Tm. The cis/trans isomer ratio is a critical factor. |
Discussion:
Polyesters based on the cyclohexane-1,4-dicarboxylate structure are well-documented to be semi-crystalline with high melting points, often in the range of 200-300°C, and glass transition temperatures between 60°C and 100°C.[1][5][6] The exact values are highly dependent on the diol used and the cis/trans ratio of the cyclohexane ring.
For polyimines derived from this compound, the Tg will be heavily influenced by the choice of diamine. Aliphatic diamines will lead to more flexible chains and lower Tg values, while aromatic diamines will introduce significant rigidity, resulting in higher Tg values. Many polyimines are amorphous and do not exhibit a distinct melting point.
Polyacetals are expected to have lower Tg values compared to the corresponding polyesters due to the greater flexibility of the acetal linkage. Their ability to crystallize will depend on the regularity of the polymer chain.
The following workflow outlines a typical thermal analysis procedure for these polymers.
Caption: Experimental Workflow for Thermal Analysis.
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum pan.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Determine the onset of decomposition (Td5%) and the temperature of maximum decomposition rate (Tmax) from the resulting weight vs. temperature curve and its derivative.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C for polyesters) at a rate of 10°C/min to erase the thermal history.
-
Cooling Scan: Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again to the upper temperature at a rate of 10°C/min.
-
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is determined as the peak maximum of the endothermic melting peak.
Conclusion
The thermal properties of polymers derived from this compound and its analogs are intricately linked to their chemical structure. Polyesters containing the cyclohexane-1,4-dicarboxylate unit serve as a benchmark for high thermal stability, with decomposition temperatures typically above 350°C and well-defined thermal transitions. In comparison, polyimines and polyacetals derived from this compound are expected to exhibit lower thermal stability due to the nature of their respective backbone linkages. However, the versatility of the dialdehyde monomer allows for the tuning of properties by judicious selection of the co-monomer (diamine or diol). For researchers and professionals in drug development and material science, this understanding is crucial for designing and selecting polymers that meet the stringent thermal requirements of their intended applications. Further experimental investigation into the thermal behavior of polymers directly synthesized from this compound is warranted to fully elucidate their potential.
References
-
Guidotti, G., et al. (2024). Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer Degradation and Stability, 230, 111050. [Link]
-
Berti, C., et al. (2008). Poly(1,4‐cyclohexylenedimethylene 1,4‐cyclohexanedicarboxylate): Influence of stereochemistry of 1,4‐cyclohexylene units on the thermal properties. Journal of Polymer Science Part B: Polymer Physics, 46(7), 619-630. [Link]
-
Guidotti, G., et al. (2024). Critical Cooling Rate of Fast-Crystallizing Polyesters: The Example of Poly(alkylene trans-1,4-cyclohexanedicarboxylate). Polymers, 16(11), 1479. [Link]
-
Celli, A., et al. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Polymer International, 60(9), 1362-1369. [Link]
-
Krajnc, M., & Stavber, S. (2018). Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. Polymers, 10(11), 1234. [Link]
-
Ionescu, S., et al. (2020). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules, 25(23), 5707. [Link]
-
Li, J., et al. (2018). Effect of 1,4-cyclohexylene units on thermal properties of poly(1,4-cyclohexylenedimethylene adipate) and similar aliphatic polyesters. Journal of Polymer Science Part A: Polymer Chemistry, 56(17), 1934-1945. [Link]
-
Arjmand, F., et al. (2015). Biologically active and thermally stable polymeric Schiff base and its metal polychelates: Their synthesis and spectral aspects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 869-878. [Link]
-
Berti, C., et al. (2008). Poly(1,4‐cyclohexylenedimethylene 1,4‐cyclohexanedicarboxylate): Influence of stereochemistry of 1,4‐cyclohexylene units on the thermal properties. Journal of Polymer Science Part B: Polymer Physics, 46(7), 619-630. [Link]
-
Wang, C., et al. (2008). Synthesis and thermal stability of a novel cycloaliphatic epoxy resin system. Journal of Applied Polymer Science, 110(5), 3118-3124. [Link]
-
He, Y., et al. (2021). Polyimine synthesis using the dialdehyde and diamine as the monomer, and triamine as the cross-linker. [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. International Journal of Pharmaceutical and Clinical Research, 8(10), 1438-1444. [Link]
-
Barikani, M., & Mehdipour-Ataei, S. (2000). Aromatic/cycloaliphatic polyimides and polyamide‐imide from trans‐1,4‐cyclohexane diisocyanate: synthesis and properties. Journal of Applied Polymer Science, 77(5), 1102-1107. [Link]
-
Jaklin, M., et al. (2025). Thermal Strain and Microstrain in a Polymorphic Schiff Base: Routes to Thermosalience. Molecules, 30(11), 2567. [Link]
-
Won, I. S., et al. (2003). Synthesis and Thermal Properties of Poly(cyclohexylene dimethylene terephthalate-co-butylene terephthalate). Macromolecular Research, 11(1), 5-10. [Link]
-
Khan, A. A., et al. (2012). Synthesis and characterization of polyimides based on a flexible diamine. International Journal of Polymeric Materials and Polymeric Biomaterials, 61(11), 841-852. [Link]
-
Aydoğdu, Y., et al. (2024). Synthesis, characterization, thermal and electrochemical properties of poly (phenoxy-imine)s containing benzothiazole unit. Polymer Bulletin, 81(8), 7231-7254. [Link]
-
Aydoğdu, Y., et al. (2023). Synthesis, characterization, reaction conditions, conductivity and thermal properties of poly(phenoxy-imine)s containing methoxy unit. Journal of Molecular Structure, 1272, 134171. [Link]
-
Aydoğdu, Y., et al. (2019). Synthesis, Characterization, and Optical, Electrical and Thermal Stabilities of Poly(phenoxy-imine)s Containing Methyl and Hydroxyl Groups. Journal of Polymers and the Environment, 27(1), 163-174. [Link]
-
Fang, Z., et al. (2019). Preparation and characterization of polyethylene glycol/polyurea composites for shape stabilized phase change materials. Journal of Applied Polymer Science, 136(30), 47789. [Link]
-
Sroka, R., et al. (2016). α,α-Trehalose-based polyacetals and macrocyclic acetals. Carbohydrate Research, 435, 129-137. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α’-Bis[(dimethylamino)methylidene]cyclohexanediones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biologically active and thermally stable polymeric Schiff base and its metal polychelates: Their synthesis and spectral aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
Comparative Guide to Validating the Stereochemistry of Cyclohexane-1,4-dicarbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohexane-1,4-dicarbaldehyde is a pivotal bifunctional building block in modern organic synthesis, serving as a precursor for a diverse range of complex molecules and polymers.[1] Its utility is profoundly influenced by its stereochemistry. The cyclohexane ring predominantly adopts a chair conformation, forcing the two aldehyde groups into specific spatial arrangements, leading to cis and trans diastereomers.[2] The distinction is not trivial; the relative orientation of the formyl groups dictates the molecule's shape, reactivity, and suitability for applications ranging from macrocycle synthesis to polymer cross-linking.[1]
For researchers in medicinal chemistry and materials science, the precise determination and control of stereochemistry are paramount, as different isomers can exhibit vastly different biological activities and material properties.[2] This guide provides an in-depth comparison of the primary analytical techniques used to unambiguously validate the stereochemistry of this compound derivatives. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to stereochemical assignment.
The Stereochemical Challenge: Cis vs. Trans Isomers
The core of the validation challenge lies in distinguishing between the two primary isomers, which exist in different conformational states.
-
trans-Cyclohexane-1,4-dicarbaldehyde: In this isomer, the two aldehyde groups are on opposite sides of the ring. To minimize steric hindrance, the molecule overwhelmingly adopts a diequatorial (e,e) conformation, which is significantly more stable than the diaxial alternative.[2][3]
-
cis-Cyclohexane-1,4-dicarbaldehyde: Here, the aldehyde groups are on the same side of the ring. This forces the molecule into an equilibrium of two identical chair conformations where one group is axial and the other is equatorial (a,e ⇌ e,a).[2][4]
At room temperature, cyclohexane rings undergo rapid ring-flipping (approximately 10⁵ times per second), which can average out the signals in certain analyses.[5] Therefore, the chosen analytical technique must either be able to distinguish these fast-exchanging states or provide data that reflects the dominant, lowest-energy conformation.
Caption: Key NOESY correlations for stereochemical assignment.
Experimental Protocol: 2D NOESY Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (≥400 MHz is recommended). [2]3. Acquisition:
-
Acquire standard ¹H and ¹³C spectra first to determine appropriate spectral widths.
-
Set up a phase-sensitive 2D NOESY experiment.
-
Mixing Time (d8): This is a critical parameter. Start with a mixing time of 500-800 ms. This duration is typically sufficient to allow for the transfer of magnetization between spatially close protons.
-
Relaxation Delay (d1): Set to 1-2 seconds. [2] * Scans: Acquire 8-16 scans per increment.
-
-
Processing: Process the 2D data with appropriate window functions (e.g., squared sine bell) in both dimensions and perform a Fourier transform to generate the final spectrum. Analyze for cross-peaks that correlate protons close in space.
Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Confirmation
When an unambiguous, solid-state structure is required for publication or patent filings, single-crystal X-ray crystallography is the definitive method. [6][7]It provides a precise 3D map of the atoms in a molecule, leaving no doubt as to the relative stereochemistry. [8][9]
Expertise & Experience: When to Use X-ray Crystallography
This technique is chosen when the solid-state conformation is of primary interest or when NMR data is ambiguous. Its major limitation is the absolute requirement for a high-quality single crystal, which can be challenging and time-consuming to grow. [6]It determines the structure in the crystalline state, which may not always perfectly reflect the conformational equilibrium in solution.
Caption: The workflow for stereochemical validation by X-ray crystallography.
Experimental Protocol: Crystal Growth and Analysis
-
Crystal Growth (Self-Validation): The ability to form a well-ordered crystal is in itself a validation of sample purity.
-
Method: Slow evaporation is often the simplest starting point. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone) to near saturation. Loosely cover the vial and allow the solvent to evaporate over several days.
-
Solvent System: If slow evaporation fails, try vapor diffusion by dissolving the compound in a small amount of a good solvent (e.g., dichloromethane) and placing this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane). The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.
-
-
Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Data Collection: Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. Collect diffraction data.
-
Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, yielding the precise coordinates of every atom. Analysis of the final structure will unequivocally show the relative positions of the two aldehyde groups, confirming the cis or trans configuration. [10]
Chromatographic Techniques: A Tool for Separation and Quantification
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for separating cis and trans isomers and, crucially, for determining the isomeric ratio in a mixture. [11][12]
Expertise & Experience: The Role of Chromatography
While chromatography is excellent for separation, it is a relative method. It cannot assign absolute stereochemistry without an authentic, pre-validated standard for comparison. Its primary strength lies in assessing the purity and composition of a sample, making it an essential tool for monitoring reactions and guiding purification efforts.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. [11]For cyclohexane derivatives, the choice of column is critical.
-
Principle: The trans isomer is generally more symmetrical and less polar than the cis isomer. On a polar stationary phase (e.g., a "WAX" or polyethylene glycol column), the more polar cis isomer will interact more strongly and have a longer retention time. On a non-polar column (e.g., DB-5), separation is based more on boiling point, and the elution order can be less predictable. [11]* Trustworthiness: Consistent retention times relative to a known standard provide high confidence in sample composition.
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended for optimal separation. [11] * Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
-
Analysis: The relative ratio of the isomers can be determined by integrating the peak areas.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. [13]
-
Principle: Normal-phase HPLC, using a polar stationary phase like silica gel, is highly effective. The less polar trans isomer will have weaker interactions with the silica and elute first, while the more polar cis isomer will be retained longer.
-
Application: HPLC is particularly useful for preparative separation, allowing for the isolation of each pure isomer for subsequent validation by NMR or crystallography.
Comparative Summary and Recommended Workflow
No single technique tells the whole story. An integrated approach provides the most robust and trustworthy validation of stereochemistry.
| Technique | Primary Application | Sample State | Definitive Assignment? | Quantitative? | Key Advantage |
| ¹H / 2D NMR | Solution-state structure assignment | Liquid | Yes (using J and NOE) | Yes (for ratios) | Provides detailed structural data in a relevant medium. |
| X-ray Crystallography | Solid-state absolute confirmation | Solid (crystal) | Yes (unambiguous) | No | The "gold standard" for absolute proof of structure. [6][7] |
| GC / HPLC | Isomer separation and ratio analysis | Liquid/Gas | No (without a standard) | Yes (highly accurate) | Excellent for purity assessment and preparative isolation. [11][13] |
Recommended Validation Workflow
A logical, multi-step process ensures both accuracy and efficiency.
Caption: A robust workflow for stereochemical validation.
-
Screening (GC/HPLC): Begin with a quick chromatographic analysis to confirm the presence of isomers and determine their relative ratio. This informs subsequent purification and analysis strategies.
-
Assignment (NMR): Use a suite of NMR experiments (¹H, ¹³C, and especially NOESY) on the purified isomers to confidently assign the stereochemistry in solution.
-
Confirmation (X-ray): If the material is crystalline and an incontrovertible structural proof is required, perform single-crystal X-ray diffraction.
By integrating these complementary techniques, researchers can ensure the rigorous and unambiguous validation of stereochemistry for this compound derivatives, underpinning the reliability and reproducibility of their scientific findings.
References
-
Purechemistry. Determination of absolute configuration. (2024-02-19). Available from: [Link]
-
National Institutes of Health (NIH). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025-08-06). Available from: [Link]
-
PubMed. Determination of absolute configuration using single crystal X-ray diffraction. (2013). Available from: [Link]
-
Thieme. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Available from: [Link]
-
Goldberg, S. I., Lam, F.-L., & Sahli, M. S. Differentiation of cis- and trans-4-Substituted-1-methylcyclohexanes by their N.M.R. signal envelopes. Journal of Chemical & Engineering Data. Available from: [Link]
-
International Union of Crystallography (IUCr). Absolute structure and absolute configuration. (2012-02-24). Available from: [Link]
-
ResearchGate. Analytical gas-chromatographic stereoisomeric separation of... (2001). Available from: [Link]
-
National Institutes of Health (NIH). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Available from: [Link]
-
Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR. (2014-11-19). Available from: [Link]
-
ResearchGate. Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)... Available from: [Link]
-
JoVE. Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution. (2024-12-05). Available from: [Link]
-
MtoZ Biolabs. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. Available from: [Link]
-
Quora. Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. (2017-10-01). Available from: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
-
Chemistry LibreTexts. 12: Complex Coupling. (2024-11-12). Available from: [Link]
-
ResearchGate. Application of 1 J(C,H) coupling constants in conformational analysis. (2025-08-06). Available from: [Link]
-
University of Windsor. Part I. Conformational analysis of 1,4-disubstituted cyclohexanes. Part II. Synthesis and conformational analysis of two bicyclic analogues of cyclohexane-1,4-dione. (1969). Available from: [Link]
-
ResearchGate. How to separate benzene and cyclohexane on a GC?. (2020-02-27). Available from: [Link]
-
SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Available from: [Link]
-
Reddit. NMR: relating coupling constants and major product. (2016-02-17). Available from: [Link]
-
PubChem. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. Available from: [Link]
-
Royal Society of Chemistry. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. (1969). Available from: [Link]
-
ResearchGate. Conformational analysis of 1,4‐disubstituted cyclohexanes. Available from: [Link]
-
Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. (2022-09-24). Available from: [Link]
-
Fiveable. Conformations of Disubstituted Cyclohexanes. Available from: [Link]
-
SlideShare. stereochemistry of disubstituted cyclohexane. (2016-01-05). Available from: [Link]
-
ResearchGate. GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. (2025-08-07). Available from: [Link]
-
ResearchGate. (PDF) cis-Cyclohexane-1,4-dicarboxylic acid. (2007). Available from: [Link]
-
PubChem. Cyclohexene-1,4-dicarbaldehyde. Available from: [Link]
-
Wikipedia. 1,4-Cyclohexanedicarboxylic acid. Available from: [Link]
-
PubMed. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies. (2013-06-01). Available from: [Link]
-
ResearchGate. Studies on cyclohexane derivatives. Part VI: cis‐ and trans‐1,4‐Di‐t‐butylcyclohexane. Preparation and properties. (2025-08-06). Available from: [Link]
-
Michigan State University. HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. (2018-11-29). Available from: [Link]
-
YouTube. Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. (2022-10-27). Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. purechemistry.org [purechemistry.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. journals.iucr.org [journals.iucr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.msu.edu [chemistry.msu.edu]
A Comparative Guide to the Synthesis of Cyclohexane-1,4-dicarbaldehyde: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the dialdehyde Cyclohexane-1,4-dicarbaldehyde (CHDA) serves as a critical bifunctional building block. Its two highly reactive aldehyde groups make it an ideal precursor for a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and polymers.[1] The synthesis of this pivotal intermediate can be approached through traditional chemical methods or by leveraging the specificity of biocatalysis. This guide provides a detailed comparative analysis of these two synthetic paradigms, offering insights into their respective mechanisms, efficiencies, and practical considerations to inform your experimental design and process development.
Introduction to Synthetic Strategies
The choice of a synthetic route is a cornerstone of chemical process development, with significant implications for yield, purity, cost, scalability, and environmental impact. Traditional chemical synthesis offers a well-established and versatile toolkit for molecular transformations. In contrast, enzymatic synthesis has emerged as a powerful alternative, prized for its high selectivity and operation under mild conditions. This guide will explore these contrasting approaches in the context of producing this compound, a molecule with significant industrial applications, including its use as a thermotropic liquid crystal module in optical displays.[2]
Chemical Synthesis Pathways: Established and Versatile
Conventional chemical synthesis of this compound primarily relies on the oxidation of the corresponding diol, 1,4-cyclohexanedimethanol (CHDM), or through methods like pyrolysis.[1][3] These methods, while effective, often necessitate the use of stoichiometric, and sometimes hazardous, reagents and can require stringent reaction conditions.
Oxidation of 1,4-Cyclohexanedimethanol (CHDM)
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. For a diol like CHDM, this requires a reagent that can selectively perform the oxidation without proceeding to the carboxylic acid. Two prominent methods for this transformation are the Swern and Dess-Martin oxidations.
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, such as oxalyl chloride, at cryogenic temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine.[4][5] The Swern oxidation is known for its mild conditions and broad functional group tolerance, making it suitable for sensitive substrates.[5] However, it is also infamous for the production of the volatile and malodorous byproduct, dimethyl sulfide.[5] The reaction also generates carbon monoxide and carbon dioxide, requiring it to be performed in a well-ventilated fume hood.[2]
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine compound, the Dess-Martin periodinane, as the oxidizing agent.[6][7] A key advantage of the DMP oxidation is that it can be carried out at room temperature and under neutral pH, which is beneficial for acid- or base-sensitive compounds.[2] The reaction is often rapid, with simplified workups.[6] However, the reagent is relatively expensive and has the potential to be explosive under certain conditions, which can be a concern for large-scale synthesis.[2][8]
Pyrolysis Route
An alternative chemical approach involves the high-temperature pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane. This method has been described as a convenient preparation for this compound, with the pyrolysis occurring at temperatures between 540–545°C.[1][9] While effective, this method requires specialized high-temperature equipment and the handling of potentially flammable materials at elevated temperatures.
Enzymatic Synthesis: A Green and Selective Alternative
Biocatalysis has gained significant traction as a sustainable and efficient method for chemical synthesis.[10] The use of enzymes offers high selectivity (chemo-, regio-, and stereo-selectivity) and operates under mild, environmentally benign conditions, often in aqueous media.[11]
Engineered Alcohol Oxidase for CHDM Oxidation
A notable advancement in the synthesis of this compound is the use of an engineered flavin adenine dinucleotide (FAD)-dependent alcohol oxidase (AOX) from Arthrobacter chlorophenolicus.[12] Researchers have successfully engineered this enzyme to significantly enhance its catalytic efficiency for the oxidation of CHDM to CHDA.
The primary challenge in this enzymatic conversion is the regioselectivity, as the enzyme could potentially oxidize only one of the two hydroxyl groups to produce the intermediate, 4-hydroxymethylcyclohexane-1-carbaldehyde (HMCA).[12] Through protein engineering, a variant of the alcohol oxidase was developed that exhibited a 112.5-fold increase in catalytic efficiency for the production of CHDA compared to the wild-type enzyme.[12] This engineered biocatalyst was successfully used in a 3 L scale preparation, demonstrating its potential for industrial applications.[12]
Comparative Analysis: Head-to-Head
To provide a clear comparison, the following table summarizes the key performance indicators for the chemical and enzymatic synthesis routes.
| Parameter | Chemical Synthesis (Swern/Dess-Martin Oxidation) | Enzymatic Synthesis (Engineered Alcohol Oxidase) |
| Starting Material | 1,4-Cyclohexanedimethanol (CHDM) | 1,4-Cyclohexanedimethanol (CHDM) |
| Key Reagents | DMSO, oxalyl chloride, triethylamine (Swern); Dess-Martin Periodinane (DMP) | Engineered Alcohol Oxidase, O₂ (from air) |
| Temperature | -78 °C to room temperature (Swern)[4]; Room temperature (DMP)[6] | 30 °C[12] |
| pH | Neutral (DMP)[2] | 8.0[12] |
| Yield | Generally high, but specific data for CHDA is not readily available. | 42.2%[12] |
| Byproducts | Dimethyl sulfide, CO, CO₂, triethylammonium chloride (Swern)[5]; Iodinane, acetic acid (DMP)[3] | H₂O₂ (decomposed by catalase)[12] |
| Environmental & Safety | Toxic and malodorous byproducts, cryogenic conditions (Swern)[2][5]; Expensive and potentially explosive reagent (DMP)[2][8] | Aqueous medium, mild conditions, biodegradable catalyst.[10][11] |
| Stereoselectivity | Generally does not affect existing stereocenters, but the cis/trans ratio of the starting material is maintained. | Can be engineered for high stereoselectivity. |
Experimental Protocols
General Protocol for Swern Oxidation of a Diol
Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane to the cooled solution.
-
After stirring for a short period, add a solution of 1,4-cyclohexanedimethanol in dichloromethane dropwise.
-
Continue stirring at -78 °C for a designated time to allow for the formation of the alkoxysulfonium salt.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform a liquid-liquid extraction.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product via flash chromatography.
Protocol for Enzymatic Synthesis of this compound
Adapted from a published procedure.[12]
-
Prepare a 1 L air-saturated potassium phosphate buffer (100 mM, pH 8.0) in a 3 L bioreactor.
-
Disperse 30 g/L of the whole-cell catalyst (wet E. coli expressing the engineered alcohol oxidase) evenly in the buffer.
-
Add 1,4-cyclohexanedimethanol (CHDM) to a final concentration of 0.5 M (72 g/L).
-
Add dimethyl sulfoxide (DMSO) to a final concentration of 5% (v/v) and catalase to 0.1 g/L.
-
Maintain the reaction mixture at 30 °C with stirring.
-
Monitor the progress of the reaction by taking aliquots and analyzing for CHDA and the intermediate HMCA by gas chromatography (GC).
-
After the reaction is complete (e.g., 12 hours), the product can be isolated from the reaction mixture.
Visualization of Synthetic Workflows
Caption: Comparative workflow of chemical versus enzymatic synthesis of this compound.
Causality Behind Experimental Choices and Trustworthiness
Chemical Synthesis: The choice between Swern and Dess-Martin oxidation often comes down to a trade-off between operational complexity and reagent cost/safety. The cryogenic temperatures required for the Swern oxidation are a significant operational hurdle for large-scale production, but the reagents are relatively inexpensive.[4] Conversely, the Dess-Martin oxidation is operationally simpler, running at room temperature, but the cost and potential instability of the reagent are major considerations.[2][8] The protocols for these reactions are well-established and validated across a wide range of substrates, providing a high degree of trustworthiness in their outcomes, provided the reaction conditions are carefully controlled.
Enzymatic Synthesis: The selection of an alcohol oxidase for the oxidation of CHDM is driven by the desire for a green and highly selective process. The primary challenge, the formation of the mono-oxidized intermediate, was addressed through rational protein engineering, demonstrating a sophisticated, knowledge-based approach to catalyst design.[12] The self-validating nature of this protocol lies in the iterative process of enzyme engineering and testing, where each variant is assessed for improved activity and selectivity. The successful 3 L scale-up provides strong evidence of the robustness and potential for industrial application of this biocatalytic method.[12]
Conclusion: A Tale of Two Syntheses
Both chemical and enzymatic routes offer viable pathways to this compound, each with a distinct profile of advantages and disadvantages.
Chemical synthesis , particularly through the oxidation of 1,4-cyclohexanedimethanol, provides a versatile and well-understood approach. However, it is often accompanied by challenges related to harsh reaction conditions, the use of hazardous reagents, and the generation of problematic waste streams.
Enzymatic synthesis , exemplified by the use of an engineered alcohol oxidase, presents a compelling green alternative. It operates under mild, aqueous conditions, demonstrates high selectivity, and has shown promise for scalability. While the initial development of a suitable biocatalyst requires significant effort in protein engineering, the long-term benefits in terms of sustainability and process safety are substantial.
For researchers and drug development professionals, the choice between these two approaches will depend on a variety of factors, including the scale of the synthesis, cost considerations, the availability of specialized equipment, and the importance of green chemistry principles in the overall synthetic strategy. As biocatalysis continues to mature, it is poised to offer increasingly attractive solutions for the synthesis of key chemical building blocks like this compound.
References
-
Beam, C. F., & Bailey, W. J. (1971). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic, 2730. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
Hu, Y., et al. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. Angewandte Chemie International Edition, 57(23), 6901-6905. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
International Journal of Applied Research. (2016). Enzymes in green chemistry: The need for environment and sustainability. [Link]
-
Yin, D., et al. (2022). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. Biotechnology for Biofuels and Bioproducts, 15(1), 93. [Link]
-
VITO. (2022). Enzymes help chemical industry to become greener. [Link]
-
Organic Syntheses. The dess-martin periodinane. [Link]
-
Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
Chemistry Stack Exchange. Dess–Martin oxidation work up. [Link]
-
Scribd. Chemists' Guide to Dess–Martin Periodinane. [Link]
-
Harvard University. (2015). Synthesis of Dess-Martin-Periodinane. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. [Link]
-
Michigan State University. Swern Oxidation Proceedure. [Link]
-
Organic Syntheses. 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 9. A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. ekwan.github.io [ekwan.github.io]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
How does Cyclohexane-1,4-dicarbaldehyde reactivity compare to other aliphatic dialdehydes?
An In-Depth Comparative Guide to the Reactivity of Cyclohexane-1,4-dicarbaldehyde and Other Aliphatic Dialdehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Bifunctionality in Chemical Synthesis
Dialdehydes are a cornerstone of organic synthesis, prized for their dual reactive sites which serve as versatile handles for constructing complex molecular architectures. From the cross-linking of proteins in biomedical applications to the synthesis of polymers and heterocyclic compounds, the reactivity of the aldehyde functional group is paramount.[1][2] However, not all dialdehydes are created equal. Their reactivity is profoundly influenced by their underlying molecular framework, including chain length, steric hindrance, and conformational freedom.
This guide provides a comprehensive comparison of the reactivity of this compound against its linear aliphatic counterparts, namely succinaldehyde (C4), glutaraldehyde (C5), and adipaldehyde (C6). We will delve into the structural nuances that dictate their chemical behavior, supported by experimental data and established protocols, to empower researchers in selecting the optimal dialdehyde for their specific application.
Structural and Stereochemical Drivers of Reactivity
The fundamental differences in reactivity between cyclic and linear dialdehydes originate from their distinct three-dimensional structures and conformational possibilities.
This compound: A Study in Rigidity and Isomerism
The reactivity of this compound is intrinsically linked to the conformational rigidity of its cyclohexane ring.[3] It exists as two distinct stereoisomers, cis and trans, whose chair conformations dictate the accessibility of the aldehyde groups.[4][5]
-
trans-isomer : In its most stable chair conformation, both aldehyde groups occupy equatorial positions. This arrangement minimizes steric hindrance and extends the reactive groups away from the ring, making them highly accessible for intermolecular reactions such as polymerization or cross-linking.[1]
-
cis-isomer : This isomer exists in a conformation where one aldehyde group is equatorial and the other is axial. The proximity of the two groups can, in some cases, favor intramolecular reactions, while the axial group experiences greater steric hindrance, potentially reducing its reactivity compared to the diequatorial trans isomer.[1][4]
This stereochemical control is a unique feature not present in flexible linear dialdehydes, offering a powerful tool for directing reaction outcomes.[1]
Caption: Experimental workflow for comparing dialdehyde cross-linking efficiency.
Conclusion
The choice between this compound and linear aliphatic dialdehydes is a decision guided by the specific demands of the application.
-
This compound offers unparalleled structural and stereochemical definition. The trans-isomer, with its rigid and extended conformation, is an ideal candidate for the synthesis of well-ordered polymers and materials where precise spatial arrangement is critical. Its more predictable reactivity, avoiding the complex oligomerization seen with glutaraldehyde, is a significant advantage in controlled organic synthesis.
-
Glutaraldehyde remains the reagent of choice for applications demanding high-efficiency cross-linking, such as in enzyme immobilization and tissue fixation. [6][7]Its unique ability to form polymeric species in solution leads to the formation of highly stable cross-links, a property not easily matched by simple dialdehydes.
-
Succinaldehyde and Adipaldehyde serve as useful alternatives, offering different spacer lengths for cross-linking applications. However, their propensity for polymerization and, in the case of succinaldehyde, extensive hydration, must be carefully managed to ensure reproducible results.
Ultimately, a thorough understanding of the underlying chemical principles—from conformational analysis to solution-state equilibria—is essential for any researcher aiming to harness the potent and versatile reactivity of dialdehydes.
References
- Benchchem. (n.d.). This compound | 33424-83-8.
-
Migneault, I., Dartiguenave, C., Bertrand, M. J., & Waldron, K. C. (2004). Glutaraldehyde: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking. BioTechniques, 37(5), 790-802. Retrieved from [Link]
- Benchchem. (n.d.). Succinaldehyde | 638-37-9.
- Semantic Scholar. (n.d.). Glutaraldehyde: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking.
- Taylor & Francis Online. (2018). Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking.
- Smolecule. (2023). Buy Adipaldehyde | 1072-21-5.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of Succinaldehyde in Industrial Applications.
- Smolecule. (2023). Buy Succinaldehyde | 638-37-9.
- ResearchGate. (n.d.). Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Succinaldehyde: Properties and Synthesis for Professionals.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 6-Hydroxyhexanal and Other Aliphatic Aldehydes.
- Wikipedia. (n.d.). Succinaldehyde.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Valeraldehyde and Other Aliphatic Aldehydes.
- ChemBK. (2024). adipaldehyde.
- Wikipedia. (n.d.). Adipaldehyde.
- University of Calgary. (n.d.). Cyclohexane Conformational Analysis.
- Guidechem. (2021). Why this compound does not give aldol condensation?.
- LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes.
- YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane.
- Organic Chemistry Portal. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone.
Sources
A Comparative Guide to the Reaction Kinetics of Cyclohexane-1,4-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction to Cyclohexane-1,4-dicarbaldehyde: A Bifunctional Building Block
This compound is a saturated cyclic dialdehyde featuring two aldehyde functionalities positioned at opposite ends of a cyclohexane ring. This unique structural arrangement imparts a combination of conformational flexibility and predictable reactivity, making it a valuable precursor in the synthesis of a wide range of molecules, from polymers and macrocycles to pharmaceutical intermediates.[1] The reactivity of the aldehyde groups is influenced by the stereochemistry of the cyclohexane ring, with the trans-isomer generally exhibiting enhanced reactivity in polymerization reactions due to its extended conformation.[1] Conversely, the cis-isomer may favor intramolecular reactions.[1] Understanding the kinetics of its reactions is paramount for controlling product formation, optimizing yields, and scaling up synthetic processes.
Comparative Reaction Kinetics
This section delves into the kinetic profiles of three fundamental reactions of aldehydes: the Wittig reaction, the Knoevenagel condensation, and the Aldol condensation. We will compare the expected behavior of this compound with the known kinetic data of a linear aliphatic dialdehyde (glutaraldehyde) and an aromatic dialdehyde (terephthalaldehyde) to provide a broader context of its reactivity.
The Wittig Reaction: Olefination of this compound
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[2][3] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and a phosphine oxide.[4] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions, with unstabilized ylides typically favoring the formation of (Z)-alkenes under kinetic control.[2][5]
Kinetic Considerations:
The rate-determining step in the Wittig reaction with unstabilized ylides is often the decomposition of the betaine intermediate.[6] For stabilized ylides, the initial nucleophilic addition is typically the slowest step.[6] The reaction is generally considered to be under kinetic control, especially under lithium-salt-free conditions.[2]
While specific rate constants for the Wittig reaction of this compound are not extensively reported, we can infer its reactivity relative to our chosen comparators. The aldehyde groups of this compound are aliphatic and sterically accessible, suggesting a reactivity profile more akin to glutaraldehyde than the electronically different terephthalaldehyde.
Table 1: Comparative Overview of Wittig Reaction Characteristics
| Feature | This compound (Expected) | Glutaraldehyde | Terephthalaldehyde |
| Aldehyde Type | Saturated, Cyclic | Saturated, Linear | Aromatic |
| Reactivity | High | High | Moderate (influenced by aromatic ring) |
| Stereoselectivity | Dependent on ylide and conditions | Dependent on ylide and conditions | Dependent on ylide and conditions |
| Kinetic Profile | Likely second-order | Typically second-order | Can exhibit more complex kinetics |
Experimental Protocol for Determining Wittig Reaction Kinetics using ¹H NMR Spectroscopy:
This protocol outlines a robust method for acquiring the kinetic data necessary to determine the rate law and rate constant for the Wittig reaction of this compound.
Materials:
-
This compound
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium)
-
Anhydrous deuterated solvent (e.g., THF-d₈)
-
Internal standard (e.g., mesitylene)
-
NMR tubes
-
Gas-tight syringes
Procedure:
-
Ylide Preparation: In a flame-dried, nitrogen-purged flask, dissolve the phosphonium salt in anhydrous THF-d₈. Cool the solution to the desired temperature (e.g., -78 °C) and add a stoichiometric amount of n-butyllithium dropwise. Allow the characteristic color of the ylide to develop.
-
Sample Preparation: In a separate flame-dried NMR tube under a nitrogen atmosphere, prepare a solution of this compound and the internal standard in anhydrous THF-d₈ of known concentrations.
-
Initiation and Monitoring: Using a pre-cooled gas-tight syringe, rapidly add the ylide solution to the NMR tube containing the aldehyde. Immediately acquire the first ¹H NMR spectrum.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The time between acquisitions will depend on the reaction rate.[7]
-
Data Analysis: Integrate the signals corresponding to the disappearance of the aldehyde protons and the appearance of the alkene protons relative to the internal standard. Plot the concentration of the reactant versus time to determine the reaction order and rate constant.[8]
Workflow for Kinetic Analysis of Wittig Reaction:
Caption: Workflow for determining Wittig reaction kinetics via ¹H NMR.
Knoevenagel Condensation: Carbon-Carbon Bond Formation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[9] This reaction is a powerful tool for forming carbon-carbon double bonds and is often catalyzed by a weak base.[9]
Kinetic Considerations:
The Knoevenagel condensation is typically a second-order reaction.[9] The rate of reaction is influenced by the acidity of the active methylene compound, the electrophilicity of the aldehyde, and the nature of the catalyst and solvent.
Table 2: Comparative Overview of Knoevenagel Condensation Characteristics
| Feature | This compound (Expected) | Glutaraldehyde | Terephthalaldehyde |
| Aldehyde Type | Saturated, Cyclic | Saturated, Linear | Aromatic |
| Reactivity | Moderate to High | High | High (activated by aromatic ring) |
| Catalyst | Weak base (e.g., piperidine) | Weak base | Weak base |
| Kinetic Profile | Likely second-order | Second-order | Second-order |
Experimental Protocol for Determining Knoevenagel Condensation Kinetics using UV-Vis Spectroscopy:
The formation of the α,β-unsaturated product in the Knoevenagel condensation results in a chromophore that can be monitored by UV-Vis spectroscopy, providing a convenient method for kinetic analysis.[10]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile)
-
Catalyst (e.g., piperidine)
-
Solvent (e.g., ethanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound, the active methylene compound, and the catalyst in the chosen solvent.
-
Reaction Initiation: In a quartz cuvette, mix the solutions of the aldehyde and the active methylene compound. Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature. Initiate the reaction by adding a small, known volume of the catalyst solution and start data acquisition immediately.
-
Data Acquisition: Monitor the increase in absorbance at the λmax of the conjugated product over time.
-
Data Analysis: Convert absorbance values to concentration using a previously determined molar absorptivity coefficient (obtained from a Beer-Lambert law plot of the purified product). Plot the concentration of the product versus time to determine the initial rate. By varying the initial concentrations of the reactants, the reaction order with respect to each component can be determined.[8]
Workflow for Kinetic Analysis of Knoevenagel Condensation:
Caption: Workflow for Knoevenagel condensation kinetics via UV-Vis.
Aldol Condensation: A Complex Landscape
The Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.[11] The reaction of this compound in an Aldol condensation is particularly nuanced. Due to the presence of only one α-hydrogen on each carbonyl-bearing carbon, it cannot act as the nucleophilic component in a self-condensation leading to dehydration, as this would require the formation of a quaternary center at the α-position, preventing elimination.[12][13] However, it can act as the electrophilic component in a crossed Aldol reaction with another enolizable carbonyl compound.[13]
Kinetic Considerations:
The rate-limiting step in base-catalyzed Aldol condensations can be the final elimination of the hydroxide ion.[14] The reaction kinetics are often second order in the reactant aldehyde for self-condensation.[10]
Table 3: Comparative Overview of Aldol Condensation Characteristics
| Feature | This compound (as electrophile) | Glutaraldehyde | Terephthalaldehyde (no α-hydrogens) |
| Role | Electrophile only in crossed condensation | Can act as both nucleophile and electrophile | Electrophile only in crossed condensation |
| Reactivity | Moderate | High | High |
| Key Challenge | Steric hindrance can be a factor[12] | Prone to polymerization[15][16] | Cannot form an enolate |
| Kinetic Profile | Complex, dependent on reaction partner | Can be complex due to side reactions | Dependent on reaction partner |
Experimental Protocol for Determining Crossed Aldol Condensation Kinetics using in-situ IR Spectroscopy:
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the concentrations of reactants, intermediates, and products in real-time without the need for sampling.[17][18]
Materials:
-
This compound
-
Enolizable ketone (e.g., acetone)
-
Base catalyst (e.g., sodium hydroxide)
-
Solvent (e.g., ethanol)
-
In-situ IR spectrometer with a probe suitable for the reaction conditions
Procedure:
-
Setup: Assemble the reaction vessel with the in-situ IR probe, ensuring a good seal.
-
Background Spectrum: Add the solvent and the enolizable ketone to the reactor and acquire a background IR spectrum.
-
Reaction Initiation: Add the base catalyst to the ketone solution and allow the enolate to form. Then, add a solution of this compound to initiate the reaction.
-
Data Acquisition: Collect IR spectra at regular intervals throughout the reaction.
-
Data Analysis: Monitor the decrease in the characteristic C=O stretching frequency of this compound and the appearance of new bands corresponding to the β-hydroxy aldehyde and/or the α,β-unsaturated product. Convert the spectral data to concentration profiles to determine the reaction kinetics.
Workflow for Kinetic Analysis of Crossed Aldol Condensation:
Caption: Workflow for crossed Aldol condensation kinetics via in-situ IR.
Conclusion
This guide has provided a comprehensive framework for understanding and analyzing the reaction kinetics of this compound. While a lack of direct kinetic data in the literature presents a challenge, the comparative analysis with glutaraldehyde and terephthalaldehyde offers valuable insights into its expected reactivity. More importantly, the detailed experimental protocols provided herein equip researchers with the necessary tools to empirically determine the kinetic parameters for the Wittig, Knoevenagel, and Aldol reactions of this versatile dialdehyde. A thorough understanding of these kinetics is not merely an academic exercise; it is a critical component of rational process design, enabling the development of more efficient, selective, and scalable synthetic routes for a multitude of applications.
References
-
Glutaraldehyde Cross-Linking. (2017). ResearchGate. [Link]
-
Hermann, R., Jaenicke, R., & Rudolph, R. (n.d.). Analysis of the reconstitution of oligomeric enzymes by crosslinking with glutaraldehyde: kinetics of reassociation of lactic dehydrogenase. Biochemistry. [Link]
-
Glutaraldehyde Cross-Linking. (1993). ACS Publications. [Link]
-
Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. Connective Tissue Research, 10(2), 187-199. [Link]
-
In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. (2019). ACS Catalysis. [Link]
-
Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. (n.d.). CiteSeerX. [Link]
-
Elrod, M. J., et al. (2007). Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. Oberlin College and Conservatory. [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. [Link]
-
In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics. (2006). ResearchGate. [Link]
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. [Link]
-
Online 1 H NMR Spectroscopic Study of the Reaction Kinetics in Mixtures of Acetaldehyde and Water Using a New Microreactor Probe Head. (2018). ResearchGate. [Link]
-
ReactIR In Situ Spectroscopy. (n.d.). Mettler Toledo. [Link]
-
Reaction Monitoring & Kinetics. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
-
The Wittig Reaction. (n.d.). University of Pittsburgh. [Link]
-
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (n.d.). Springer. [Link]
-
Wittig reaction. (n.d.). Wikipedia. [Link]
-
The rate constants k 2 for the Knoevenagel condensation, performed in... (n.d.). ResearchGate. [Link]
-
Kinetics / reaction monitoring. (n.d.). IMSERC. [Link]
-
IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. (n.d.). NIH. [Link]
-
In Situ FTIR Reaction Monitoring. (2016). YouTube. [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. [Link]
-
Quantitative NMR methods for reaction and process monitoring. (n.d.). kluedo - RPTU. [Link]
-
Comment on "Topography of the free energy landscape of Claisen-Schmidt condensation: solvent and temperature effects on the rate-control. (2021). UC San Diego. [Link]
-
5.2: Methods of Determining Reaction Order. (2023). Chemistry LibreTexts. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Aldol condensation. (n.d.). Wikipedia. [Link]
-
Why this compound does not give aldol condensation? (2018). Chemistry Stack Exchange. [Link]
-
Dissection of the Mechanism of the Wittig Reaction. (2019). The Journal of Organic Chemistry. [Link]
-
Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. (n.d.). CDN. [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts. [Link]
-
Experiment 19 — Aldol Condensation. (n.d.). Swarthmore College. [Link]
-
Rate Constants for the Reactions of CH 3 O with Cyclohexane, Cyclohexene, and 1,4Cyclohexadiene: Variable Temperature Experiments and Theoretical Comparison of Addition and H-Abstraction Channels. (2018). ResearchGate. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Aldol condensation. (n.d.). Wikipedia. [Link]
-
Why this compound does not give aldol condensation? (2018). Chemistry Stack Exchange. [Link]
-
Dissection of the Mechanism of the Wittig Reaction. (2019). The Journal of Organic Chemistry. [Link]
-
Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. (n.d.). CDN. [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. www2.oberlin.edu [www2.oberlin.edu]
- 10. Aldol condensation - Wikipedia [en.wikipedia.org]
- 11. Page loading... [guidechem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mt.com [mt.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Cyclohexane-1,4-dicarbaldehyde
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of surplus and waste materials is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe and compliant disposal of cyclohexane-1,4-dicarbaldehyde (CAS No. 33424-83-8), ensuring the protection of both laboratory personnel and the environment. Our focus is to empower you with actionable knowledge, moving beyond mere compliance to foster a deeply ingrained culture of safety.
Understanding the Compound: Hazard Profile and Reactivity
This compound is a bifunctional aldehyde valued in organic synthesis for its reactive nature.[1] However, this reactivity also dictates its hazard profile and necessitates careful handling during disposal. According to available Safety Data Sheets (SDS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
The aldehyde functional groups are susceptible to oxidation and can react with a variety of substances. Therefore, understanding its incompatibilities is paramount to preventing dangerous reactions within a waste container. Avoid mixing this compound waste with strong oxidizing agents, strong bases, and strong reducing agents.
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 33424-83-8 | [2][3] |
| Molecular Formula | C₈H₁₂O₂ | [4] |
| Molecular Weight | 140.18 g/mol | [4] |
| Appearance | Colorless to pale yellow clear liquid | [5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with immediate safety precautions and culminates in compliant waste removal. The following protocol is designed to guide you through each stage.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood.[5] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
Part 2: Waste Segregation and Container Selection
Proper segregation is the cornerstone of safe chemical waste management. Never dispose of this compound or its waste down the drain.[5]
-
Designate a Waste Stream: Establish a dedicated waste container for aldehyde waste. This prevents accidental mixing with incompatible chemicals.
-
Choose the Right Container: The waste container must be made of a material compatible with this compound, such as high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting lid.[6]
-
Labeling is Non-Negotiable: As soon as the first drop of waste is added, the container must be labeled. According to the Environmental Protection Agency (EPA) regulations, the label must include the words "Hazardous Waste" and a clear identification of the contents (e.g., "this compound Waste").[7]
Part 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[8]
-
Container Management: The waste container must be kept closed at all times except when actively adding waste.[9]
Part 4: In-Lab Neutralization (Optional and for Trained Personnel Only)
For small quantities, chemical neutralization can be an effective method to render the aldehyde waste less hazardous. This procedure should only be performed by trained personnel in a controlled laboratory setting. One common method for aldehyde neutralization is oxidation to the corresponding carboxylic acid, which is generally less toxic and volatile.[10]
Protocol for Oxidation with Potassium Permanganate:
-
In a chemical fume hood, place the beaker containing the this compound waste on a stir plate and begin stirring.
-
Slowly and carefully add a solution of potassium permanganate. The characteristic purple color of the permanganate will dissipate as it reacts with the aldehyde.
-
Continue the addition of the permanganate solution until a faint, persistent pink or purple color remains, indicating that the aldehyde has been completely oxidized.
-
Quench any excess potassium permanganate by adding a small amount of sodium bisulfite solution until the purple color disappears.
-
Neutralize the final solution to a pH between 6 and 8 by adding a suitable base, such as sodium bicarbonate.
-
The neutralized solution can then be disposed of as aqueous chemical waste, in accordance with your institution's specific guidelines.
Part 5: Arranging for Professional Disposal
Once the waste container is full or has been accumulating for a period approaching your institution's limit (often 12 months for academic labs), it must be transferred to your institution's central hazardous waste management facility for final disposal.[11]
-
Request a Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup.
-
Documentation: Ensure all necessary paperwork is completed accurately.
-
Professional Handling: The final disposal will be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a reflection of a laboratory's commitment to safety and scientific integrity. By adhering to the detailed procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet for the most current and detailed information.
References
- American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from the American Chemical Society website.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from the U.S. Environmental Protection Agency website.
- Voelker, R. (2019).
- University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from the University of Wisconsin-La Crosse website.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from the University of British Columbia website.
- Lab Manager. (2021, September 1). Managing Hazardous Chemical Waste in the Lab.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from the Physikalisch-Technische Bundesanstalt website.
- Michigan State University Environmental Health & Safety. (n.d.). Formaldehyde/Formalin Solutions and Specimens.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Retrieved from the Western Carolina University website.
- Benchchem. (n.d.). Valeraldehyde Waste Management: A Technical Support Center.
- ChemicalBook. (2025, October 18). 1,4-Cyclohexanedicarbaldehyde - Safety Data Sheet.
- Fisher Scientific. (2015, March 19). Safety Data Sheet.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Benchchem. (n.d.). This compound.
- PubChem. (n.d.). (cis,trans)-1,4-Cyclohexanedicarboxaldehyde.
- CymitQuimica. (n.d.). This compound.
- Apollo Scientific. (n.d.). 33424-83-8 Cas No. | this compound.
- Alchem.Pharmtech. (n.d.). CAS 33424-83-8 | this compound.
- Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
- Aldex. (n.d.). Aldehyde Disposal Made Easy.
- Journal of the Chemical Society C. (1968). A convenient preparation of this compound and cyclohexane-1,1,4,4-tetramethanol. Retrieved from the Royal Society of Chemistry Publishing website.
- PubChem. (n.d.). Cyclohexane-1,3-dicarbaldehyde.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 33424-83-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Cyclohexanedicarbaldehyde - Safety Data Sheet [chemicalbook.com]
- 6. Formaldehyde/Formalin Solutions and Specimens | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. medlabmag.com [medlabmag.com]
- 9. wcu.edu [wcu.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
Mastering Safety: A Guide to Personal Protective Equipment for Handling Cyclohexane-1,4-dicarbaldehyde
In the fast-paced environment of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Cyclohexane-1,4-dicarbaldehyde is a valuable bifunctional building block in organic synthesis, prized for its reactive aldehyde groups that serve as gateways to complex molecular architectures. However, this reactivity also necessitates a thorough understanding and rigorous application of safety protocols to protect laboratory personnel.
This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols outlined here are designed to be self-validating, ensuring that each step contributes to a holistically safe laboratory environment.
Hazard Assessment: The "Why" Behind the "What"
Understanding the specific hazards associated with this compound is the critical first step in establishing a robust safety plan. According to its Safety Data Sheet (SDS), this compound presents several key risks that directly inform our PPE requirements.[1]
Classification of Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Causes serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
These classifications, identified by GHS07 pictograms, mandate a comprehensive approach to PPE to prevent oral, dermal, ocular, and respiratory exposure.[1] The causality is clear: the irritating nature of the aldehyde functional groups requires the creation of effective barriers between the chemical and the researcher.
Core Protective Measures: Your Essential PPE Toolkit
Based on the hazard assessment, a specific suite of PPE is mandatory for any procedure involving this compound. The following table summarizes the essential equipment and the rationale for its use.
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn over glasses/goggles when handling larger quantities (>50 mL) or during splash-prone operations. | Prevents contact with the eyes, which can cause serious irritation.[1] The aldehyde functional groups are known irritants. |
| Hand Protection | Butyl or thicker Nitrile rubber gloves (minimum 5-mil). Always double-glove. | Aldehydes can penetrate standard latex or thin nitrile gloves. Butyl rubber offers excellent resistance to aldehydes.[2] Double-gloving provides an additional layer of protection and allows for safe removal of the outer glove if contamination occurs. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin from accidental splashes and contact. Ensures clothing underneath does not become contaminated. |
| Respiratory Protection | Use only within a certified chemical fume hood. For situations where a fume hood is not feasible (e.g., spill cleanup), a NIOSH-approved respirator with an organic vapor cartridge is required. | Prevents inhalation of vapors, which may cause respiratory irritation.[1] A chemical fume hood is the primary engineering control to minimize respiratory exposure. |
The Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow is paramount for safety. The following protocol breaks down the handling process into discrete, manageable steps, each with its own safety logic.
Step 1: Preparation and Engineering Controls
-
Designate the Workspace: All handling of this compound must occur within a certified chemical fume hood to manage vapor inhalation hazards.[3]
-
Verify Fume Hood Function: Before starting, check the fume hood's certification sticker and ensure the airflow monitor indicates it is functioning correctly.
-
Assemble Materials: Gather all necessary equipment (glassware, reagents, stir plates) and the chemical container. Ensure a chemical spill kit is readily accessible.
-
Prepare Waste Containers: Label a dedicated hazardous waste container for liquid aldehyde waste and another for contaminated solid waste (e.g., gloves, pipette tips).[4][5]
Step 2: Donning Personal Protective Equipment
The sequence of putting on PPE is crucial to avoid cross-contamination.
Step 3: Handling and Use
-
Grounding: If transferring from a large container, ensure both the source and receiving containers are grounded to prevent static discharge, especially if a flammable solvent is present.
-
Dispensing: Work with the container sash at the lowest practical height. Use a pipette or a syringe for liquid transfers to minimize the risk of splashing.
-
Containment: Perform all operations over a secondary containment tray to catch any potential spills.
-
Immediate Cleanup: Clean any minor drips or spills immediately with a suitable absorbent material.
Step 4: Doffing and Disposal
The removal process is a critical control point for preventing exposure.
Emergency Procedures and Disposal Plan
Spill Response:
-
Small Spill (<50 mL in a fume hood): Absorb with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled hazardous waste container. Clean the area with a decontaminating solution.
-
Large Spill (>50 mL or outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) office immediately.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Waste Disposal: All waste, including contaminated PPE, absorbent materials, and residual chemical, must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled container.
-
Solid Waste: Double-bag all contaminated solids (gloves, wipes, etc.) and place them in a designated solid hazardous waste container.[4]
-
Neutralization: Some facilities may permit the on-site neutralization of aldehyde waste using commercially available reagents that crosslink the aldehyde into a non-hazardous polymer.[7][8] This process must be approved by and performed in strict accordance with your institution's EHS guidelines.[9] Never pour untreated aldehyde waste down the drain.[5]
By integrating this expert-driven, safety-first approach into your daily laboratory operations, you can confidently handle this compound, ensuring both the safety of personnel and the integrity of your research.
References
-
Aldex® - Aldehyde Disposal Made Easy . StatLab. Available at: [Link]
-
Aldehyde Disposal . PureWay Compliance. Available at: [Link]
-
(cis,trans)-1,4-Cyclohexanedicarboxaldehyde | C8H12O2 | CID 10154096 . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
OSHA Glove Selection Chart . University of South Dakota, Environmental Health and Safety. Available at: [Link]
-
Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices . University of Washington Environmental Health & Safety. (2023-11). Available at: [Link]
-
Formaldehyde/Formalin Solutions and Specimens . Michigan State University Environmental Health & Safety. Available at: [Link]
-
Focus on: Treatment by Aldehyde Deactivation . Washington State Department of Ecology. Available at: [Link]
-
Gloves Chemical Resistance Chart . Gloves By Web. Available at: [Link]
-
This compound . BIOFOUNT. Available at: [Link]
-
Nitrile Glove Chemical-Compatibility Reference . University of Pennsylvania EHRS. Available at: [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Formaldehyde/Formalin Solutions and Specimens | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. wastewise.com [wastewise.com]
- 8. archtechnochem.com [archtechnochem.com]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
